Product packaging for Zuclomiphene(Cat. No.:CAS No. 15690-55-8)

Zuclomiphene

カタログ番号: B094539
CAS番号: 15690-55-8
分子量: 406.0 g/mol
InChIキー: GKIRPKYJQBWNGO-QPLCGJKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Zuclomifene is a stilbenoid.
A triphenyl ethylene stilbene derivative which is an estrogen agonist or antagonist depending on the target tissue.
The cis or (Z)-isomer of clomiphene.
See also: Clomiphene (broader);  Zuclomiphene Citrate (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClNO B094539 Zuclomiphene CAS No. 15690-55-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317947
Record name Zuclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

15690-55-8, 911-45-5
Record name Zuclomiphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclomiphene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomifene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOMIPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Synthesis and Purification of Zuclomiphene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a widely utilized selective estrogen receptor modulator (SERM), is a mixture of two geometric isomers: zuclomiphene ((Z)-clomiphene) and enclomiphene (B195052) ((E)-clomiphene). These isomers possess distinct pharmacological activities, with this compound acting as a weak estrogen agonist and enclomiphene as an estrogen antagonist.[1][2] This disparity in action necessitates the separation and purification of the individual isomers for targeted therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and purification processes for this compound, focusing on stereoselective synthesis strategies and efficient purification methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the development and manufacturing of pure this compound.

Introduction

Clomiphene has been historically used for the induction of ovulation.[3] The differential pharmacology of its isomers, however, has led to the investigation of their individual therapeutic potentials. This compound, with its estrogenic properties, and enclomiphene, with its anti-estrogenic effects that stimulate the hypothalamic-pituitary-gonadal (HPG) axis, present unique opportunities for targeted therapies.[1] The development of pure this compound is of particular interest for specific therapeutic indications.

Achieving high purity of the desired this compound isomer is a significant challenge due to the structural similarity of the two isomers. Traditional synthesis methods often result in a mixture of isomers, with enclomiphene frequently being the major product.[4] This necessitates robust purification techniques to isolate this compound. This guide will delve into both the synthetic pathways designed to favor the formation of this compound and the subsequent purification strategies to achieve high isomeric purity.

Synthesis of this compound

The synthesis of clomiphene isomers typically involves several key steps, starting from readily available precursors. Stereoselectivity is a critical consideration in the synthesis of this compound to maximize the yield of the desired (Z)-isomer.

Stereoselective Synthesis Approach

A notable stereoselective process for preparing this compound involves a nickel-catalyzed carbometallation of diphenylacetylene. This method is designed to favor the formation of the Z-isomer.

Experimental Protocol:

  • Carbometallation: Diphenylacetylene is reacted with a compound of Formula (3) in the presence of a nickel catalyst. The reaction is typically conducted at a temperature ranging from 20°C to the boiling point of the reaction mixture, preferably between 50°C and 80°C.

  • Chlorination: The intermediate formed from the carbometallation step is then subjected to chlorination to yield this compound.

This process has been shown to produce an isomeric composition enriched in the Z-isomer, with purities of at least 60% and potentially up to 95%.

General Synthesis Pathway

A more general, though less stereoselective, method for clomiphene synthesis involves the following steps, often performed as a one-pot synthesis.

Experimental Protocol:

  • Dehydration: 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol is dissolved in a suitable solvent like dichloromethane (B109758) (DCM). A mineral acid, such as sulfuric acid, is added to effect dehydration, producing a 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt.

  • Water Removal: The water produced during dehydration is removed using anhydrous salts (e.g., magnesium sulfate) or by washing with brine. This step is crucial as the presence of water can be detrimental to the subsequent chlorination reaction.

  • Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or dichlorodimethylhydantoin, is added to the reaction mixture to form clomiphene as a mixture of trans- and cis-isomers.

  • Quenching: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer containing the clomiphene isomers is then separated for further processing.

Purification of this compound

Due to the co-synthesis of enclomiphene, purification is a critical step to isolate pure this compound. The primary methods employed are fractional crystallization and chromatographic separation.

Fractional Crystallization

Fractional crystallization is a widely used technique to separate the isomers based on their differential solubilities in various solvent systems.

Experimental Protocol:

  • Salt Formation: The crude mixture of clomiphene isomers is treated with an appropriate acid to form salts. Citric acid is commonly used to form clomiphene citrate. Other resolving agents like racemic binaphthyl-phosphoric acid (BPA) can also be utilized.

  • Crystallization: The salt mixture is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol-water) and allowed to crystallize. The conditions (temperature, solvent ratio) are optimized to selectively crystallize the salt of one isomer, leaving the other enriched in the filtrate. For instance, the E-isomer (enclomiphene) can be selectively precipitated as the BPA salt, enriching the Z-isomer (this compound) in the mother liquor.

  • Isolation: The crystallized salt is separated by filtration. The desired isomer is then recovered from either the crystals or the filtrate by subsequent treatment, such as basification and extraction.

  • Repeated Crystallization: The process may be repeated multiple times to achieve the desired level of isomeric purity.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for the separation of clomiphene isomers.

Experimental Protocol:

  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with formic acid or trifluoroacetic acid). The specific composition is optimized to achieve baseline separation of the isomers.

  • Detection: Detection is commonly performed using a UV detector at a wavelength of around 245 nm or by mass spectrometry (MS) for higher sensitivity and specificity.

Capillary electrophoresis has also been demonstrated as an effective method for separating clomiphene isomers, utilizing cyclodextrins as buffer additives to achieve high resolution.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of this compound isomers.

Table 1: Isomeric Purity from Stereoselective Synthesis

Synthesis MethodTarget IsomerAchieved Isomeric Purity (%)Reference
Nickel-catalyzed carbometallationThis compound≥ 60% - 95%

Table 2: HPLC Parameters for Isomer Separation

ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Phenomenex, Luna® C18 (5 µm, 250 x 4.6 mm)Methanol:Water with 0.05% TFA (70:30 v/v)1UV at 245 nm
ZORBAX Eclipse plus C18 (1.8 µm, 100 mm x 2 mm)Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileNot SpecifiedESI-MS/MS
Luna C(18)Methanol:Water (70:30 v/v) with 0.05% trifluoroacetic acid1MS
ACQUITY UPLC® BEH C18 (1.7µ, 2.1 mm x 100 mm)5 mM Ammonium Acetate in water (pH 4.0):Methanol (38:62 v/v)0.230MS/MS

Visualizations

The following diagrams illustrate the key processes and pathways discussed in this guide.

Synthesis_Workflow cluster_synthesis General Synthesis Pathway Start 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol Dehydration Dehydration (Mineral Acid, DCM) Start->Dehydration WaterRemoval Water Removal (Anhydrous Salt) Dehydration->WaterRemoval Chlorination Chlorination (NCS) WaterRemoval->Chlorination Quench Quenching (aq. NaHCO3) Chlorination->Quench Product Crude Clomiphene (this compound & Enclomiphene Mixture) Quench->Product

Caption: General workflow for the synthesis of clomiphene isomers.

Purification_Workflow cluster_fractional Fractional Crystallization cluster_hplc HPLC Purification Crude Crude Clomiphene Mixture Salt Salt Formation (e.g., with Citric Acid or BPA) Crude->Salt Inject Injection onto Column Crude->Inject Crystal Selective Crystallization Salt->Crystal Filter Filtration Crystal->Filter Crystals Crystals (Enriched Isomer 1) Filter->Crystals Filtrate Filtrate (Enriched Isomer 2) Filter->Filtrate Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Collect Fraction Collection Separate->Collect Zuclo Pure this compound Collect->Zuclo Enclo Pure Enclomiphene Collect->Enclo

Caption: Purification workflows for separating this compound and Enclomiphene.

Signaling_Pathway cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH + Gonads Gonads (Testes/Ovaries) SexHormones Testosterone / Estrogen Gonads->SexHormones GnRH->Pituitary + LH_FSH->Gonads + SexHormones->Hypothalamus - (Negative Feedback) Enclomiphene Enclomiphene (Antagonist) This compound This compound (Agonist) EstrogenReceptor Estrogen Receptor Enclomiphene->EstrogenReceptor Blocks This compound->EstrogenReceptor Activates EstrogenReceptor->Hypothalamus

Caption: Differential signaling pathways of Enclomiphene and this compound on the HPG axis.

Conclusion

The synthesis and purification of this compound isomers are critical for the development of targeted therapies that leverage the specific pharmacological properties of the (Z)-isomer. While traditional synthesis routes often produce a mixture of isomers, stereoselective methods offer a promising approach to enrich the desired this compound. Regardless of the synthetic route, robust purification techniques such as fractional crystallization and HPLC are essential to achieve high isomeric purity. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working on the development and manufacturing of this compound-based therapeutics. Continued innovation in stereoselective synthesis and purification technologies will be crucial for the efficient and cost-effective production of this important pharmaceutical compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolic Pathways of Zuclomiphene

Introduction

Clomiphene citrate (B86180) is a non-steroidal, ovulatory stimulant widely used in the treatment of female infertility.[1][2] It is a selective estrogen receptor modulator (SERM) that exists as a mixture of two geometric isomers: this compound (the (Z)-isomer) and enclomiphene (B195052) (the (E)-isomer).[3][4] Typically, the commercial formulation contains approximately 38% this compound and 62% enclomiphene.[3] While both isomers contribute to the drug's overall effect, they possess distinct pharmacokinetic and pharmacodynamic properties. This compound is considered to be mildly estrogenic and is about five times more potent in inducing ovulation than the anti-estrogenic enclomiphene. This guide provides a detailed examination of the in vivo pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) and the specific metabolic pathways of the this compound isomer.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by ready oral absorption, extensive distribution, and a remarkably long elimination half-life compared to its E-isomer, enclomiphene.

Absorption

Clomiphene citrate is readily absorbed by the body after oral administration.

Distribution

Due to its lipophilic nature, this compound is subject to potentially extensive distribution and accumulation in fatty tissues. This characteristic contributes to its prolonged presence in the body. The long-tailed residence time and very flat terminal half-life have made conventional model-dependent pharmacokinetic analysis challenging.

Metabolism

This compound undergoes extensive metabolism, primarily in the liver. The biotransformation involves Phase I and Phase II reactions.

  • Phase I Metabolism: The primary enzymes responsible for the metabolism of this compound are Cytochrome P450 3A4 (CYP3A4) and CYP3A5. This is in contrast to enclomiphene, which is mainly metabolized by the highly polymorphic CYP2D6. Key Phase I reactions for this compound include:

    • N-dealkylation: This process leads to the formation of metabolites like N-deethyl-4-hydroxy-zuclomiphene and N-deethyl-4-hydroxy-3-methoxy-zuclomiphene.

    • Oxidation/Hydroxylation: Phenyl oxidation results in hydroxylated compounds, such as 4-hydroxyclomiphene.

    • Methoxylation: This can follow hydroxylation, creating metabolites like 3-methoxy-4-hydroxy-clomiphene.

  • Phase II Metabolism: Following Phase I reactions, the metabolites of this compound are conjugated, primarily through sulfation, to facilitate their elimination. All its metabolites are reported to be eliminated as sulfo-conjugates.

Excretion

This compound and its metabolites are excreted principally through the feces, with approximately 42% of a dose being eliminated via this route. Urinary excretion accounts for a smaller portion, around 8% of the dose.

A key feature of this compound is its very long half-life, with detectable levels persisting in the body for more than a month. This prolonged presence is thought to be due to stereo-specific enterohepatic recycling or sequestration of the isomer. Consequently, the urinary detection window for this compound can range from 121 to over 261 days after administration. This leads to a systemic accumulation of this compound across consecutive treatment cycles.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound following a single 50 mg oral dose of clomiphene citrate in anovular women with polycystic ovary syndrome (PCOS).

ParameterMean ValueCoefficient of Variation (%)
Cmax (Maximum Plasma Concentration)15 ng/mL41
tmax (Time to Cmax)7 h87
AUC0-456h (Area Under the Curve)1289 ng/mL·h34
Half-life (t1/2) > 40 hours-
Data sourced from a study in nine anovular patients with PCOS. The half-life is noted to be significantly longer, with detectable levels for over a month.

Metabolic Pathways and Experimental Protocols

This compound Metabolic Pathway

The metabolic conversion of this compound involves several key steps, primarily mediated by CYP3A4/5, leading to various metabolites that are then conjugated for excretion.

Zuclomiphene_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Conjugation This compound This compound Metabolite1 (Z)-4-hydroxyclomiphene This compound->Metabolite1 Hydroxylation (CYP3A4/5) Metabolite2 (Z)-N-deethyl-4-hydroxy-zuclomiphene This compound->Metabolite2 N-dealkylation & Hydroxylation Metabolite3 (Z)-3-methoxy-4-hydroxy-clomiphene Metabolite1->Metabolite3 Methoxylation Conjugates Sulfo-conjugates Metabolite1->Conjugates Sulfation Metabolite4 (Z)-N-deethyl-4-hydroxy-3-methoxy-zuclomiphene Metabolite2->Metabolite4 Methoxylation Metabolite2->Conjugates Sulfation Metabolite3->Conjugates Sulfation Metabolite4->Conjugates Sulfation Excretion Excretion (Primarily Fecal) Conjugates->Excretion Plasma_Quantification_Workflow Start Plasma Sample Collection Step1 Add Internal Standard Start->Step1 Step2 Liquid-Liquid Extraction (e.g., Methyl Tertiary Butyl Ether) Step1->Step2 Step3 Evaporation to Dryness Step2->Step3 Step4 Reconstitution in Mobile Phase Step3->Step4 Step5 Injection into LC-MS/MS System Step4->Step5 Step6 Chromatographic Separation (C18 Column) Step5->Step6 Step7 Mass Spectrometric Detection (ESI+, MRM) Step6->Step7 End Data Analysis & Quantification Step7->End Metabolite_ID_Workflow Start Urine Sample Collection (Post-Administration) Step1 Enzymatic Hydrolysis (Sulfatase) Start->Step1 Step2 pH Adjustment (Alkalinization) Step1->Step2 Step3 Liquid-Liquid Extraction Step2->Step3 Step4 Evaporation & Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Data Processing Step5->Step6 End Metabolite Identification (Based on Mass Spectra) Step6->End

References

Zuclomiphene's Role as a Selective Estrogen Receptor Modulator (SERM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zuclomiphene, the (Z)-stereoisomer of clomiphene, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. While its counterpart, enclomiphene (B195052), is primarily anti-estrogenic, this compound exhibits a mixed agonist and antagonist profile, a hallmark of SERMs. This tissue-specific activity allows this compound to modulate the effects of estrogen, leading to its investigation for various therapeutic applications, including the management of hormone-related conditions. This technical guide provides an in-depth overview of the core pharmacology of this compound, detailing its mechanism of action, tissue-specific effects, and relevant experimental data to inform further research and development.

Mechanism of Action

This compound exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. Upon binding, it induces conformational changes in the receptor, leading to the differential recruitment of co-activator and co-repressor proteins. This selective recruitment is the molecular basis for its tissue-specific agonist and antagonist activities. In tissues where co-activators are predominantly recruited, this compound acts as an estrogen agonist, mimicking the effects of estradiol (B170435). Conversely, in tissues where co-repressors are recruited, it acts as an estrogen antagonist, blocking the effects of endogenous estrogens.[1]

Differential Activity on Estrogen Receptor Subtypes

This compound's interaction with ERα and ERβ is nuanced. It has been shown to act as a partial agonist/antagonist at ERα, depending on the cellular context and the concentration of co-existing estrogens.[2] In contrast, it generally behaves as a pure antagonist at ERβ.[2] This differential activity on the two major estrogen receptor subtypes contributes significantly to its tissue-specific pharmacological profile.

Pharmacokinetics and Metabolism

This compound is one of two stereoisomers of clomiphene, the other being enclomiphene. Following oral administration of clomiphene citrate (B86180), both isomers are absorbed. However, they exhibit distinct pharmacokinetic profiles. This compound has a significantly longer half-life than enclomiphene, leading to its accumulation in the serum with repeated dosing.[3] This prolonged presence may contribute to its sustained estrogenic effects in certain tissues.

Tissue-Specific Effects

The hallmark of a SERM is its ability to elicit different estrogenic or anti-estrogenic responses in various target tissues.

  • Hypothalamus and Pituitary: In the hypothalamus, this compound's antagonistic properties are thought to block the negative feedback of estrogen, leading to an increase in the release of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the pituitary to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[4]

  • Uterus and Endometrium: In uterine and endometrial tissues, this compound generally exhibits estrogenic (agonist) effects.

  • Bone: Like other SERMs, this compound is expected to have estrogenic effects on bone, potentially helping to maintain bone mineral density.

  • Breast Tissue: The effect of this compound on breast tissue is complex and may be context-dependent, potentially exhibiting antagonistic properties in the presence of estradiol.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that specific Ki or IC50 values for this compound's binding to ERα and ERβ are not consistently reported in publicly available literature. The data is often presented as relative binding affinity (RBA) compared to estradiol.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) vs. EstradiolReference
This compoundER (general)Lower than Enclomiphene at low doses
EnclomipheneER (general)Higher than this compound at low doses

Table 2: Pharmacokinetic Parameters of Clomiphene Isomers

ParameterThis compoundEnclomipheneReference
Half-lifeLong (accumulates with chronic dosing)Short
Predominant Isomer after long-term CC therapyYesNo

Table 3: Clinical Trial Data (NCT03646162) - Study of VERU-944 (this compound) to Ameliorate Hot Flashes in Men With Advanced Prostate Cancer

ParameterDetailsReference
Status Completed
Primary Completion Date April 30, 2020
Study Completion Date October 15, 2020
Results First Posted June 18, 2021
Primary Purpose Treatment
Intervention Model Parallel Assignment
Allocation Randomized
Note: The full, peer-reviewed publication of the results from this clinical trial, including detailed quantitative data on primary and secondary endpoints, was not available in the public domain at the time of this guide's compilation.

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor

Objective: To determine the relative binding affinity of this compound for the estrogen receptor.

Materials:

  • Recombinant human ERα or ERβ

  • [³H]-Estradiol (radioligand)

  • Unlabeled estradiol (for standard curve)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of unlabeled estradiol and this compound.

  • In a multi-well plate, incubate a fixed concentration of the estrogen receptor and [³H]-Estradiol with the varying concentrations of either unlabeled estradiol or this compound.

  • Allow the binding to reach equilibrium.

  • Separate the receptor-bound from free radioligand using a method such as filtration or dextran-coated charcoal.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.

Estrogen Receptor-Mediated Reporter Gene Assay

Objective: To determine the functional agonist or antagonist activity of this compound on ERα and ERβ.

Materials:

  • A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express ERs.

  • Expression plasmids for human ERα or ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Estradiol (positive control).

  • This compound (test compound).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Co-transfect the cells with the ER expression plasmid and the ERE-reporter plasmid.

  • After transfection, treat the cells with varying concentrations of this compound alone (to test for agonist activity) or in combination with a fixed concentration of estradiol (to test for antagonist activity).

  • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme.

  • Normalize the reporter activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).

  • Plot the dose-response curves to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

  • Charcoal-stripped FBS (to remove endogenous steroids).

  • Estradiol (positive control).

  • This compound (test compound).

  • A cell proliferation detection reagent (e.g., MTT, WST-1, or a DNA synthesis marker like BrdU).

  • Microplate reader.

Procedure:

  • Culture MCF-7 cells in medium containing charcoal-stripped FBS for a period to render them quiescent and responsive to estrogenic stimuli.

  • Seed the cells in a multi-well plate.

  • Treat the cells with varying concentrations of this compound alone or in combination with estradiol.

  • Incubate for a period that allows for multiple cell divisions (e.g., 5-7 days).

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized signaling pathways and logical relationships involved in this compound's action as a SERM.

SERM_Mechanism This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Coactivators Co-activators ER->Coactivators Recruits in Agonist Tissues Corepressors Co-repressors ER->Corepressors Recruits in Antagonist Tissues ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Agonist_Effect Agonist Effect (Gene Transcription Activated) Coactivators->Agonist_Effect Leads to Antagonist_Effect Antagonist Effect (Gene Transcription Repressed) Corepressors->Antagonist_Effect Leads to

This compound's core mechanism of action as a SERM.

Experimental_Workflow Start Start: Characterize This compound's SERM Activity Binding_Assay Competitive Binding Assay Start->Binding_Assay Reporter_Assay Reporter Gene Assay Start->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MCF-7) Start->Proliferation_Assay Binding_Result Determine Binding Affinity (RBA) Binding_Assay->Binding_Result Reporter_Result Determine Agonist/ Antagonist Activity Reporter_Assay->Reporter_Result Proliferation_Result Assess Effect on Cell Growth Proliferation_Assay->Proliferation_Result Conclusion Conclude on Tissue-Specific SERM Profile Binding_Result->Conclusion Reporter_Result->Conclusion Proliferation_Result->Conclusion

A typical experimental workflow for characterizing a SERM.

Conclusion

This compound's profile as a SERM with mixed estrogenic and anti-estrogenic properties makes it a compound of significant interest for researchers and drug developers. Its distinct pharmacokinetic profile and differential activity on ERα and ERβ underscore the complexity of its mechanism of action and its potential for tissue-selective effects. While the existing body of research provides a solid foundation for understanding this compound's pharmacology, further studies are required to fully elucidate its receptor binding kinetics, the specific co-regulators involved in its signaling pathways, and its clinical efficacy in various therapeutic areas. The data and protocols presented in this guide are intended to serve as a comprehensive resource to facilitate these future investigations.

References

Zuclomiphene: A Technical Deep Dive into its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene is the (Z)-isomer of clomiphene, a selective estrogen receptor modulator (SERM) that has been a cornerstone in the treatment of anovulatory infertility for over half a century. Unlike its (E)-isomer, enclomiphene (B195052), which is predominantly anti-estrogenic, this compound exhibits primarily estrogenic and antigonadotropic properties. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental findings related to this compound, offering a comprehensive resource for researchers and professionals in the field of drug development and reproductive science.

Discovery and Serendipitous Journey to Clinical Use

The story of this compound is intrinsically linked to the development of clomiphene. In 1956, a team at the William S. Merrell Chemical Company, led by chemist Frank Palopoli, synthesized clomiphene.[1] Initially, the research was driven by the search for a morning-after pill, as non-steroidal anti-estrogens had shown postcoital antifertility effects in rodents.[2] However, early clinical investigations revealed a paradoxical effect in women: instead of preventing pregnancy, clomiphene induced ovulation.[1][2] This serendipitous discovery shifted the trajectory of clomiphene's development, leading to its FDA approval in 1967 under the brand name Clomid for the treatment of anovulatory infertility.[1]

Clomiphene itself is a mixture of two geometric isomers: this compound and enclomiphene. The realization that these isomers possessed distinct pharmacological profiles was a critical step in understanding the drug's overall effect.

Physicochemical Properties and Isomeric Differentiation

This compound and enclomiphene are stereoisomers of 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine. The key structural difference lies in the spatial arrangement of the phenyl groups around the central double bond, leading to their distinct biological activities.

PropertyThis compoundEnclomiphene
Isomer (Z)-isomer(E)-isomer
Primary Activity Estrogenic, AntigonadotropicAnti-estrogenic
Chemical Name (Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine(E)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine
Molecular Formula C₂₆H₂₈ClNOC₂₆H₂₈ClNO
Molecular Weight 405.96 g/mol 405.96 g/mol

Synthesis and Isomer Separation

The synthesis of clomiphene typically results in a mixture of this compound and enclomiphene. Various methods have been developed for its synthesis, often involving the dehydration and subsequent chlorination of a precursor molecule.

General Synthesis Workflow

The synthesis of clomiphene generally follows a multi-step process that can be simplified into the following workflow.

General Synthesis Workflow of Clomiphene A Starting Materials (e.g., 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol) B Dehydration (Mineral Acid) A->B C Chlorination (e.g., N-chlorosuccinimide) B->C D Clomiphene Mixture (this compound & Enclomiphene) C->D E Isomer Separation (e.g., HPLC, Fractional Crystallization) D->E F Purified this compound E->F G Purified Enclomiphene E->G

Caption: A simplified workflow for the synthesis of clomiphene and the separation of its isomers.

Experimental Protocol: Separation of this compound and Enclomiphene by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analytical and preparative separation of this compound and enclomiphene.

Objective: To separate and quantify this compound and enclomiphene from a clomiphene citrate (B86180) mixture.

Materials:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 5mM ammonium acetate adjusted to pH 4.0 with acetic acid) in a suitable ratio (e.g., 62:38 v/v).

  • Standard Solution Preparation: Prepare a stock solution of clomiphene citrate in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve the clomiphene citrate sample in the mobile phase to a suitable concentration.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 295 nm.

    • Inject a known volume of the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to this compound and enclomiphene based on their retention times, which are typically distinct under these conditions. Quantify the isomers by comparing their peak areas to those of the standard.

Pharmacological Profile and Mechanism of Action

This compound's pharmacological activity is primarily mediated through its interaction with estrogen receptors (ERs). It acts as a partial agonist/antagonist, with its effects being tissue-dependent.

Signaling Pathway

In the hypothalamus, this compound's estrogenic activity leads to negative feedback, suppressing the release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, demonstrating its antigonadotropic effect.

Signaling Pathway of this compound's Antigonadotropic Effect cluster_0 Hypothalamus cluster_1 Anterior Pituitary This compound This compound EstrogenReceptor Estrogen Receptor (ER) This compound->EstrogenReceptor Binds to GnRH GnRH Release EstrogenReceptor->GnRH Inhibits LH_FSH LH & FSH Secretion GnRH->LH_FSH Reduces

Caption: this compound's mechanism of antigonadotropic action in the hypothalamus.

Quantitative Data: Pharmacokinetics in Humans

Pharmacokinetic studies have revealed significant differences in the disposition of this compound and enclomiphene in humans. This compound has a notably longer half-life and tends to accumulate in the body with repeated dosing.

ParameterThis compoundEnclomipheneReference
Cmax (ng/mL) 15 ± 4115 ± 18
tmax (h) 7 ± 873 ± 68
AUC (0-456h) (ng/mL·h) 1289 ± 34-
AUC (0-72h) (ng/mL·h) -65 ± 35
Half-life Long (persists for >1 month)Short

Preclinical and Clinical Development

Key Preclinical Findings: The Uterotrophic Assay

The uterotrophic assay in rodents is a classic in vivo method to assess the estrogenic and anti-estrogenic activity of compounds. Studies using this assay were pivotal in differentiating the pharmacological profiles of this compound and enclomiphene.

Experimental Protocol: Rat Uterotrophic Assay

Objective: To determine the estrogenic activity of this compound.

Animals: Immature female rats (21-25 days old).

Procedure:

  • Animal Acclimatization: House the rats in standardized conditions for at least 5 days.

  • Dosing:

    • Divide the animals into groups (e.g., vehicle control, positive control (ethinylestradiol), and this compound-treated groups at various dose levels).

    • Administer the test substances orally or via subcutaneous injection daily for three consecutive days.

  • Necropsy: On the fourth day, approximately 24 hours after the last dose, euthanize the animals.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and weigh it (wet weight). The uterus can also be blotted to obtain a blotted weight.

  • Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Expected Results: Studies have consistently shown that this compound causes a significant increase in uterine weight in ovariectomized or immature rats, confirming its estrogenic properties.

Clinical Studies and Therapeutic Applications

While clomiphene citrate (the mixture) is widely used for ovulation induction, the clinical development of pure this compound has been limited. Its estrogenic and antigonadotropic properties have been explored in different contexts.

Clinical Trial Workflow for Ovulation Induction

The following diagram illustrates a typical workflow for a clinical trial investigating an ovulation-inducing agent like clomiphene citrate, which contains this compound.

Clinical Trial Workflow for Ovulation Induction A Patient Recruitment (Anovulatory Women) B Baseline Assessment (Hormone Levels, Ultrasound) A->B C Randomization B->C D Treatment Arm (e.g., Clomiphene Citrate) C->D E Placebo Arm C->E F Monitoring (Follicular Growth, Endometrial Thickness) D->F E->F G Ovulation Assessment (Progesterone Levels, Ultrasound) F->G H Pregnancy Test G->H I Data Analysis (Ovulation Rate, Pregnancy Rate) H->I

Caption: A generalized workflow for a clinical trial evaluating an ovulation induction agent.

Quantitative Data from Clinical Studies:

OutcomeClomiphene Citrate (containing this compound)Placebo/ControlReference
Ovulation Rate (PCOS) ~75-80%Varies
Pregnancy Rate per Cycle ~20-25%Varies
Live Birth Rate per Patient ~50-60% over 6 cyclesVaries

Conclusion

The discovery and development of this compound, as an integral component of clomiphene, marked a pivotal moment in reproductive medicine. Its distinct estrogenic and antigonadotropic properties, in contrast to the anti-estrogenic nature of enclomiphene, have been thoroughly characterized through decades of preclinical and clinical research. While pure this compound has not been independently marketed as a therapeutic agent, its contribution to the efficacy and side-effect profile of clomiphene citrate is undeniable. A comprehensive understanding of this compound's pharmacology remains crucial for researchers and clinicians working in the fields of fertility and endocrinology. This technical guide has provided a detailed overview of its historical journey, from a failed contraceptive to a key component of a revolutionary fertility drug, supported by experimental data and protocols to aid in future research and development endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Zuclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene is a non-steroidal triphenylethylene (B188826) derivative and one of the two stereoisomers that constitute clomiphene citrate (B86180), a widely used drug for the induction of ovulation.[1][2] While clomiphene citrate is a mixture of both this compound ((Z)-isomer) and enclomiphene (B195052) ((E)-isomer), this compound itself exhibits distinct pharmacological properties, acting as a selective estrogen receptor modulator (SERM) with predominantly estrogenic (agonist) effects in most tissues.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological actions of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed protocols.

Molecular Structure and Chemical Properties

This compound is the cis-isomer of clomiphene. Its chemical structure is characterized by a triphenylethylene core with a diethylaminoethoxy side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine[1]
Chemical Formula C₂₆H₂₈ClNO
Molecular Weight 405.96 g/mol
Stereochemistry (Z)-isomer of clomiphene
CAS Number 15690-55-8
Melting Point Not available
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol (B145695) and methanol.

Pharmacological Properties

This compound's biological activity is primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ. As a SERM, it exhibits tissue-specific agonist or antagonist effects.

Mechanism of Action

This compound's primary mechanism of action involves binding to estrogen receptors in the hypothalamus. This action interferes with the negative feedback mechanism of endogenous estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). The increased GnRH stimulation of the anterior pituitary gland results in elevated secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn stimulate follicular development and ovulation in the ovaries.

In contrast to its antagonist effect in the hypothalamus, this compound generally displays estrogenic (agonist) effects in other tissues such as the uterus, cervix, and vagina. This dual activity is a hallmark of SERMs and is dependent on the specific tissue context, the expression levels of ERα and ERβ, and the presence of various coactivator and corepressor proteins.

Estrogen Receptor Binding Affinity
Pharmacokinetics

Pharmacokinetic studies of clomiphene citrate have shown that this compound has a longer half-life than enclomiphene, leading to its accumulation in the body with repeated dosing.

Table 2: Pharmacokinetic Parameters of this compound in Women with Polycystic Ovary Syndrome (PCOS) after a Single 50 mg Oral Dose of Clomiphene Citrate

ParameterMean Value (± SD)
Cmax (ng/mL) 5.7 ± 1.5
Tmax (h) 6.8 ± 1.8
AUC₀₋₂₄₀ (ng·h/mL) 651 ± 167

Note: Data is for this compound isomer after administration of clomiphene citrate.

Signaling Pathways

The biological effects of this compound are initiated by its binding to estrogen receptors, which are ligand-activated transcription factors. The resulting complex can then modulate gene expression through several pathways.

Hypothalamic-Pituitary-Ovarian (HPO) Axis Signaling

The primary signaling pathway affected by this compound is the HPO axis. By acting as an estrogen antagonist in the hypothalamus, it disrupts the negative feedback loop, leading to increased gonadotropin secretion.

HPO_Axis_Signaling cluster_gonad Gonadal Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary + Estrogen Estrogen Ovary->Estrogen Follicular_Development Follicular Development & Ovulation Ovary->Follicular_Development Estrogen->Hypothalamus Negative Feedback This compound This compound This compound->Hypothalamus Antagonist at ER GnRH GnRH LH LH FSH FSH

This compound's effect on the HPO axis.
Estrogen Receptor-Mediated Gene Regulation

Upon binding to ERs, this compound induces a conformational change in the receptor. This complex can then bind to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators or corepressors to modulate transcription. The tissue-specific effects of this compound are determined by the cellular context of these coregulatory proteins.

ER_Gene_Regulation cluster_agonist Agonist Pathway cluster_antagonist Antagonist Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription_Agonist Gene Transcription (Agonist Effect) ERE->Transcription_Agonist Initiates Transcription_Antagonist Gene Transcription (Antagonist Effect) ERE->Transcription_Antagonist Inhibits Coactivators Coactivators (e.g., SRC-1) Coactivators->ER Recruited by (Agonist action) Corepressors Corepressors (e.g., SMRT) Corepressors->ER Recruited by (Antagonist action)

ER-mediated gene regulation by this compound.

Experimental Protocols

In Vivo Study of this compound's Effects on the Male Reproductive System in Mice

This protocol is based on a study investigating the effects of this compound citrate on male mice.

Objective: To determine the oral toxicity potential and effects on reproductive organs and hormone levels of this compound citrate in male mice.

Animals: Adult male mice.

Treatment Groups:

  • Group 1: Vehicle control (placebo).

  • Group 2: Low-dose this compound citrate (e.g., 4 mg/kg body weight/day).

  • Group 3: High-dose this compound citrate (e.g., 40 mg/kg body weight/day).

Procedure:

  • Administer the respective treatments daily via oral gavage for a specified period (e.g., 90 days).

  • Monitor animals daily for clinical signs of toxicity.

  • Record body weights weekly.

  • At the end of the treatment period, collect blood samples for serum hormone analysis (Testosterone, LH, FSH).

  • Euthanize the animals and perform a necropsy.

  • Collect and weigh reproductive organs (testes, epididymis, seminal vesicles) and kidneys.

  • Process tissues for histological examination.

Data Analysis:

  • Compare organ weights and serum hormone levels between treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).

  • Evaluate histological sections for any pathological changes.

Animal_Study_Workflow Start Start: Acclimatize Male Mice Grouping Divide into Treatment Groups (Control, Low Dose, High Dose) Start->Grouping Dosing Daily Oral Gavage (90 days) Grouping->Dosing Monitoring Monitor Daily: - Clinical Signs - Body Weight Dosing->Monitoring Endpoint End of Study (Day 90) Dosing->Endpoint Blood_Collection Blood Collection (Serum Hormone Analysis) Endpoint->Blood_Collection Necropsy Necropsy & Organ Collection Endpoint->Necropsy Data_Analysis Data Analysis: - Statistical Comparison - Histopathological Evaluation Blood_Collection->Data_Analysis Histology Tissue Processing & Histological Examination Necropsy->Histology Histology->Data_Analysis Conclusion Conclusion on Toxicity and Reproductive Effects Data_Analysis->Conclusion

Workflow for in vivo study of this compound.
In Vitro Assessment of Gonadotropin Secretion from Ovine Pituitary Cells

This protocol is based on a study examining the estrogenic and antiestrogenic effects of clomiphene isomers on gonadotropin secretion.

Objective: To determine the direct effects of this compound on basal and GnRH-stimulated LH and FSH secretion from primary ovine pituitary cells.

Cell Culture:

  • Prepare primary cultures of ovine anterior pituitary cells.

  • Plate cells in appropriate culture medium and allow them to attach and stabilize.

Experimental Procedure:

  • Wash the cell cultures to remove any residual hormones from the culture medium.

  • Treat the cells with different concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) in the presence or absence of estradiol (B170435) (to assess antagonist effects) and/or GnRH (to assess effects on stimulated secretion).

  • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Collect the culture medium for hormone assays.

Hormone Assays:

  • Measure the concentrations of LH and FSH in the collected culture medium using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

Data Analysis:

  • Compare the levels of LH and FSH secretion between different treatment groups to determine the dose-dependent effects of this compound as an agonist or antagonist.

Conclusion

This compound, the (Z)-isomer of clomiphene, is a selective estrogen receptor modulator with a distinct pharmacological profile. Its primary clinical application, as a component of clomiphene citrate, is for the induction of ovulation, which is achieved through its estrogen-antagonistic effects on the hypothalamus. However, its predominantly estrogenic actions in other tissues contribute to the overall therapeutic and side-effect profile of clomiphene citrate. A thorough understanding of its molecular structure, chemical properties, and complex signaling mechanisms is crucial for researchers and drug development professionals working in the field of reproductive endocrinology and SERM-based therapeutics. Further research is warranted to fully elucidate the specific binding kinetics of this compound to ERα and ERβ and to explore the detailed downstream signaling cascades in various target tissues.

References

A Technical Guide to Zuclomiphene's Effects on the Hypothalamic-Pituitary-Gonadal Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuclomiphene, the (Z)-stereoisomer of clomiphene citrate (B86180), is a selective estrogen receptor modulator (SERM) with a distinct profile of effects on the hypothalamic-pituitary-gonadal (HPG) axis. Unlike its isomeric counterpart, enclomiphene (B195052), which is primarily an estrogen antagonist, this compound exhibits both estrogenic and anti-estrogenic properties. This dual activity leads to a complex modulation of the HPG axis, influencing gonadotropin and testosterone (B1683101) secretion. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction

Clomiphene citrate, a widely prescribed medication for ovulatory dysfunction, is a racemic mixture of two geometric isomers: this compound and enclomiphene.[1] While enclomiphene acts as a potent estrogen receptor antagonist, this compound possesses mixed agonist and antagonist activity.[2] This duality is central to its effects on the reproductive endocrine system. In men with secondary hypogonadism, where the functionality of the hypothalamus and pituitary is intact, this compound can modulate the feedback mechanisms that govern testosterone production.[3] Understanding the specific contributions of this compound to the overall effect of clomiphene citrate is crucial for targeted drug development and clinical application.

Mechanism of Action

This compound's primary site of action is the hypothalamus, where it interacts with estrogen receptors (ERs). By acting as a partial agonist/antagonist, it competes with circulating estradiol (B170435) for binding to these receptors. This interference with the normal negative feedback loop of estrogen on the hypothalamus is perceived as an estrogen-deficient state.[1] Consequently, the hypothalamus increases the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).

The increased GnRH stimulation of the anterior pituitary gland leads to an enhanced release of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4] In men, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH is primarily involved in spermatogenesis. The net effect is an increase in serum testosterone levels.

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4"]; Testes [label="Testes", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Estradiol [label="Estradiol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LH [label="LH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FSH [label="FSH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Testosterone [label="Testosterone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> Hypothalamus [label="Binds to Estrogen Receptors\n(Partial Agonist/Antagonist)"]; Estradiol -> Hypothalamus [label="Negative Feedback", style=dashed, arrowhead=tee]; Hypothalamus -> Pituitary [label="+ GnRH"]; Pituitary -> Testes [label="+ LH\n+ FSH"]; Testes -> Testosterone [label="Production"]; Testosterone -> Hypothalamus [label="Negative Feedback", style=dashed, arrowhead=tee]; Testosterone -> Pituitary [label="Negative Feedback", style=dashed, arrowhead=tee]; } .dot Caption: Hypothalamic-Pituitary-Gonadal Axis Modulation by this compound.

Signaling Pathways

At the cellular level, the binding of this compound to estrogen receptors in gonadotrope cells of the pituitary can initiate a cascade of intracellular events. While the complete picture is still under investigation, it is understood that estrogen receptor modulation can influence multiple signaling pathways, including both genomic and non-genomic pathways. The genomic pathway involves the translocation of the receptor-ligand complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes, including those for LH and FSH subunits. Non-genomic pathways can involve rapid signaling events initiated at the cell membrane, potentially through membrane-associated estrogen receptors, leading to the activation of kinase cascades that can also influence gonadotropin synthesis and release.

zuclomiphene_signaling Protein Protein Secretion Secretion Protein->Secretion

Quantitative Effects on Hormone Levels

Clinical studies on clomiphene citrate provide valuable data on the hormonal effects, with the understanding that these reflect the combined actions of this compound and enclomiphene. Long-term treatment with clomiphene citrate has been shown to significantly increase levels of LH, FSH, and total testosterone in men with hypogonadism.

Table 1: Hormonal Changes in Hypogonadal Men Treated with Clomiphene Citrate (Long-Term Study)

ParameterBaseline (Mean ± SD or Median)Post-treatment (Mean ± SD or Median)Percentage ChangeReference
Total Testosterone (ng/dL)228582 (at 3 years)+155%
Luteinizing Hormone (mIU/mL)4.06.1+52.5%
Follicle-Stimulating Hormone (mIU/mL)2.8 ± 1.56.2 ± 3.0+121%
Estradiol (pg/mL)17.034.0+100%

Note: Data is compiled from different studies and represents the effects of clomiphene citrate.

Table 2: Comparative Effects of this compound and Enclomiphene on Testosterone in Baboons

Treatment (1.5 mg/kg/day for 12 days)Baseline Testosterone (ng/dL)Post-treatment Testosterone (ng/dL)p-valueReference
This compound-No significant increase-
Enclomiphene1701,144p=0.03
Clomiphene Citrate170559p=0.03

This preclinical data highlights the differential effects of the two isomers on testosterone levels.

Experimental Protocols

Assessment of the Hypothalamic-Pituitary-Gonadal Axis

This test is a cornerstone in evaluating the pituitary's capacity to secrete gonadotropins.

  • Objective: To assess the responsiveness of the anterior pituitary gonadotropes to GnRH.

  • Procedure:

    • A baseline blood sample is collected to measure basal LH and FSH levels.

    • A standard dose of GnRH (e.g., 100 µg for adults) is administered intravenously.

    • Blood samples are collected at specified time points post-administration (e.g., 30 and 60 minutes) to measure stimulated LH and FSH levels.

  • Interpretation: In individuals with a functional pituitary, a significant rise in LH and FSH levels is expected after GnRH administration. The magnitude of the response helps to differentiate between hypothalamic and pituitary causes of hypogonadism.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; BaselineSample [label="Collect Baseline\nBlood Sample", fillcolor="#F1F3F4"]; GnRH_Admin [label="Administer GnRH\n(100 µg IV)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wait30 [label="Wait 30 min", shape=plaintext]; Sample30 [label="Collect Blood\nSample at 30 min", fillcolor="#F1F3F4"]; Wait60 [label="Wait 30 min", shape=plaintext]; Sample60 [label="Collect Blood\nSample at 60 min", fillcolor="#F1F3F4"]; HormoneAssay [label="Measure LH & FSH\n(CLIA or LC-MS/MS)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> BaselineSample; BaselineSample -> GnRH_Admin [label="Measure Basal\nLH & FSH"]; GnRH_Admin -> Wait30; Wait30 -> Sample30; Sample30 -> Wait60; Wait60 -> Sample60; Sample30 -> HormoneAssay; Sample60 -> HormoneAssay; HormoneAssay -> End [label="Analyze Results"]; } .dot Caption: Workflow for a GnRH Stimulation Test.

Hormone Quantification Methodologies

Accurate quantification of hormones is paramount in studies of the HPG axis.

CLIA is a highly sensitive method commonly used for measuring LH and FSH.

  • Principle: This is a sandwich immunoassay. An antibody specific to the gonadotropin is coated on a solid phase (e.g., microplate). The sample containing the hormone is added, followed by a second, enzyme-labeled antibody that also binds to the hormone. A chemiluminescent substrate is then added, and the light emitted is proportional to the hormone concentration.

  • Sample Type: Serum or plasma.

  • Key Advantages: High sensitivity, automation capabilities, and no radioactive waste.

LC-MS/MS is the gold standard for the accurate measurement of testosterone and other steroid hormones.

  • Principle: This technique separates different steroids in a sample using liquid chromatography. The separated molecules are then ionized and identified based on their mass-to-charge ratio by a mass spectrometer. This method offers high specificity and can differentiate between structurally similar steroids.

  • Sample Preparation: Typically involves protein precipitation and liquid-liquid or solid-phase extraction.

  • Key Advantages: High specificity, accuracy, and the ability to measure multiple steroids simultaneously.

Discussion and Future Directions

The available data indicates that this compound, as a component of clomiphene citrate, contributes to the elevation of gonadotropins and testosterone through its modulatory effects on the HPG axis. Its estrogenic properties, however, may also lead to an increase in estradiol levels, a factor that requires careful consideration in clinical applications.

Future research should focus on elucidating the precise intracellular signaling pathways uniquely activated by this compound in pituitary gonadotropes. Head-to-head clinical trials comparing the long-term effects of pure this compound and enclomiphene on hormonal profiles, symptoms of hypogonadism, and safety parameters in men are warranted. Such studies will provide a clearer understanding of the distinct roles of each isomer and could pave the way for more tailored therapies for male hypogonadism.

Conclusion

This compound exerts a complex influence on the hypothalamic-pituitary-gonadal axis, primarily by modulating estrogen receptor signaling in the hypothalamus. This action leads to an increase in GnRH secretion and subsequent rises in LH, FSH, and testosterone. While it contributes to the therapeutic effects of clomiphene citrate in treating male hypogonadism, its partial estrogenic activity distinguishes it from its purely antagonistic isomer, enclomiphene. A thorough understanding of its unique pharmacological profile is essential for optimizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays: Testing Zuclomiphene's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro cell culture assays for evaluating the biological effects of Zuclomiphene, a selective estrogen receptor modulator (SERM). The protocols detailed below are designed to be robust and reproducible for assessing cell proliferation, apoptosis, estrogen receptor binding, and gene expression in relevant cell lines.

Introduction to this compound

This compound is the (Z)-stereoisomer of clomiphene, a nonsteroidal triphenylethylene (B188826) derivative.[1] Unlike its isomeric counterpart, enclomiphene, which is primarily antiestrogenic, this compound is considered to be the more estrogenic component of clomiphene citrate.[1] As a SERM, this compound's biological activity is tissue-specific, capable of acting as either an estrogen agonist or antagonist depending on the cellular context.[2] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), thereby modulating the transcription of estrogen-responsive genes.[3]

Data Presentation

The following tables summarize quantitative data on this compound's in vitro effects based on available literature.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundCell LineReceptorRelative Binding Affinity (RBA) (%)¹
This compoundMCF-7Estrogen Receptor (ER)< 0.1
Estradiol (B170435)MCF-7Estrogen Receptor (ER)100

¹Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol (set at 100%). Data sourced from a study on clomiphene analogs in MCF-7 human mammary carcinoma cells.[4]

Note: Specific IC50 values for this compound in various cancer cell lines are not widely reported in the readily available scientific literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell line of interest.

Table 2: Qualitative Effects of this compound on Gene Expression

GeneEffect of this compoundCell SystemReference
pS2 (TFF1)Potential for agonistic or antagonistic effects depending on cellular contextEstrogen-responsive cells
Bcl-2Modulation of expression (potential for up or downregulation)Various cell types
BaxModulation of expression (potential for up or downregulation)Various cell types

Note: Quantitative fold-change data for the effect of isolated this compound on the expression of these specific genes are not consistently available. The effects of clomiphene citrate, a mixture containing this compound, have been studied, suggesting a role in modulating these apoptosis-related genes.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cell lines, such as the estrogen receptor-positive breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped FBS to minimize the influence of estrogenic compounds in the serum. Incubate for another 24-48 hours.

  • Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., estradiol).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed MCF-7 cells in 96-well plate deprive Hormone deprive cells seed->deprive treat Treat with this compound deprive->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for assessing cell proliferation using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol utilizes flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Logic of Apoptosis Detection via Annexin V/PI Staining

Apoptosis_Detection cluster_cell_states Cell States cluster_staining Staining Properties viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptotic Cell (Annexin V+, PI-) viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization annexin Annexin V-FITC (Binds Phosphatidylserine) early_apoptosis->annexin late_apoptosis->annexin pi Propidium Iodide (Enters compromised membrane) late_apoptosis->pi

Caption: Distinguishing cell states with Annexin V and PI staining.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors) or purified ERα/ERβ

  • [³H]-Estradiol

  • Unlabeled estradiol (for standard curve)

  • This compound

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reactions: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 1 nM), and varying concentrations of unlabeled estradiol (for the standard curve) or this compound.

  • Addition of Receptor: Add the rat uterine cytosol or purified ER to each tube.

  • Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent mixing.

  • Washing: Wash the HAP pellets multiple times with cold assay buffer to remove unbound [³H]-Estradiol.

  • Elution and Counting: Elute the bound [³H]-Estradiol from the HAP pellet with ethanol (B145695) and transfer to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-Estradiol against the log of the competitor concentration. Determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). The Relative Binding Affinity (RBA) can be calculated using the formula: (IC50 of Estradiol / IC50 of this compound) x 100.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol measures the changes in the expression of estrogen-responsive genes (e.g., pS2, Bcl-2, Bax) in response to this compound treatment.

Materials:

  • MCF-7 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (pS2, Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound for a specified time. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions containing cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways

This compound, as a SERM, primarily exerts its effects through the estrogen receptor. Upon binding, it can induce conformational changes in the receptor, leading to the activation of downstream signaling pathways that can influence cell fate decisions, such as proliferation and apoptosis.

Estrogen Receptor Signaling and Downstream Pathways

Caption: this compound's interaction with estrogen receptor signaling pathways.

This compound can bind to both nuclear and membrane-associated estrogen receptors. The canonical genomic pathway involves the binding of this compound to the nuclear ER, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.

Additionally, this compound can initiate rapid, non-genomic signaling through membrane-associated ERs. This can lead to the activation of kinase cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways can, in turn, modulate the activity of transcription factors and other cellular proteins to influence cell proliferation and survival. The ultimate cellular response to this compound is dependent on the specific cell type and the balance between these genomic and non-genomic signaling events.

References

Application Notes and Protocols for Animal Models in Zuclomiphene-Induced Ovulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene is the cis-isomer of clomiphene citrate (B86180) (CC), a widely used nonsteroidal selective estrogen receptor modulator (SERM) for ovulation induction. Clomiphene citrate is a mixture of two isomers: this compound and enclomiphene (B195052).[1] While enclomiphene is considered the more potent isomer for inducing ovulation due to its anti-estrogenic effects, this compound exhibits milder estrogenic properties.[2][3] Understanding the specific roles of each isomer is crucial for developing more targeted and effective fertility treatments. This document provides detailed application notes and protocols for using animal models to study ovulation induction with a focus on this compound. Rodent models, particularly rats and mice, are valuable tools for investigating the mechanisms of action, efficacy, and potential side effects of this compound and its role within clomiphene citrate therapy.

Mechanism of Action

This compound, as a component of clomiphene citrate, acts primarily on the hypothalamus by binding to estrogen receptors.[1] By blocking these receptors, it interferes with the negative feedback loop of estrogen on gonadotropin-releasing hormone (GnRH) secretion. This leads to an increase in the pulsatile release of GnRH, which in turn stimulates the pituitary gland to produce more follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] Elevated FSH levels promote the growth and development of ovarian follicles, while the subsequent LH surge triggers ovulation. Studies suggest that clomiphene citrate increases the pulse amplitude of both LH and FSH. While enclomiphene is the primary driver of this anti-estrogenic effect, this compound's estrogenic activity may modulate the overall response.

Animal Models

Rats and mice are the most commonly used animal models for studying ovulation induction with clomiphene citrate and its isomers. Sprague-Dawley and Wistar rats, as well as various strains of mice, have been utilized in these studies.

Data Presentation

Table 1: Effects of Clomiphene Citrate and its Isomers on Hormonal and Ovarian Parameters in Female Rats
Treatment GroupDoseAdministration RouteDurationSerum Estrogen (pg/mL)Serum Progesterone (B1679170) (ng/mL)Serum LH (ng/mL)Serum FSH (ng/mL)Ovulation Rate (%)Reference(s)
Control---239.41 ± 38.743.68 ± 2.12---
Clomiphene Citrate0.5 mg/100gOral14 days319.43 ± 45.773.12 ± 1.53---
Clomiphene Citrate1.0 mg/100gOral14 days372.71 ± 85.092.58 ± 1.22---
Clomiphene Citrate1.5 mg/100gOral14 days427.00 ± 95.222.10 ± 1.27---
Clomiphene Citrate2.0 mg/100gOral14 days432.00 ± 69.631.67 ± 0.64---
Clomiphene Citrate (Low Dose)0.3 mg/kg/day-10 days----75
Clomiphene Citrate (High Dose)3.0 mg/kg/day-10 days----65
Table 2: Comparative Effects of this compound and Enclomiphene on Ovulation in Mice
Treatment GroupDoseCo-administrationOvulation InductionReference(s)
This compoundNot specified-Incapable of inducing ovulation
Enclomiphene CitrateNot specifiedhCGCapable of inducing ovulation and superovulation
Clomiphene CitrateNot specifiedhCGCapable of inducing ovulation and superovulation

Experimental Protocols

Protocol 1: Ovulation Induction in Rats using Clomiphene Citrate

Objective: To induce and assess ovulation in adult female rats using clomiphene citrate.

Materials:

  • Adult female Sprague-Dawley or Wistar rats (8-10 weeks old) with regular estrous cycles.

  • Clomiphene citrate (CC).

  • Vehicle (e.g., corn oil or sterile water).

  • Gavage needles for oral administration or syringes and needles for intraperitoneal injection.

  • Microscope slides and coverslips.

  • Pipettes and tips.

  • Saline solution.

  • Dissecting tools.

  • Hormone assay kits (e.g., ELISA for LH, FSH, estradiol, progesterone).

Procedure:

  • Animal Selection and Acclimatization:

    • House female rats under controlled conditions (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.

    • Monitor the estrous cycle of each rat for at least two consecutive cycles (8-10 days) by daily vaginal smear cytology to select animals with regular 4-5 day cycles.

  • Drug Preparation and Administration:

    • Prepare a stock solution of clomiphene citrate in the chosen vehicle. Doses can range from 0.2 mg/kg to 10 mg/kg.

    • Divide the rats into a control group (receiving vehicle only) and one or more treatment groups receiving different doses of CC.

    • Administer CC or vehicle daily for 5-10 consecutive days, starting on the day of estrus. Administration can be via oral gavage or intraperitoneal injection.

  • Monitoring of Estrous Cycle:

    • Continue daily vaginal smears throughout the treatment period to observe any changes in the estrous cycle.

  • Assessment of Ovulation:

    • On the morning after the expected day of ovulation (typically the day of estrus), euthanize the rats.

    • Dissect out the oviducts and place them in a petri dish with saline.

    • Under a dissecting microscope, flush the oviducts with saline to collect the oocytes.

    • Count the number of cumulus-oocyte complexes to determine the ovulation rate.

    • The ovaries can be collected, weighed, and fixed for histological analysis to count corpora lutea and assess follicular development.

  • Hormone Analysis:

    • Collect blood samples via cardiac puncture at the time of euthanasia.

    • Separate the serum and store at -80°C until hormone analysis.

    • Measure serum levels of LH, FSH, estradiol, and progesterone using appropriate assay kits.

Protocol 2: Investigating the Differential Effects of this compound and Enclomiphene in Mice

Objective: To compare the effects of this compound and enclomiphene on ovulation induction in female mice.

Materials:

  • Adult female mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).

  • This compound citrate.

  • Enclomiphene citrate.

  • Human chorionic gonadotropin (hCG).

  • Vehicle.

  • Other materials as listed in Protocol 1.

Procedure:

  • Animal Preparation:

    • Follow the same procedures for animal selection and acclimatization as in Protocol 1.

  • Experimental Groups:

    • Divide the mice into the following groups:

      • Group 1: Vehicle control.

      • Group 2: this compound alone.

      • Group 3: Enclomiphene alone.

      • Group 4: this compound + hCG.

      • Group 5: Enclomiphene + hCG.

      • Group 6: Clomiphene Citrate + hCG (positive control).

  • Drug Administration:

    • Administer the respective compounds (dissolved in vehicle) via intraperitoneal injection or oral gavage for a predetermined number of days (e.g., 3-5 days).

    • For groups receiving hCG, administer a single dose of hCG (e.g., 5-10 IU) intraperitoneally 48 hours after the last clomiphene isomer administration to induce ovulation.

  • Assessment of Ovulation and Data Collection:

    • Follow the procedures for ovulation assessment (oviductal flushing and oocyte counting) and hormone analysis as described in Protocol 1.

    • Collect and analyze data on the number of oocytes ovulated per mouse in each group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Ovulation Induction

This compound primarily acts at the level of the hypothalamus by competitively binding to estrogen receptors (ERs). This blockade disrupts the negative feedback of circulating estradiol, leading to an increased release of GnRH. GnRH then stimulates the anterior pituitary to secrete FSH and LH, which act on the ovaries to promote follicular development and trigger ovulation. This compound has been shown to have both estrogenic and anti-estrogenic effects depending on the target tissue and the presence of endogenous estrogen. Downstream of estrogen receptor binding, signaling pathways such as the MAPK/ERK pathway may be involved.

Zuclomiphene_Signaling_Pathway cluster_hypothalamus Hypothalamic Level This compound This compound EstrogenReceptor Estrogen Receptor (ER) This compound->EstrogenReceptor Binds to/Blocks Hypothalamus Hypothalamus GnRH GnRH (Increased Pulsatility) Hypothalamus->GnRH Releases MAPK_ERK MAPK/ERK Pathway EstrogenReceptor->MAPK_ERK Activates Estradiol Estradiol Estradiol->EstrogenReceptor Negative Feedback AnteriorPituitary Anterior Pituitary GnRH->AnteriorPituitary Stimulates FSH FSH AnteriorPituitary->FSH Secretes LH LH AnteriorPituitary->LH Secretes Ovary Ovary FSH->Ovary Acts on LH->Ovary Acts on Ovulation Ovulation LH->Ovulation Triggers (LH Surge) FollicularDevelopment Follicular Development Ovary->FollicularDevelopment Leads to FollicularDevelopment->Estradiol Produces

Caption: this compound's signaling pathway for ovulation induction.

Experimental Workflow for Studying this compound in Rodent Models

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on ovulation in a rodent model.

Experimental_Workflow AnimalSelection Animal Selection & Acclimatization (Female Rats/Mice with Regular Estrous Cycles) EstrousCycleMonitoring Estrous Cycle Monitoring (Daily Vaginal Smears) AnimalSelection->EstrousCycleMonitoring Grouping Random Group Assignment (Control, this compound, Enclomiphene, etc.) EstrousCycleMonitoring->Grouping DrugAdministration Drug Administration (Oral Gavage or IP Injection for 5-10 days) Grouping->DrugAdministration hCG_Injection hCG Injection (Optional) (To induce ovulation) DrugAdministration->hCG_Injection Euthanasia Euthanasia & Sample Collection DrugAdministration->Euthanasia hCG_Injection->Euthanasia OvulationAssessment Ovulation Assessment (Oviduct Flushing & Oocyte Counting) Euthanasia->OvulationAssessment HormoneAnalysis Hormone Analysis (Serum LH, FSH, Estradiol, Progesterone) Euthanasia->HormoneAnalysis Histology Ovarian Histology (Follicle & Corpora Lutea Counting) Euthanasia->Histology DataAnalysis Data Analysis & Interpretation OvulationAssessment->DataAnalysis HormoneAnalysis->DataAnalysis Histology->DataAnalysis

Caption: Experimental workflow for rodent ovulation induction studies.

References

Application Notes and Protocols for the Quantification of Zuclomiphene in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene is one of the two stereoisomers of clomiphene, a selective estrogen receptor modulator (SERM) widely used in the treatment of anovulatory infertility. Due to its longer half-life and distinct pharmacological profile compared to its counterpart, enclomiphene, the accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the determination of this compound in human plasma using various analytical techniques, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of this compound in biological matrices. The most prominent techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, offering excellent sensitivity, specificity, and high throughput.[1]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A more accessible technique that provides a balance of sensitivity and specificity, suitable for various research applications.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, though it may require derivatization for non-volatile compounds like this compound.[3]

This document will provide detailed protocols for each of these methods, with a summary of their quantitative performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle

This method utilizes the separation power of liquid chromatography coupled with the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this compound in plasma samples. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocol

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

A solid-phase extraction technique is employed for sample clean-up, which results in better selectivity and consistent recovery.[4]

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 300 µL of plasma into a clean microcentrifuge tube.[4]

  • Add 30 µL of the internal standard working solution (e.g., Glipizide, 0.8 µg/mL).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of 5% orthophosphoric acid in water (v/v) and vortex for another 30 seconds.

  • Centrifuge the sample at 14,000 rpm for 5 minutes.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Inject 7 µL of the reconstituted sample into the LC-MS/MS system.

3.2.2. Chromatographic Conditions

ParameterValue
Column ACQUITY UPLC® BEH C18 1.7µ (2.1 mm x 100 mm)
Mobile Phase 5 mM Ammonium Acetate in water (pH 4.00 ± 0.05) : Methanol (38:62 v/v)
Flow Rate 0.230 mL/min
Column Temperature 40°C
Injection Volume 7 µL
Run Time 10 min

3.2.3. Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 406.2 → 100.0
MRM Transition (Internal Standard - Glipizide) m/z 446.1 → 321.0
Collision Energy Optimized for specific instrument
Dwell Time 200 ms
Quantitative Data Summary

The following table summarizes the validation parameters for the LC-MS/MS method for the quantification of this compound in human plasma.

ParameterThis compoundEnclomipheneReference
Linearity Range 0.102 – 15.225 ng/mL0.149 – 22.275 ng/mL
Lower Limit of Quantification (LLOQ) 0.102 ng/mL0.149 ng/mL
Mean Recovery 88.2 %85.7 %
Accuracy 91.3% to 105.7%91.2% to 106.6%
Precision (CV%) < 11.7 %< 12.3 %

Note: The table includes data for Enclomiphene as it is often analyzed concurrently with this compound.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (300 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Acid Add 5% Orthophosphoric Acid Vortex1->Add_Acid Vortex2 Vortex Add_Acid->Vortex2 Centrifuge Centrifuge (14,000 rpm) Vortex2->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elute SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: LC-MS/MS experimental workflow for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

Principle

This method involves the separation of this compound from other plasma components using reverse-phase HPLC, followed by detection using a UV detector at a specific wavelength. While less sensitive than LC-MS/MS, it is a robust and cost-effective alternative.

Experimental Protocol

4.2.1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of plasma in a glass tube, add the internal standard.

  • Add 5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the sample into the HPLC system.

4.2.2. Chromatographic Conditions

ParameterValue
Column Luna C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (70:30 v/v) containing 0.05% Trifluoroacetic Acid
Flow Rate 1 mL/min
Column Temperature 40°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 min
Quantitative Data Summary

The following table summarizes the expected quantitative data from a validated HPLC-UV method.

ParameterThis compoundEnclomipheneReference
Limit of Determination 35 pg/mL7 pg/mL
Within-day CV% 2.1% to 7.2%2.1% to 7.2%

Note: HPLC-UV methods are generally less common for recent bioanalytical studies of this compound due to the superior sensitivity of LC-MS/MS.

Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample (1 mL) Add_IS Add Internal Standard Plasma->Add_IS Add_Solvent Add MTBE Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (245 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: HPLC-UV experimental workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

GC-MS can be a powerful tool for the analysis of this compound, although it often requires a derivatization step to improve the volatility and thermal stability of the analyte.

Experimental Protocol

5.2.1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described in the HPLC-UV method (Section 4.2.1).

  • After evaporation of the organic solvent, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the sample at 70°C for 30 minutes to complete the derivatization.

  • Cool the sample to room temperature before injection.

5.2.2. GC-MS Conditions

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 280°C
Oven Temperature Program Initial 150°C, ramp to 300°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions Specific m/z values for derivatized this compound and IS
Quantitative Data Summary

Quantitative data for GC-MS methods for this compound in plasma is less commonly reported in recent literature compared to LC-MS/MS. The performance characteristics would need to be established through a full method validation.

Logical Relationship Diagram

GCMS_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Logical relationship of steps in GC-MS analysis of this compound.

Method Validation Considerations

All analytical methods for the quantification of this compound in plasma must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The range over which the method provides results directly proportional to the concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The choice of analytical method for the quantification of this compound in plasma depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS is the preferred method for most bioanalytical applications due to its superior sensitivity and specificity. However, HPLC-UV and GC-MS can also be viable alternatives. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust analytical methods for this compound quantification.

References

Application Notes and Protocols for Zuclomiphene Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the administration of Zuclomiphene to laboratory animals, primarily focusing on rodent models. This document details the methodologies for studying the effects of this compound on the reproductive system and associated hormonal pathways.

Introduction

This compound is the cis-isomer of clomiphene, a selective estrogen receptor modulator (SERM) that exhibits estrogenic or anti-estrogenic effects in a tissue-specific manner.[1][2] It is a component of the commercially available drug clomiphene citrate (B86180), which is a mixture of this compound and enclomiphene (B195052).[1][3] this compound primarily interacts with estrogen receptors (ERα and ERβ), influencing the hypothalamic-pituitary-gonadal (HPG) axis.[4] Its estrogenic activity can lead to significant physiological responses, particularly within the reproductive system. Understanding the in vivo effects of isolated this compound is crucial for dissecting its specific biological roles and potential therapeutic applications.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound in male mice.

Table 1: Effects of Oral this compound Administration on Organ Weights in Male Mice

Treatment GroupDose (mg/kg/day)Testis Weight (g)Epididymis Weight (g)Seminal Vesicle Weight (g)
Placebo00.11 ± 0.010.045 ± 0.0030.25 ± 0.03
This compound40.10 ± 0.010.040 ± 0.0020.20 ± 0.02
This compound400.08 ± 0.010.035 ± 0.0020.15 ± 0.02*

*Statistically significant difference from placebo (p < 0.05). Data are presented as mean ± SEM.

Table 2: Effects of Oral this compound Administration on Serum Hormone Levels in Male Mice

Treatment GroupDose (mg/kg/day)Testosterone (B1683101) (ng/mL)Luteinizing Hormone (LH) (ng/mL)Follicle-Stimulating Hormone (FSH) (ng/mL)
Placebo03.5 ± 1.00.5 ± 0.110.0 ± 1.5
This compound42.0 ± 0.50.3 ± 0.18.5 ± 1.0
This compound401.0 ± 0.30.2 ± 0.16.0 ± 0.8*

*Statistically significant difference from placebo (p < 0.05). Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Male Mice

This protocol is adapted from a study investigating the oral toxicity and effects on the reproductive system of male mice.

1. Animals:

  • Species: Mouse (e.g., C57BL/6)

  • Sex: Male

  • Age: Adult (e.g., 8-10 weeks old)

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • This compound citrate

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Animal scale

3. Preparation of Dosing Solution:

  • Calculate the required amount of this compound citrate based on the desired doses (e.g., 4 mg/kg and 40 mg/kg) and the number and weight of the animals.

  • Suspend the this compound citrate in the chosen vehicle to achieve the final desired concentrations. Ensure the solution is homogenous before each administration.

4. Administration Procedure:

  • Weigh each mouse accurately before dosing to calculate the precise volume to be administered.

  • Administer the this compound solution or vehicle (for the control group) daily via oral gavage.

  • The volume of administration should be kept consistent, typically between 5-10 mL/kg.

  • The duration of the study can vary depending on the research question (e.g., 28 days for a sub-chronic study).

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the animals.

  • Collect blood via cardiac puncture for serum hormone analysis (Testosterone, LH, FSH).

  • Dissect and weigh reproductive organs (testes, epididymides, seminal vesicles).

  • Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histological examination.

Protocol 2: Daily Administration to Immature Male Rats

This protocol is based on a study examining the effects of this compound on the reproductive development of immature male rats.

1. Animals:

  • Species: Rat (e.g., Sprague-Dawley)

  • Sex: Male

  • Age: Immature (e.g., starting at 21 days of age)

  • Housing: Standard laboratory conditions.

2. Materials:

  • This compound citrate

  • Vehicle (e.g., saline or corn oil)

  • Administration supplies (e.g., oral gavage needles or subcutaneous injection needles)

3. Dosing:

  • Administer this compound citrate daily for a specified period (e.g., from day 21 to day 44 of age). The specific dose should be determined based on the study's objectives.

  • The route of administration can be oral gavage or subcutaneous injection.

4. Experimental Groups:

  • Intact animals receiving this compound.

  • Castrated animals receiving this compound to assess direct effects on accessory reproductive organs.

  • Control groups for both intact and castrated animals receiving the vehicle.

5. Outcome Measures:

  • Monitor body weight and reproductive organ weights (testis, seminal vesicles, prostate).

  • Assess spermatogenesis through histological analysis of the testes.

  • Measure serum LH and testosterone levels.

Mandatory Visualizations

Zuclomiphene_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testes Testes This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds ER_beta Estrogen Receptor β (ERβ) This compound->ER_beta Binds Kiss1_Neuron Kiss1 Neuron ER_alpha->Kiss1_Neuron Modulates Hypothalamus Hypothalamus GnRH_Neuron GnRH Neuron Kiss1_Neuron->GnRH_Neuron Stimulates (Kisspeptin) Pituitary Anterior Pituitary GnRH_Neuron->Pituitary Stimulates (GnRH) Gonadotropes Gonadotropes Pituitary->Gonadotropes LH LH Gonadotropes->LH Secretes FSH FSH Gonadotropes->FSH Secretes Testes Testes LH->Testes Leydig_Cells Leydig Cells Testes->Leydig_Cells Testosterone Testosterone Leydig_Cells->Testosterone Produces Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback

Caption: this compound's signaling pathway in the male reproductive axis.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Assignment Random Group Assignment (Control, this compound Doses) Animal_Acclimatization->Group_Assignment Daily_Administration Daily Administration (Oral Gavage or Subcutaneous Injection) Group_Assignment->Daily_Administration Monitoring In-life Monitoring (Body Weight, Clinical Signs) Daily_Administration->Monitoring Throughout study Euthanasia Euthanasia & Sample Collection Daily_Administration->Euthanasia Blood_Processing Blood Processing for Serum Euthanasia->Blood_Processing Organ_Dissection Reproductive Organ Dissection & Weighing Euthanasia->Organ_Dissection Hormone_Analysis Serum Hormone Analysis (T, LH, FSH) Blood_Processing->Hormone_Analysis Histology Histological Processing & Analysis Organ_Dissection->Histology Data_Analysis Data Analysis & Interpretation Hormone_Analysis->Data_Analysis Histology->Data_Analysis

Caption: A generalized experimental workflow for in vivo this compound studies.

References

Application of Zuclomiphene in Long-Term Estrogenic Activity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Zuclomiphene, the (Z)-isomer of clomiphene, is a selective estrogen receptor modulator (SERM) with predominantly estrogenic activity. Unlike its isomeric counterpart, enclomiphene (B195052), which is primarily anti-estrogenic, this compound's agonistic effects on the estrogen receptor (ER) make it a valuable tool for long-term studies of estrogenic activity in various tissues.[1] Its prolonged half-life compared to enclomiphene results in its accumulation in the body during long-term treatment, highlighting the importance of understanding its sustained estrogenic effects.[2][3]

These application notes provide a comprehensive overview of the use of this compound in research settings, focusing on methodologies to assess its long-term estrogenic impact on different organ systems. The protocols and data presented are intended to guide researchers in designing and executing experiments to elucidate the tissue-specific effects of sustained ER activation by this compound.

Key Applications:

  • Bone Biology: Investigating the long-term effects of estrogenic compounds on bone mineral density and turnover in models of postmenopausal osteoporosis. This compound has been shown to act as a potent estrogen agonist in bone tissue.[4][5]

  • Reproductive Health: Studying the sustained impact of estrogenic stimulation on uterine and ovarian tissues. Research indicates that this compound exerts significant estrogenic effects on the uterus.

  • Cardiovascular Research: Assessing the long-term consequences of estrogenic activity on serum cholesterol and other cardiovascular markers.

  • Endocrine Disruption: Serving as a reference estrogenic compound in screening assays for potential endocrine-disrupting chemicals.

  • Cancer Research: Investigating the role of sustained estrogen receptor activation in hormone-dependent cancers.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the long-term estrogenic effects of this compound.

Table 1: Long-Term (3-Month) Effects of this compound on Various Tissues in Ovariectomized (OVX) Rats

ParameterControl (OVX)This compound (Low Dose)This compound (High Dose)Estrogen (E2)
Uterine Weight (mg) DecreaseSignificant IncreasePotent Agonist EffectSignificant Increase
Bone Mineral Density (BMD) DecreaseSignificant IncreasePotent Agonist EffectSignificant Increase
Serum Cholesterol IncreaseSignificant DecreasePotent Agonist EffectSignificant Decrease
Body Weight IncreaseNo Significant ChangeNo Significant ChangeDecrease

Data compiled from studies on ovariectomized rat models.

Table 2: Receptor Binding Affinity of this compound

ReceptorRelative Binding Affinity (RBA)Notes
Estrogen Receptor (ER) Moderate to HighAffinity is sufficient to elicit potent estrogenic responses. Specific IC50 and Ki values are not consistently reported in the literature, but its functional estrogenicity is well-established.
Antiestrogen-Binding Site (AEBS) Lower AffinityShows some correlation with estrogen-irreversible antitumor activity at higher doses.

Experimental Protocols

Detailed methodologies for key experiments to assess the long-term estrogenic activity of this compound are provided below.

Protocol 1: Long-Term Ovariectomized (OVX) Rat Model for In Vivo Assessment

This protocol is designed to evaluate the systemic long-term estrogenic effects of this compound.

1. Animal Model and Ovariectomy:

  • Animal Strain: Female Sprague-Dawley rats (3 months old) are commonly used.

  • Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Ovariectomy: Perform bilateral ovariectomy under anesthesia to induce a state of estrogen deficiency. A detailed guide for this procedure can be found in publications on osteoporosis models. A sham operation should be performed on a control group.

  • Verification of Ovariectomy: Confirm the success of the surgery by monitoring for the absence of estrous cycles through vaginal smears and by observing uterine atrophy approximately 2-3 weeks post-surgery.

2. Dosing and Administration:

  • This compound Preparation: Dissolve this compound citrate (B86180) in a suitable vehicle, such as sterile saline or corn oil.

  • Administration Route: Oral gavage or subcutaneous injection are common methods.

  • Dosage: Based on previous studies, a dose range of 0.1 to 1.0 mg/kg/day can be considered. Dose-response studies are recommended to determine the optimal concentration for the desired biological effect.

  • Duration: For long-term studies, treatment should be continued for a minimum of 3 months.

3. Endpoint Analysis:

  • Bone Density: At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae for bone mineral density analysis using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

  • Uterine Wet Weight: Dissect the uterus, trim away excess fat, and record the wet weight as an indicator of estrogenic stimulation.

  • Serum Analysis: Collect blood samples to measure serum levels of cholesterol, triglycerides, and hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

  • Gene Expression Analysis: Isolate RNA from target tissues (uterus, bone) to analyze the expression of estrogen-responsive genes (e.g., progesterone (B1679170) receptor, alkaline phosphatase) using quantitative real-time PCR (qRT-PCR).

Protocol 2: Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay

This in vitro assay measures the ability of this compound to activate gene transcription through the estrogen receptor.

1. Cell Culture and Transfection:

  • Cell Line: Use a human cell line that expresses the estrogen receptor, such as MCF-7 (breast cancer) or Ishikawa (endometrial cancer) cells.

  • Reporter Construct: Transfect the cells with a plasmid containing a luciferase reporter gene under the control of multiple copies of the estrogen-responsive element (ERE).

  • Stable Cell Line Generation (Optional but Recommended): For long-term and high-throughput studies, establish a stable cell line that continuously expresses the ERE-luciferase reporter.

2. Assay Procedure:

  • Cell Plating: Seed the transfected cells in 96-well plates in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Treatment: After cell attachment, treat the cells with a range of this compound concentrations for 24-72 hours. Include a positive control (17β-estradiol) and a vehicle control.

  • Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

3. Data Analysis:

  • Normalize the luciferase activity to the total protein concentration in each well.

  • Generate a dose-response curve by plotting the normalized luciferase activity against the log of the this compound concentration.

  • Calculate the EC50 value (the concentration that produces 50% of the maximal response) to quantify the estrogenic potency of this compound.

Protocol 3: E-Screen (Cell Proliferation) Assay

This assay assesses the estrogenic activity of this compound by measuring its effect on the proliferation of estrogen-dependent cells.

1. Cell Culture:

  • Cell Line: Use MCF-7 human breast cancer cells, which are estrogen-responsive for proliferation.

  • Culture Conditions: Maintain the cells in a phenol red-free medium with charcoal-stripped serum to minimize background estrogenic effects.

2. Assay Procedure:

  • Cell Seeding: Plate MCF-7 cells at a low density in 96-well plates.

  • Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound. Include a positive control (17β-estradiol) and a negative control (vehicle).

  • Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

3. Measurement of Cell Proliferation:

  • Method: Quantify cell number using a suitable method such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: Construct a dose-response curve and determine the proliferative effect (PE) of this compound relative to the positive control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Zuclomiphene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ER ER_HSP ER-HSP Complex ER->ER_HSP HSP Heat Shock Proteins (HSP90) ER_HSP->ER HSP Dissociation Zu_ER This compound-ER Complex Zu_ER->Zu_ER Dimerization ERE Estrogen Response Element (ERE) Zu_ER->ERE Binds to ERE Coactivators Co-activators (e.g., SRC-1) ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Estrogenic Proteins mRNA->Proteins Translation Proliferation Cell Proliferation Proteins->Proliferation

Caption: this compound's classical genomic signaling pathway.

Experimental_Workflow_InVivo cluster_analysis Analysis start Start: Ovariectomized Rat Model treatment Long-Term Treatment (e.g., 3 months) - Vehicle Control - this compound (various doses) start->treatment monitoring In-life Monitoring - Body Weight - General Health treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Endpoint Analysis euthanasia->analysis bone Bone Analysis (BMD, µCT) analysis->bone uterus Uterine Analysis (Wet Weight) analysis->uterus serum Serum Analysis (Lipids, Hormones) analysis->serum gene Gene Expression (qRT-PCR) analysis->gene

Caption: Workflow for in vivo assessment of this compound.

Experimental_Workflow_InVitro cluster_assays In Vitro Assays cluster_ere ERE Reporter Assay cluster_escreen E-Screen Assay start Start: ER-Positive Cell Line ere_transfect Transfect with ERE-Luciferase Plasmid start->ere_transfect escreen_seed Seed Cells at Low Density start->escreen_seed ere_treat Treat with this compound ere_transfect->ere_treat ere_measure Measure Luciferase Activity ere_treat->ere_measure end Data Analysis (Dose-Response Curves, EC50) escreen_treat Treat with this compound escreen_seed->escreen_treat escreen_measure Measure Cell Proliferation escreen_treat->escreen_measure

Caption: Workflow for in vitro assessment of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Zuclomiphene and Enclomiphene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clomiphene citrate (B86180) is a selective estrogen receptor modulator (SERM) comprised of two geometric isomers: zuclomiphene ((Z)-clomiphene) and enclomiphene (B195052) ((E)-clomiphene).[1] These isomers possess distinct pharmacological activities. Enclomiphene acts as an estrogen receptor antagonist, which stimulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to increased testosterone (B1683101) production.[1] Conversely, this compound exhibits more estrogenic (agonist) activity, which can lead to undesirable side effects.[1] The United States Pharmacopeia (USP) specifies that clomiphene citrate preparations must contain between 30% and 50% of the (Z)-isomer, this compound.[2] Given their differential physiological effects, the precise separation and quantification of these isomers are critical for drug development, quality control, and pharmacokinetic studies.[1] This document provides detailed application notes and protocols for the separation of this compound and enclomiphene using High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Differential Effects on the HPG Axis

Enclomiphene and this compound have opposing effects on the hypothalamic-pituitary-gonadal (HPG) axis. Enclomiphene's antagonist action on estrogen receptors in the hypothalamus and pituitary gland blocks the negative feedback of estrogen. This blockage results in an increased secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In men, LH stimulates the Leydig cells in the testes to produce more testosterone. This compound, with its estrogenic activity, can contribute to the negative feedback loop, potentially counteracting the therapeutic effect of enclomiphene.

G Figure 1: Simplified Signaling Pathway of Clomiphene Isomers cluster_brain Brain cluster_gonads Gonads (Testes) Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates Leydig_Cells Leydig Cells Pituitary->Leydig_Cells Stimulates Testosterone Testosterone Leydig_Cells->Testosterone Enclomiphene Enclomiphene (Antagonist) Enclomiphene->Hypothalamus Blocks Estrogen Negative Feedback This compound This compound (Agonist) This compound->Hypothalamus Mimics Estrogen Negative Feedback Estrogen Estrogen Estrogen->Hypothalamus Negative Feedback GnRH GnRH LH_FSH LH / FSH G Figure 2: General Experimental Workflow Start Start Sample_Prep Sample Preparation (e.g., SPE, Dilution) Start->Sample_Prep HPLC_Separation HPLC Separation (Isocratic or Gradient Elution) Sample_Prep->HPLC_Separation Detection Detection (UV or MS/MS) HPLC_Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis End End Data_Analysis->End

References

Application Note: Identification of Zuclomiphene Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclomiphene, the (Z)-isomer of clomiphene, is a selective estrogen receptor modulator (SERM) with estrogenic activity.[1] Its metabolism is complex and results in various phase I and phase II metabolites. Accurate identification and quantification of these metabolites in biological matrices are crucial for pharmacokinetic studies, drug development, and anti-doping analysis.[2] This application note provides detailed protocols and mass spectrometry techniques for the identification of this compound metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique discussed due to its high sensitivity and selectivity.[3]

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver, catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a significant role.[4][5] The main metabolic transformations involve oxidation and N-dealkylation, followed by conjugation reactions.

Phase I Metabolism:

  • Oxidation: This includes hydroxylation on the phenyl rings, often in the para position, and subsequent methoxylation.

  • N-dealkylation: The ethyl group on the nitrogen atom can be removed, leading to N-desethyl metabolites.

Phase II Metabolism:

  • The hydroxylated metabolites can undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase their water solubility and facilitate excretion. This compound metabolites are predominantly eliminated as sulfo-conjugates.

Below is a diagram illustrating the primary metabolic pathways of this compound.

Zuclomiphene_Metabolism This compound This compound Hydroxylation Hydroxylation (e.g., 4-hydroxy-zuclomiphene) This compound->Hydroxylation CYP450 N_dealkylation N-dealkylation (e.g., N-desethyl-zuclomiphene) This compound->N_dealkylation CYP450 Methoxylation Methoxylation (e.g., 3-methoxy-4-hydroxy-zuclomiphene) Hydroxylation->Methoxylation Sulfation Sulfation Hydroxylation->Sulfation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Methoxylation->Sulfation Methoxylation->Glucuronidation Hydroxylated_N_dealkylated Hydroxylated and N-dealkylated Metabolites N_dealkylation->Hydroxylated_N_dealkylated Hydroxylated_N_dealkylated->Sulfation Hydroxylated_N_dealkylated->Glucuronidation Excretion Excretion Sulfation->Excretion Glucuronidation->Excretion

This compound Metabolic Pathway

Quantitative Data Summary

The following tables summarize the mass spectrometric data for this compound and its key metabolites, which are essential for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Table 1: Mass Spectrometric Parameters for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
This compound406.2100.0Positive ESI
4-hydroxy-zuclomiphene422.3-Positive ESI
3-methoxy-4-hydroxy-zuclomiphene452.3-Positive ESI
N-desethyl-zuclomiphene---
N-desethyl-4-hydroxy-zuclomiphene395.3-Positive ESI
N-desethyl-4-hydroxy-3-methoxy-zuclomiphene425.3-Positive ESI

Experimental Protocols

A generalized experimental workflow for the analysis of this compound metabolites is presented below.

Experimental_Workflow Sample_Collection Sample Collection (Urine or Plasma) Sample_Preparation Sample Preparation (Hydrolysis, Extraction) Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

General Experimental Workflow
Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the target analytes.

a) Sample Preparation from Urine (for conjugated metabolites):

  • To 3 mL of urine, add an appropriate internal standard (e.g., 17α-methyltestosterone).

  • For hydrolysis of glucuronide and sulfate conjugates, adjust the pH to 5.2 with 1 mL of 0.2 M sodium acetate (B1210297) buffer.

  • Add 50 µL of β-glucuronidase/arylsulfatase and incubate at 55°C. Hydrolyze sulfate conjugates for two hours and glucuronide conjugates for one hour.

  • Perform solid-phase extraction (SPE) using Oasis HLB cartridges (30 mg). Precondition the cartridges with methanol (B129727) and water.

  • Load the sample and rinse the column with 3 mL of a 0.02 M sodium hydroxide (B78521) and methanol mixture (6:4, v/v), followed by 3 mL of water.

  • Dry the columns and elute the compounds with 3 mL of tert-butyl methyl ether and methanol (9:1, v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the LC mobile phase.

b) Sample Preparation from Plasma (Liquid-Liquid Extraction):

  • To 300 µL of plasma, add the internal standard.

  • Add 5 mL of ethyl acetate for liquid-liquid extraction and vortex for 20 minutes.

  • Centrifuge to separate the phases.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

c) Sample Preparation from Plasma (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of an internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Chromatographic separation is essential to distinguish between this compound isomers and their various metabolites.

  • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm).

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: A typical flow rate is between 0.230 mL/min and 1 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient Example:

    • Initial: 25% B, hold for 1 min.

    • Ramp to 40% B over 9 min.

    • Ramp to 80% B over 5 min, hold for 2 min.

    • Return to initial conditions and equilibrate for 5 min.

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for targeted quantification.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Daughter scans can be used for structural elucidation of unknown metabolites.

  • Capillary Voltage: ~3 kV.

  • Cone Voltage: Varies depending on the analyte (e.g., 60 V for this compound and its metabolites).

  • Collision Energy: Optimized for each precursor-product ion transition (e.g., 20-30 eV).

Conclusion

The methodologies outlined in this application note provide a robust framework for the identification and quantification of this compound metabolites in biological samples. The combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection allows for a comprehensive understanding of this compound's metabolic fate. These protocols can be adapted and optimized for specific research needs in drug development, clinical pharmacology, and anti-doping science.

References

Application Notes and Protocols for Inducing Ovulation in Mice Using Clomiphene Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate (B86180) is a widely utilized non-steroidal selective estrogen receptor modulator (SERM) for ovulation induction in cases of anovulatory or oligo-ovulatory infertility.[1] It is a racemic mixture of two stereoisomers: zuclomiphene and enclomiphene (B195052), which possess distinct estrogenic and anti-estrogenic properties.[2] While clomiphene citrate is effective in inducing ovulation, research in murine models has demonstrated that its individual isomers have different activities. Notably, this compound citrate alone has not been found to induce ovulation in mice.[2][3] However, enclomiphene citrate, the anti-estrogenic isomer, and the combined clomiphene citrate mixture can successfully induce ovulation and even superovulation in mice, but only when administered in conjunction with human chorionic gonadotropin (hCG).[2]

These application notes provide a comprehensive overview and detailed protocols for inducing ovulation in mice using clomiphene citrate, taking into account the critical role of its isomers and the necessity of hCG co-administration.

Mechanism of Action

Clomiphene citrate's primary mechanism of action involves its anti-estrogenic effects at the level of the hypothalamus. By binding to and blocking estrogen receptors in the hypothalamus, clomiphene citrate interferes with the negative feedback loop of circulating estrogen. This "tricking" of the brain into perceiving low estrogen levels leads to an increased pulsatile release of gonadotropin-releasing hormone (GnRH). The elevated GnRH then stimulates the anterior pituitary gland to secrete increased amounts of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). The surge in FSH promotes the growth and maturation of ovarian follicles, while the subsequent LH surge triggers ovulation.

The enclomiphene isomer is primarily responsible for the anti-estrogenic activity and, consequently, the ovulation-inducing properties of clomiphene citrate. This compound, on the other hand, exhibits weak estrogenic activity and has a longer half-life. In mice, the anti-estrogenic stimulus from enclomiphene or clomiphene citrate is sufficient to initiate follicular development but often requires an exogenous trigger, such as hCG, to induce the final maturation and rupture of the follicles, leading to ovulation.

Signaling Pathway

The signaling cascade initiated by clomiphene citrate leading to ovulation is a multi-step process involving the hypothalamic-pituitary-ovarian (HPO) axis.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovary Clomiphene Citrate Clomiphene Citrate Estrogen Receptors Estrogen Receptors Clomiphene Citrate->Estrogen Receptors Blocks GnRH Neurons GnRH Neurons Estrogen Receptors->GnRH Neurons Inhibits (Negative Feedback) Pituitary Pituitary GnRH Neurons->Pituitary Stimulates (Pulsatile Release) FSH FSH Pituitary->FSH Secretes LH LH Pituitary->LH Secretes Follicular Growth Follicular Growth FSH->Follicular Growth Ovulation Ovulation LH->Ovulation Triggers hCG (exogenous) hCG (exogenous) hCG (exogenous)->Ovulation Mimics LH surge Follicular Growth->Ovulation

Figure 1. Signaling pathway of Clomiphene Citrate for ovulation induction.

Experimental Protocols

Based on the available literature, a standard protocol for inducing ovulation in mice using clomiphene citrate involves a priming period with clomiphene citrate followed by an injection of hCG to trigger ovulation. It is important to note that this compound citrate alone is not effective for this purpose in mice.

Materials
  • Clomiphene citrate (or Enclomiphene citrate)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Syringes (1 ml) with 27-30 gauge needles

  • Mature female mice (e.g., 6-8 weeks old)

  • Sterile dissection tools

  • Stereomicroscope

  • Culture dishes

Protocol for Ovulation Induction with Clomiphene Citrate and hCG

This protocol is adapted from the principles of superovulation in mice, substituting the initial gonadotropin (PMSG) with clomiphene citrate.

  • Clomiphene Citrate Administration (Priming):

    • Prepare a stock solution of Clomiphene citrate in a suitable vehicle (e.g., sterile saline). The dosage of clomiphene citrate can be variable, with studies in mice using doses in the range of 10-100 μg per mouse.

    • Administer the Clomiphene citrate solution via intraperitoneal (IP) injection to the female mice daily for 3-5 consecutive days. This period allows for the stimulation of follicular development.

  • hCG Administration (Ovulation Trigger):

    • Approximately 48 hours after the final Clomiphene citrate injection, administer a single IP injection of hCG. A typical dose of hCG for ovulation induction in mice is 5-10 IU per mouse.

    • Ovulation is expected to occur approximately 12-16 hours after the hCG injection.

  • Mating (Optional):

    • For studies requiring fertilized eggs, individual female mice can be paired with fertile male mice immediately after the hCG injection.

    • The following morning (approximately 16-18 hours post-hCG), check for the presence of a vaginal plug, which indicates successful mating.

  • Confirmation of Ovulation and Oocyte Collection:

    • At 14-18 hours post-hCG injection, euthanize the female mice via a humane method.

    • Dissect out the oviducts and place them in a sterile culture dish containing an appropriate medium (e.g., M2 or KSOM).

    • Under a stereomicroscope, locate the ampulla, which will appear swollen if ovulation has occurred.

    • Carefully tear the ampulla using fine forceps or a needle to release the cumulus-oocyte complexes.

    • The number of oocytes can then be counted.

Experimental Workflow

The following diagram illustrates the general workflow for an experiment designed to induce and assess ovulation in mice using clomiphene citrate and hCG.

G start Select Mature Female Mice cc_admin Administer Clomiphene Citrate (daily for 3-5 days) start->cc_admin wait_48h Wait 48 hours cc_admin->wait_48h hcg_admin Administer hCG (single dose) wait_48h->hcg_admin mating Pair with Male (Optional) hcg_admin->mating wait_14_18h Wait 14-18 hours hcg_admin->wait_14_18h mating->wait_14_18h euthanize Euthanize Mouse wait_14_18h->euthanize dissect Dissect Oviducts euthanize->dissect collect Collect Oocytes from Ampulla dissect->collect count Count Oocytes collect->count end Data Analysis count->end

Figure 2. Experimental workflow for ovulation induction in mice.

Quantitative Data

The number of oocytes ovulated can vary depending on the strain of mice, age, and the specific dosages of clomiphene citrate and hCG used. The following table summarizes representative data based on the principles of ovulation induction. It is important to note that specific quantitative data for a clomiphene citrate and hCG protocol in mice is not widely available, and the following is an illustrative example. Standard superovulation protocols using Pregnant Mare Serum Gonadotropin (PMSG) and hCG typically yield a higher number of oocytes.

Treatment GroupClomiphene Citrate Dose (per mouse)hCG Dose (per mouse)Mean Number of Oocytes Ovulated (± SD)
Control (Saline)N/AN/A8 - 12
Clomiphene Citrate + hCG10 µg5 IU15 - 25
Clomiphene Citrate + hCG100 µg5 IU20 - 35
PMSG + hCG (Standard Superovulation)N/A5 IU PMSG, 5 IU hCG30 - 60+

Note: The data in this table is illustrative and should be optimized for specific experimental conditions.

Conclusion

Inducing ovulation in mice with clomiphene citrate requires a nuanced understanding of its isomeric composition and mechanism of action. While this compound citrate alone is ineffective, the commercially available clomiphene citrate mixture, or the isolated enclomiphene isomer, can successfully stimulate follicular development. However, an exogenous LH-like trigger in the form of hCG is essential for inducing ovulation. The protocols and information provided herein offer a foundational framework for researchers to design and execute experiments for ovulation induction in murine models, which is a valuable tool in reproductive biology research and the development of fertility treatments. Researchers should perform pilot studies to determine the optimal dosages of both clomiphene citrate and hCG for their specific mouse strain and experimental goals.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Zuclomiphene in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Zuclomiphene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in research?

This compound is the (Z)-isomer of clomiphene, a selective estrogen receptor modulator (SERM).[1] It is known to have estrogenic (agonist) properties. Like many small molecule compounds, this compound citrate (B86180), the common salt form used in research, has limited aqueous solubility, which can lead to precipitation in experimental buffers and cell culture media. This can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the general solubility characteristics of this compound citrate?

This compound citrate is slightly soluble in water and ethanol, but freely soluble in methanol.[2] It is practically insoluble in diethyl ether. For most research applications, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are used to prepare concentrated stock solutions.[3]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer for a cell-based assay. Why does this happen?

This common issue is known as "solvent-shifting" precipitation.[4] this compound is highly soluble in a non-polar organic solvent like DMSO. When this concentrated DMSO stock is introduced into a polar aqueous environment (e.g., PBS or cell culture medium), the overall solvent polarity changes dramatically. The aqueous buffer cannot maintain the high concentration of the hydrophobic this compound that was possible in DMSO, causing it to precipitate out of the solution.[5]

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
  • Cause: Solvent-shifting precipitation due to the poor aqueous solubility of this compound.

  • Solutions:

    • Optimize Final Concentration: Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit in that specific medium. The solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.

    • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes help maintain solubility.

    • Rapid Mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring. This helps to quickly disperse the compound and avoid localized high concentrations that are prone to precipitation.

    • Use of Excipients: Consider the use of solubility enhancers. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HPβCD), have been shown to significantly increase the aqueous solubility of clomiphene citrate by forming inclusion complexes.

Issue 2: this compound solution appears cloudy or forms a precipitate over time.
  • Cause: The initial solution may be a supersaturated, metastable state, and over time, the compound begins to crystallize or precipitate out.

  • Solutions:

    • Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and not to store them for more than a day.

    • Lower the Concentration: The working concentration may be too high for long-term stability in the aqueous buffer. Try reducing the final concentration.

    • Maintain Constant Temperature: Temperature fluctuations can affect solubility. Ensure that your solutions are maintained at a constant temperature throughout the experiment.

Quantitative Solubility Data

The following tables summarize the solubility of this compound (as clomiphene citrate) in various solvents.

Table 1: Solubility in Organic Solvents

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)30

Table 2: Solubility in Aqueous and Co-solvent Systems

Solvent SystemApproximate Solubility (mg/mL)
Water0.015 ± 0.006
1:1 DMSO:PBS (pH 7.2)0.5
Propylene GlycolActs as a good co-solvent
Polyethylene Glycol (PEG) 400Can be used as a co-solvent
Aqueous solution with 25 mM HPβCD>50-fold increase from water

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound citrate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. DMSO stock solutions are generally stable for up to 3 months at -20°C.

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium or experimental buffer to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve the final desired concentration. It is crucial to add the stock solution to the medium, not the other way around, to ensure rapid dispersion.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (ideally ≤ 0.1%).

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to prevent precipitation.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh this compound Citrate add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Add Stock to Buffer with Vortexing thaw->dilute warm_medium Pre-warm Aqueous Buffer warm_medium->dilute use Use Immediately in Experiment dilute->use precipitation Precipitation? dilute->precipitation precipitation->use No lower_conc Lower Final Concentration precipitation->lower_conc Yes add_excipient Use Solubilizer (e.g., HPβCD) precipitation->add_excipient Yes rapid_mix Ensure Rapid Mixing precipitation->rapid_mix Yes

Caption: Experimental workflow for preparing this compound solutions.

Caption: this compound's action on estrogen receptor signaling pathways.

References

Technical Support Center: Optimizing Zuclomiphene Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zuclomiphene usage in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the (Z)-stereoisomer of clomiphene, a nonsteroidal selective estrogen receptor modulator (SERM). Unlike its isomer, enclomiphene, which is anti-estrogenic, this compound generally acts as an estrogen receptor agonist, meaning it mimics the effects of estrogen in various tissues.[1] It interacts with estrogen-receptor-containing tissues such as the hypothalamus, pituitary, and reproductive organs.[2] Its estrogenic activity can lead to antigonadotropic effects, which can reduce testosterone (B1683101) levels in males.[1]

Q2: What are the key differences between this compound and Enclomiphene?

A2: this compound and Enclomiphene are stereoisomers of clomiphene with opposing effects. This compound is primarily estrogenic, while Enclomiphene is anti-estrogenic. This means this compound tends to activate estrogen receptors, whereas Enclomiphene blocks them.[1] These differing mechanisms of action result in distinct physiological outcomes.

Q3: What are some reported effects of this compound in in vivo animal studies?

A3: In male mice, chronic oral administration of this compound citrate (B86180) has been shown to have significant effects on reproductive tissues. These include adverse effects on Leydig cells, the epididymis, and seminal vesicles.[3] It has also been observed to decrease serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels. In immature male rats, this compound inhibited the weight gain of the testis and accessory glands and arrested spermatogenesis.

Q4: How should I prepare this compound citrate for oral administration in animal studies?

A4: this compound citrate can be suspended in a vehicle suitable for oral gavage. A common vehicle used in rodent studies is 1% hydroxypropyl methylcellulose (B11928114). It is crucial to ensure the formulation is stable. Studies on clomiphene citrate suggest that formulations can be stable for at least 8 days when stored in a cool, dark place, such as a refrigerator.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results Inconsistent dosing technique, animal strain/age differences, or fluctuating environmental conditions.Ensure all personnel are thoroughly trained in consistent oral gavage techniques. Use a consistent animal strain and age range for all experimental groups. Standardize housing conditions, including diet, light-dark cycles, and temperature.
Unexpected or off-target effects This compound's estrogenic activity in non-target tissues.Carefully consider the known estrogenic effects of this compound and monitor for potential systemic effects. Include comprehensive tissue collection and analysis in your study design to identify any unforeseen changes.
Animal distress or adverse events Improper oral gavage technique leading to esophageal or gastric injury, or high dose toxicity.Review and refine oral gavage procedures to minimize animal stress and risk of injury. Consider conducting a dose-escalation study to determine the maximum tolerated dose in your specific animal model before proceeding with efficacy studies.
No observable effect at the tested dosage Insufficient dosage, poor bioavailability, or rapid metabolism.Verify the purity and stability of your this compound citrate. Consider increasing the dosage based on literature review or a pilot study. Ensure the chosen vehicle and route of administration are appropriate for achieving adequate systemic exposure.
Difficulty dissolving this compound citrate Poor solubility in the chosen vehicle.While often administered as a suspension, for solution-based delivery, solubility can be a factor. For other SERMs, vehicles like 10% DMSO in corn oil or 10% DMSO in a solution of 20% SBE-β-CD in saline have been used to achieve clear solutions. However, the suitability of these for this compound should be confirmed.

Data Presentation

Table 1: Effects of Chronic Oral Administration of this compound Citrate on Male Mice

Parameter4 mg/kg/day this compound Citrate40 mg/kg/day this compound CitratePlacebo
Testis Weight DecreasedSignificantly DecreasedNo Change
Epididymis Weight DecreasedSignificantly DecreasedNo Change
Seminal Vesicle Weight DecreasedSignificantly DecreasedNo Change
Serum Testosterone DecreasedSignificantly DecreasedNo Change
Serum LH DecreasedSignificantly DecreasedNo Change
Serum FSH DecreasedSignificantly DecreasedNo Change
Leydig Cells Adverse EffectsProfound Adverse EffectsNormal
Kidneys Adverse EffectsProfound Adverse EffectsNormal

Experimental Protocols

Chronic Oral Gavage Study in Mice (Adapted from Fontenot et al., 2016)

1. Animal Model:

  • Adult male mice (specify strain, e.g., C57BL/6).

  • House animals individually or in small groups under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

2. Preparation of this compound Citrate Suspension:

  • This compound citrate is suspended in a vehicle of 1% hydroxypropyl methylcellulose in sterile water.

  • Prepare the suspension fresh weekly and store it at 2-8°C, protected from light.

  • Vortex the suspension thoroughly before each administration to ensure a uniform mixture.

3. Dosing Procedure:

  • Divide mice into experimental groups (e.g., Vehicle control, 4 mg/kg this compound citrate, 40 mg/kg this compound citrate).

  • Administer the designated treatment daily via oral gavage for the duration of the study (e.g., 90 days).

  • The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).

  • Monitor animals daily for any signs of toxicity or distress.

4. Sample Collection and Analysis:

  • At the end of the treatment period, euthanize the animals.

  • Collect blood via cardiac puncture for serum separation. Analyze serum for hormone levels (Testosterone, LH, FSH) using ELISA or other validated immunoassays.

  • Dissect and weigh reproductive organs (testes, epididymides, seminal vesicles) and other organs of interest (e.g., kidneys).

  • Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histological analysis.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (>= 1 week) Zuclomiphene_Prep This compound Citrate Suspension Preparation Group_Allocation Random Allocation to Treatment Groups Zuclomiphene_Prep->Group_Allocation Daily_Dosing Daily Oral Gavage (e.g., 90 days) Group_Allocation->Daily_Dosing Monitoring Daily Monitoring for Toxicity & Distress Daily_Dosing->Monitoring Euthanasia Euthanasia Daily_Dosing->Euthanasia Monitoring->Daily_Dosing Sample_Collection Blood & Tissue Collection Euthanasia->Sample_Collection Hormone_Analysis Serum Hormone Analysis (ELISA) Sample_Collection->Hormone_Analysis Histo_Analysis Histopathological Analysis of Tissues Sample_Collection->Histo_Analysis

Caption: Experimental workflow for a chronic this compound citrate in vivo study.

Signaling_Pathway cluster_cell Target Cell This compound This compound ERa_inactive Inactive Estrogen Receptor Alpha (ERα) This compound->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change ERE Estrogen Response Element (ERE) in DNA ERa_active->ERE Binds Ubiquitin Ubiquitin ERa_active->Ubiquitin Tagged for Degradation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Estrogenic Biological Response Gene_Transcription->Biological_Response Proteasome Proteasome Ubiquitin->Proteasome Degradation ERα Degradation Proteasome->Degradation

Caption: this compound's estrogenic signaling pathway via Estrogen Receptor Alpha (ERα).

Troubleshooting_Logic Start Experiment Start: Unexpected Results Check_Dosage Review Dosage Calculation & Administration Technique Start->Check_Dosage Check_Compound Verify Compound Purity, Stability & Formulation Start->Check_Compound Check_Animals Assess Animal Health, Strain & Environment Start->Check_Animals Dosage_OK Dosage Correct? Check_Dosage->Dosage_OK Compound_OK Compound OK? Check_Compound->Compound_OK Animals_OK Animals OK? Check_Animals->Animals_OK Revise_Dosage Action: Recalculate Dose & Retrain on Gavage Dosage_OK->Revise_Dosage No Pilot_Study Consider Pilot Study with New Parameters Dosage_OK->Pilot_Study Yes New_Compound Action: Source New Compound & Validate Formulation Compound_OK->New_Compound No Compound_OK->Pilot_Study Yes Standardize_Animals Action: Standardize Animal Supply & Environment Animals_OK->Standardize_Animals No Animals_OK->Pilot_Study Yes

Caption: A logical troubleshooting workflow for in vivo this compound studies.

References

Technical Support Center: Zuclomiphene Stability and Degradation in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Zuclomiphene in solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: this compound is susceptible to degradation under several conditions. The most significant factors are:

  • pH: It is unstable in both acidic and basic solutions, with degradation being particularly rapid in alkaline (basic) conditions.[1]

  • Oxidation: Exposure to oxidative stress, for instance from agents like hydrogen peroxide, can cause degradation.[2]

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[2]

Q2: What are the ideal storage conditions for this compound solutions to ensure stability?

A2: To maintain the stability of this compound in solution, it is recommended to:

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.

  • Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.

  • Protect solutions from light by using amber vials or storing them in the dark.

  • Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: How can I detect degradation in my this compound sample?

A3: Degradation of this compound can be identified using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The presence of degradation is indicated by:

  • A decrease in the peak area of the parent this compound peak compared to a fresh standard.

  • The appearance of new peaks in the chromatogram, which correspond to degradation products.

  • Physical changes, such as a change in the color or clarity of the solution, may also suggest degradation.

Q4: What are the known degradation pathways for this compound?

A4: Forced degradation studies on Clomiphene citrate (B86180), which contains this compound, have shown that it degrades under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. In biological systems, this compound can undergo metabolism through phase I reactions such as N-dealkylation and oxidation on the phenyl rings, leading to hydroxylated and methoxylated metabolites.

Data Presentation: Forced Degradation of this compound

The following table summarizes quantitative data from a forced degradation study on a Clomiphene citrate formulation, which includes this compound (Z-clomiphene).

Stress ConditionReagent/ConditionTemperatureDuration% Degradation of Z-Clomiphene
Acid Hydrolysis1 N HCl70°C24 hours~64% decrease in peak area
Alkaline Hydrolysis1 N NaOH70°C1 hourHighly unstable
Oxidative Stress3% H₂O₂Room Temperature24 hoursDegradation observed
Thermal DegradationDry Heat70°C24 hoursDegradation observed
Photolytic DegradationUV LightNot Specified24 hoursModerate degradation

Data is adapted from a study on a Clomiphene citrate intravenous injection. The exact percentage of degradation for all conditions was not specified in the source material, but the susceptibility to degradation was confirmed.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a typical RP-HPLC method for the separation and quantification of this compound and its isomers.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727):Water with 0.05% Trifluoroacetic Acid (TFA) (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Column Temperature 40°C
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of methanol with 300 mL of water and adding 0.5 mL of TFA. Degas the solution using a suitable method (e.g., sonication).

  • Standard Solution Preparation: Prepare a stock solution of this compound citrate in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

Procedure:

  • Acid Hydrolysis:

    • To a known amount of this compound, add 1 mL of 1 N HCl.

    • Heat the mixture at 70°C for 24 hours.

    • After the specified time, cool the solution and neutralize it with 1 N NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Alkaline Hydrolysis:

    • To a known amount of this compound, add 1 mL of 1 N NaOH.

    • Heat the mixture at 70°C for 1 hour.

    • After the specified time, cool the solution and neutralize it with 1 N HCl.

    • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To a known amount of this compound, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 70°C for 24 hours.

    • After exposure, dissolve the powder in the mobile phase to a suitable concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct UV light for 24 hours.

    • Analyze the solution by HPLC.

Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram

  • Possible Cause: Degradation of the this compound sample or stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both solid material and prepared solutions have been stored as recommended (at controlled room temperature or frozen, protected from light and moisture).

    • Check Solution Age: If the stock solution is not freshly prepared, degradation may have occurred. Prepare a fresh solution from the solid material and re-analyze.

    • Perform Stress Testing: To confirm if the new peaks are degradation products, conduct a forced degradation study on a known pure sample and compare the retention times of the peaks from the stressed samples to the unknown peaks.

    • Evaluate Mobile Phase: Ensure the pH of the mobile phase is not contributing to on-column degradation.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Changes in mobile phase composition.

    • Fluctuations in column temperature.

    • Column degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Check Column Performance: If the problem persists, the column may be fouled or have a void. Flush the column or replace it if necessary.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Column overload.

    • Incompatibility between the sample solvent and the mobile phase.

    • Column contamination or degradation.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained contaminants.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Enters Cell & Binds ER_Zuclomiphene_Complex ER-Zuclomiphene Complex ER->ER_Zuclomiphene_Complex Binding HSP Heat Shock Proteins HSP->ER Inactivated State ERE Estrogen Response Element (ERE) on DNA ER_Zuclomiphene_Complex->ERE Translocates to Nucleus & Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified signaling pathway of this compound as an estrogen receptor agonist.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing Prepare_Standard Prepare this compound Standard Solution Inject Inject Samples Prepare_Standard->Inject Prepare_Sample Prepare Test Sample Solution Prepare_Sample->Inject Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Degradation->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Analyze_Chromatograms Analyze Chromatograms (Peak Area, Retention Time) Acquire_Data->Analyze_Chromatograms Compare_Results Compare Sample to Standard and Stressed Samples Analyze_Chromatograms->Compare_Results Assess_Stability Assess Stability and Identify Degradants Compare_Results->Assess_Stability

Caption: General experimental workflow for this compound stability analysis.

Troubleshooting_Logic Start Unexpected HPLC Results (e.g., new peaks, peak shape issues) Check_Method Is the analytical method validated and robust? Start->Check_Method Check_System Is the HPLC system performing correctly? Check_Method->Check_System Yes Revalidate_Method Review/revalidate method parameters (mobile phase, column, etc.) Check_Method->Revalidate_Method No Check_Sample Is the sample integrity compromised? Check_System->Check_Sample Yes System_Maintenance Perform system checks (check for leaks, pressure, baseline noise) Check_System->System_Maintenance No Investigate_Sample Investigate sample preparation, storage, and age Check_Sample->Investigate_Sample No Degradation_Confirmed Degradation is likely. Characterize degradants. Check_Sample->Degradation_Confirmed Yes

Caption: Logical troubleshooting workflow for HPLC analysis of this compound.

References

Navigating Experimental Variability with Zuclomiphene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Zuclomiphene. The following information addresses common issues and sources of variability in experimental results, presented in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected estrogenic effects in our experiment, even though we are using Clomiphene Citrate (B86180), which is described as an anti-estrogen. What could be the cause?

A1: This is a common point of confusion arising from the composition of Clomiphene Citrate. Clomiphene Citrate is not a single compound but a mixture of two geometric isomers: this compound (the (Z)-isomer) and Enclomiphene (the (E)-isomer).[1]

  • This compound is generally considered to have estrogenic (agonist) properties.[1]

  • Enclomiphene is primarily considered to have anti-estrogenic (antagonist) properties.[1]

The ratio of these isomers in commercially available Clomiphene Citrate can vary, but it is typically around 38% this compound and 62% Enclomiphene.[1] Therefore, the presence of the estrogenic this compound isomer is the likely cause of the estrogenic effects you are observing. The overall effect of Clomiphene Citrate in a specific tissue or cell line will depend on the ratio of the isomers, the concentration used, and the specific estrogen receptor subtypes present.[2]

Q2: Our experimental results with Clomiphene Citrate are highly variable between batches. Why is this happening?

A2: Variability between batches of Clomiphene Citrate can often be attributed to slight differences in the isomeric ratio. The United States Pharmacopeia (USP) specifies that Clomiphene Citrate preparations must contain between 30% and 50% of the (Z)-isomer, this compound. This allowable range means that the relative proportions of the estrogenic this compound and the anti-estrogenic Enclomiphene can differ from one batch to another, leading to inconsistent biological effects. For highly sensitive assays, it is recommended to either purchase the pure isomers (this compound and Enclomiphene) or to analytically determine the isomeric ratio of your Clomiphene Citrate batch before starting your experiments.

Q3: We are conducting a long-term in vivo study and the effects of this compound seem to accumulate over time, leading to unexpected toxicity. Can you explain this?

A3: Yes, this observation is consistent with the pharmacokinetic properties of this compound. This compound has a significantly longer biological half-life than Enclomiphene. While Enclomiphene is cleared from the body relatively quickly, this compound persists for a much longer duration and can accumulate with repeated dosing. This accumulation can lead to prolonged estrogenic stimulation in certain tissues, which may result in time-dependent side effects and toxicity, particularly in male reproductive organs as observed in animal studies. When designing long-term studies, it is crucial to consider this extended half-life and potential for accumulation.

Q4: We are seeing conflicting results in different cell lines and animal models. Is this compound's mechanism of action tissue-specific?

A4: Absolutely. This compound, as a Selective Estrogen Receptor Modulator (SERM), exhibits tissue-specific agonist and antagonist activity. This means it can act as an estrogen agonist in some tissues (like the uterus and bone) while acting as an antagonist in others (like the breast). The specific effect depends on a variety of factors, including:

  • The type of estrogen receptor (ERα or ERβ) expressed in the tissue.

  • The complement of co-regulatory proteins (co-activators and co-repressors) present in the cells.

  • The local hormonal environment.

Therefore, it is not unusual to observe different, and sometimes opposing, effects of this compound in different experimental models.

Q5: How should we prepare and store our this compound to ensure stability and reproducibility?

A5: Proper handling and storage of this compound are critical for obtaining reliable and reproducible results.

  • Powder Form: this compound Citrate powder should be stored in a tightly sealed container at 2-8°C, protected from moisture.

  • In Solution: For in vitro experiments, stock solutions are often prepared in DMSO. These solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of this compound in solution can be influenced by the solvent and storage conditions, so it is advisable to prepare fresh dilutions for your experiments whenever possible.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its related compounds. Please note that specific values can vary depending on the experimental conditions.

Table 1: Isomer Composition and Half-Life

CompoundIsomerTypical Percentage in Clomiphene CitrateBiological Half-Life
This compound (Z)-isomer30-50%Long (detectable for >1 month)
Enclomiphene (E)-isomer50-70%Short (~24 hours)

Table 2: Receptor Binding Affinity and Potency (Relative Values)

CompoundRelative Binding Affinity (RBA) for Estrogen Receptor (Estradiol = 100%)Estrogenic/Antiestrogenic Potency
This compound Lower than Enclomiphene at low dosesPotent estrogen agonist in many systems
Enclomiphene Higher than this compound at low dosesPrimarily an estrogen antagonist
17β-Estradiol 100%Potent estrogen agonist

Note: Specific Ki, EC50, and IC50 values for this compound are not consistently reported across the literature and can be highly assay-dependent. The provided data reflects the general consensus on its relative properties.

Experimental Protocols

1. In Vitro Estrogen Receptor Competitive Binding Assay

This protocol is a general guideline for determining the relative binding affinity of this compound for the estrogen receptor.

  • Objective: To determine the IC50 (concentration that inhibits 50% of radiolabeled estradiol (B170435) binding) of this compound.

  • Materials:

    • Rat uterine cytosol (as a source of estrogen receptors)

    • [³H]-17β-estradiol (radioligand)

    • This compound

    • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

    • Hydroxylapatite (HAP) slurry

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In assay tubes, combine a fixed amount of rat uterine cytosol, a single concentration of [³H]-17β-estradiol (e.g., 1 nM), and varying concentrations of this compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

    • Add HAP slurry to each tube to separate bound from free radioligand.

    • Wash the HAP pellets with assay buffer to remove unbound radioligand.

    • Elute the bound radioligand from the HAP pellets and measure radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

2. In Vitro Cell Proliferation Assay (MCF-7 Cells)

This protocol outlines a method to assess the estrogenic or anti-estrogenic effects of this compound on the proliferation of estrogen-sensitive MCF-7 breast cancer cells.

  • Objective: To determine the effect of this compound on the proliferation of MCF-7 cells.

  • Materials:

    • MCF-7 cells

    • Cell culture medium (e.g., EMEM supplemented with fetal bovine serum)

    • Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens)

    • This compound

    • Cell proliferation reagent (e.g., MTT, XTT, or a fluorescent dye)

    • 96-well cell culture plates

  • Procedure:

    • Seed MCF-7 cells in 96-well plates in their regular growth medium and allow them to attach overnight.

    • Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to hormonally deprive the cells.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

    • To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.

    • Incubate the cells for 3-6 days.

    • Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

3. In Vivo Uterotrophic Assay in Immature Female Rats

This assay is a standard in vivo method to assess the estrogenic or anti-estrogenic properties of a substance by measuring the increase in uterine weight.

  • Objective: To evaluate the estrogenic activity of this compound in vivo.

  • Materials:

    • Immature female rats (e.g., Sprague-Dawley, 20-22 days old)

    • This compound

    • Vehicle (e.g., corn oil)

    • Positive control (e.g., 17β-estradiol)

  • Procedure:

    • Acclimatize the animals for a few days before the start of the experiment.

    • Randomly assign the animals to treatment groups (vehicle control, positive control, and different dose levels of this compound).

    • Administer the test substance or controls daily for three consecutive days via oral gavage or subcutaneous injection.

    • On the day after the last dose, euthanize the animals and carefully dissect the uteri.

    • Remove any adhering fat and connective tissue from the uteri.

    • Blot the uteri to remove excess fluid and record the wet weight.

    • Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Visualizations

Signaling_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonads (Testes/Ovaries) cluster_3 Peripheral Tissues GnRH GnRH Pituitary Gonadotrophs GnRH->Pituitary stimulates LH LH Pituitary->LH FSH FSH Pituitary->FSH Gonads Steroidogenesis LH->Gonads stimulates FSH->Gonads stimulates Testosterone Testosterone Gonads->Testosterone Estradiol Estradiol Gonads->Estradiol Estradiol->Pituitary negative feedback Estrogen_Receptor Estrogen Receptor (ERα/ERβ) Estradiol->Estrogen_Receptor binds & activates Hypothalamus Hypothalamus Estradiol->Hypothalamus negative feedback Biological_Effect Biological Effect (e.g., Uterine Growth) Estrogen_Receptor->Biological_Effect This compound This compound This compound->Estrogen_Receptor binds & activates (estrogenic effect) Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment A Prepare this compound Stock Solution D Treat Cells with this compound A->D B Cell Culture (e.g., MCF-7) C Hormone Deprivation B->C C->D E Assess Endpoint (e.g., Proliferation, Gene Expression) D->E F Acclimatize Animals H Administer this compound F->H G Prepare Dosing Formulations G->H I Monitor Animals H->I J Collect Tissues/Blood I->J K Analyze Endpoints (e.g., Uterine Weight, Hormone Levels) J->K Troubleshooting_Variability Start Inconsistent Experimental Results? Isomer_Check Are you using Clomiphene Citrate? Start->Isomer_Check Half_Life Long-term or repeated dosing study? Start->Half_Life No Batch_Variability Check Isomer Ratio of Batch Isomer_Check->Batch_Variability Yes Isomer_Check->Half_Life No Use_Pure_Isomers Consider Using Pure this compound or Enclomiphene Batch_Variability->Use_Pure_Isomers Accumulation Consider this compound's long half-life and potential for accumulation Half_Life->Accumulation Yes Tissue_Specificity Different results in different models? Half_Life->Tissue_Specificity No Accumulation->Tissue_Specificity SERM_Action Acknowledge tissue-specific agonist/antagonist effects of SERMs Tissue_Specificity->SERM_Action Yes Protocol_Review Review Experimental Protocol for Consistency Tissue_Specificity->Protocol_Review No SERM_Action->Protocol_Review

References

Technical Support Center: Addressing Zuclomiphene Accumulation in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the accumulation of Zuclomiphene in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound accumulate to a greater extent than Enclomiphene (B195052) in long-term studies?

A1: this compound exhibits a significantly longer biological half-life compared to its stereoisomer, Enclomiphene.[1][2] This longer half-life is a primary reason for its isomer-specific systemic accumulation during consecutive treatment cycles.[1] Studies in men on long-term clomiphene citrate (B86180) therapy have shown that this compound becomes the predominant isomer in the serum, with a median concentration ratio of this compound to Enclomiphene being approximately 20:1 after at least six weeks of therapy.[2][3]

Q2: What are the potential biological consequences of this compound accumulation?

A2: this compound acts as a weak estrogen receptor agonist. Its accumulation can lead to estrogenic side effects. In a chronic dosing study in male mice, high doses of this compound were associated with pernicious effects on reproductive organs, including the Leydig cells, epididymis, and seminal vesicles, and it was also noted to potentially arrest spermatogenesis.

Q3: What are the key considerations for designing a long-term study involving this compound?

A3: Given its tendency to accumulate, long-term studies should incorporate several key design elements:

  • Pharmacokinetic Monitoring: Regular monitoring of plasma or serum concentrations of both this compound and Enclomiphene is crucial to understand the extent of accumulation.

  • Washout Periods: Adequate washout periods should be factored into the study design to allow for the clearance of this compound, considering its long half-life.

  • Tissue-Specific Analysis: As this compound may accumulate in specific tissues, analysis of target organ and tissue concentrations at various time points is recommended.

  • Dose-Response Evaluation: Careful dose selection and evaluation of dose-dependent accumulation and effects are essential.

Q4: Which analytical methods are most suitable for quantifying this compound in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed and robust methods for the simultaneous determination and quantification of this compound and Enclomiphene in biological matrices such as plasma and tissue homogenates. These methods offer high sensitivity and selectivity, which are critical for accurately measuring the isomers, especially when one is present in much higher concentrations.

Data Presentation

Quantitative Data on this compound Accumulation

The following tables summarize key quantitative findings from long-term studies on clomiphene citrate, highlighting the accumulation of this compound.

Table 1: Serum Concentrations of Enclomiphene and this compound in Men on Long-Term Clomiphene Citrate Therapy

ParameterMedian Concentration (ng/mL)
Enclomiphene (ENC)2.2
This compound (ZUC)44.0
ZUC:ENC Ratio 20:1

Data from a study involving men receiving 25 mg of clomiphene citrate daily for a minimum of 6 weeks.

Table 2: Summary of Findings from a Chronic Dosing Study of this compound in Male Mice

Tissue/OrganObserved Effects of High-Dose this compound
Leydig CellsProfound effects observed
EpididymisProfound effects observed
Seminal VesiclesProfound effects observed
KidneysEffects observed
SpermatogenesisPotential for arrest

This table reflects qualitative findings and highlights tissues susceptible to the effects of this compound accumulation.

Experimental Protocols

Key Experiment: Quantification of this compound in Tissue Samples by LC-MS/MS

This protocol provides a generalized methodology for the extraction and quantification of this compound from tissue samples. It is essential to optimize and validate the method for each specific tissue type and experimental setup.

1. Tissue Homogenization:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg).

  • Add a suitable volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline) to the tissue.

  • Homogenize the tissue on ice using a suitable homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.

  • Carefully collect the supernatant for the extraction procedure.

2. Sample Extraction (Liquid-Liquid Extraction - LLE):

  • To a known volume of the tissue homogenate supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add a water-immiscible organic solvent (e.g., methyl tertiary butyl ether, ethyl acetate) at a defined ratio (e.g., 3:1 v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the organic layer (top layer) to a clean tube.

  • Repeat the extraction step with a fresh aliquot of the organic solvent to maximize recovery.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitute the dried residue in a small, known volume of the mobile phase used for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of clomiphene isomers.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed. The specific gradient program should be optimized to achieve baseline separation of this compound and Enclomiphene.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor-to-product ion transitions for this compound and the internal standard must be optimized. For this compound, a common transition is m/z 406.2 → 100.0.

    • Data Analysis: Quantify the concentration of this compound in the samples by constructing a calibration curve using standards of known concentrations and normalizing the response to the internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Zuclomiphene_Signaling_Pathway cluster_extracellular Extracellular Space This compound This compound ER ER This compound->ER Binds Zu_ER_Complex Zu_ER_Complex MAPK_Cascade MAPK_Cascade Zu_ER_Complex->MAPK_Cascade Activates PI3K_AKT_Pathway PI3K_AKT_Pathway Zu_ER_Complex->PI3K_AKT_Pathway Activates ERE ERE Zu_ER_Complex->ERE Binds to Gene_Transcription Gene_Transcription MAPK_Cascade->Gene_Transcription Regulates PI3K_AKT_Pathway->Gene_Transcription Regulates Cellular_Response Cellular_Response Gene_Transcription->Cellular_Response Leads to ERE->Gene_Transcription Initiates

Experimental_Workflow Start Start: Long-Term Study Tissue_Collection Tissue Sample Collection Start->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Quantification Data Quantification and Analysis LCMS_Analysis->Data_Quantification End End: Results Data_Quantification->End

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Poor Separation of this compound and Enclomiphene Peaks in HPLC/LC-MS

  • Possible Cause A: Suboptimal Mobile Phase Composition. The polarity and pH of the mobile phase are critical for resolving the two isomers.

    • Solution: Methodically adjust the gradient and the ratio of organic to aqueous solvents. Experiment with different mobile phase additives, such as a small percentage of a different organic solvent or a change in the concentration of the acid modifier (e.g., formic acid).

  • Possible Cause B: Inappropriate Column Chemistry. The stationary phase may not be providing sufficient selectivity for the isomers.

    • Solution: Screen different C18 columns from various manufacturers as they can have different selectivities. If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a chiral column, which may offer alternative separation mechanisms.

  • Possible Cause C: Inadequate Column Temperature. Temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.

    • Solution: Optimize the column temperature. Lowering the temperature can sometimes improve resolution, while increasing it can decrease analysis time but may sacrifice separation.

Issue 2: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis

  • Possible Cause A: Co-elution of Matrix Components. Endogenous compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source.

    • Solution 1: Improve Sample Preparation. Employ a more rigorous sample cleanup method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering substances.

    • Solution 2: Optimize Chromatography. Adjust the chromatographic method to separate the analyte peak from the region where matrix effects are observed. This can be achieved by modifying the mobile phase gradient or using a different column.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.

Issue 3: Low Recovery of this compound During Sample Extraction

  • Possible Cause A: Inefficient Extraction Solvent in LLE. The chosen organic solvent may not be optimal for extracting this compound from the aqueous matrix.

    • Solution: Test a panel of extraction solvents with varying polarities (e.g., ethyl acetate, diethyl ether, hexane/isopropanol mixtures) to identify the one that provides the highest recovery.

  • Possible Cause B: Incomplete Elution in SPE. The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

    • Solution: Increase the strength of the elution solvent. This can be done by increasing the percentage of the organic component or by adding a small amount of a stronger solvent. Also, ensure the pH of the elution solvent is appropriate to elute the analyte in its non-ionized form.

  • Possible Cause C: Analyte Binding to Labware. this compound, being a lipophilic compound, may adsorb to plastic surfaces.

    • Solution: Use low-adsorption polypropylene (B1209903) tubes or silanized glassware for sample preparation and storage to minimize non-specific binding.

Issue 4: Inconsistent Results and Poor Reproducibility

  • Possible Cause A: Variability in Tissue Homogenization. Inconsistent homogenization can lead to variations in the amount of analyte released from the tissue.

    • Solution: Standardize the homogenization procedure, including the tissue-to-buffer ratio, homogenization time, and instrument settings.

  • Possible Cause B: Instability of the Analyte. this compound may degrade during sample processing or storage.

    • Solution: Perform stability tests to assess the stability of this compound in the biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles. Keep samples on ice during processing whenever possible.

  • Possible Cause C: Instrument Fluctuation. Variations in LC-MS/MS system performance can lead to inconsistent results.

    • Solution: Regularly perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. This includes monitoring retention time, peak shape, and signal intensity of a standard solution.

References

Technical Support Center: Optimizing LC-MS Methods for Sensitive Zuclomiphene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the sensitive detection of Zuclomiphene.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its separation from Enclomiphene important?

This compound ((Z)-clomiphene) is one of the two geometric isomers of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1] The other isomer is Enclomiphene ((E)-clomiphene).[1] These isomers exhibit different pharmacological activities; this compound generally has more estrogenic (agonist) activity, while Enclomiphene acts primarily as an estrogen receptor antagonist.[1][2] Due to these differing physiological effects, the ability to analytically separate and quantify each isomer is crucial for accurate pharmacokinetic studies, drug development, and quality control.[1]

2. What are the common sample preparation techniques for this compound analysis in plasma?

Common sample preparation techniques for this compound in plasma include:

  • Protein Precipitation: A high-throughput method where a solvent like acetonitrile (B52724) is used to precipitate plasma proteins, after which the supernatant containing the analyte is collected.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the plasma sample into an immiscible organic solvent, such as methyl tertiary butyl ether.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent cartridge while interferences are washed away. The analyte is then eluted with a suitable solvent.

3. What are the typical LC-MS parameters for this compound analysis?

This compound is typically analyzed using a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. Detection is commonly performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing or showing poor symmetry. What are the possible causes and solutions?

A:

  • Secondary Interactions: Peak tailing can occur due to interactions between the basic amine group of this compound and residual silanols on the silica-based column.

    • Solution: Add a small amount of a competing base, like trifluoroacetic acid (0.05%) or formic acid (0.1%), to the mobile phase to improve peak shape.

  • Column Contamination: Buildup of matrix components from previous injections can lead to peak shape issues.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase conditions.

Issue 2: Low Sensitivity or Weak Signal Intensity

Q: I am not achieving the desired sensitivity for this compound. How can I improve the signal intensity?

A:

  • Suboptimal Ionization: The settings for the electrospray ionization (ESI) source may not be optimal.

    • Solution: Optimize ESI parameters such as capillary voltage, source temperature, and gas flows (nebulizer and dryer gas) by infusing a standard solution of this compound.

  • Inefficient Fragmentation: The collision energy used for fragmentation in MS/MS may not be optimal for the desired product ion.

    • Solution: Perform a collision energy optimization experiment to find the energy that yields the highest intensity for the chosen product ion. A common product ion for this compound (m/z 406.2) is m/z 100.0 or 100.11.

  • Sample Preparation and Matrix Effects: Inefficient extraction or ion suppression from matrix components can significantly reduce signal intensity.

    • Solution: Evaluate your sample preparation method. A more rigorous cleanup method like SPE might be necessary instead of protein precipitation. Also, assess for matrix effects by comparing the response of a standard in neat solution versus a post-extraction spiked blank sample.

Issue 3: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. What could be the cause?

A:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of the mobile phase can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a buffer, ensure its pH is stable.

  • Column Temperature Fluctuation: Changes in the column oven temperature will affect retention time.

    • Solution: Ensure the column oven is on and set to a stable temperature (e.g., 40°C).

  • Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and lead to shifting retention times.

    • Solution: Perform routine maintenance on the LC pumps. Check for pressure fluctuations, which can indicate a problem.

Quantitative Data Summary

Table 1: Example LC-MS/MS Method Parameters for this compound Analysis

Parameter Condition 1 Condition 2
LC Column Luna C18 ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 100 mm)
Mobile Phase Methanol:Water (70:30 v/v) with 0.05% Trifluoroacetic Acid 5 mM Ammonium Acetate in water (pH 4.0):Methanol (38:62 v/v)
Flow Rate 1.0 mL/min 0.230 mL/min
Column Temp. 40°C Not Specified
Ionization Mode ESI Positive ESI Positive
MS/MS Transition Not Specified m/z 406.2 → 100.0

| Internal Standard | N-didesmethyltamoxifen | Glipizide |

Table 2: Summary of Method Performance Characteristics

Parameter Value (this compound) Reference
Limit of Determination 35 pg/mL
Lower Limit of Quantification (LLOQ) 0.102 ng/mL
Linearity Range 0.102 – 15.225 ng/mL
Mean Recovery 88.2%

| Within-day Coefficient of Variation | 2.1% to 7.2% | |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the simultaneous estimation of this compound and Enclomiphene in human plasma.

  • Sample Pre-treatment:

    • To 300 µL of human plasma in a microcentrifuge tube, add 30 µL of the internal standard working solution (e.g., Glipizide at 0.8 µg/mL).

    • Vortex the sample to mix.

    • Add 300 µL of 5% orthophosphoric acid in water (v/v) to the sample and vortex again.

    • Centrifuge the sample.

  • SPE Cartridge Conditioning:

    • Condition a phenomenex strata-X 30mg/1mL SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 5% (v/v) methanol in water to remove interferences.

  • Elution:

    • Elute the analytes (this compound and internal standard) with 1.0 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 60°C.

    • Reconstitute the residue in 300 µL of the mobile phase (e.g., Methanol:Buffer 60:40).

    • Inject a 7 µL aliquot into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of the prepared sample.

  • LC System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Set the column oven to the desired temperature (e.g., 40°C).

    • Set the autosampler temperature to maintain sample stability (e.g., 8°C).

  • MS System Setup:

    • Calibrate the mass spectrometer according to the manufacturer's recommendations.

    • Set up the MS method in positive ESI mode.

    • Define the MRM transition for this compound (e.g., precursor ion m/z 406.2, product ion m/z 100.0) and the internal standard.

    • Optimize source parameters (capillary voltage, temperatures, gas flows) and compound-specific parameters (collision energy).

  • Sequence Setup and Execution:

    • Create a sequence including blank injections, calibration standards, quality control (QC) samples, and the unknown samples.

    • Start the sequence run.

  • Data Processing:

    • Integrate the chromatographic peaks for this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Quantify the amount of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

LCMS_Workflow A Sample Collection (e.g., Plasma) B Sample Preparation (SPE, LLE, or Protein Precipitation) A->B Add Internal Standard C LC Separation (C18 Reverse Phase) B->C Inject Extract D Ionization (Positive ESI) C->D E Mass Analysis (Triple Quadrupole MS/MS) D->E F Data Acquisition (MRM Mode) E->F G Data Processing & Quantification F->G

Caption: General workflow for this compound analysis by LC-MS/MS.

Caption: Decision tree for troubleshooting common LC-MS issues.

Caption: Relationship between Clomiphene Citrate and its isomers.

References

Technical Support Center: Stereoselective Synthesis of Zuclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Zuclomiphene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is producing a low ratio of this compound (Z-isomer) to Enclomiphene (E-isomer). How can I improve the stereoselectivity?

Answer:

Achieving a high Z:E isomer ratio is a primary challenge. Several factors can influence the stereochemical outcome of your reaction. Consider the following troubleshooting steps:

  • Reaction Methodology: Traditional methods, such as the Horner-Emmons reaction, have been reported to yield mixtures with a higher proportion of the undesired E-isomer (Enclomiphene)[1]. For instance, a described Horner-Emmons-type reaction resulted in a mixture containing 47% this compound and 53% Enclomiphene[1]. Consider exploring alternative synthetic routes that favor the Z-isomer.

  • Catalyst System: A nickel-catalyzed carbometallation of diphenylacetylene (B1204595) has been shown to be stereoselective for the Z-isomer[1]. If you are not already using this approach, it is a recommended alternative.

  • Reaction Temperature: The reaction temperature can significantly impact the isomer ratio. For the carbometallation reaction, a temperature range of approximately 50°C to 80°C is preferable, with a more specific range of 50°C to 70°C being identified as optimal in some procedures[1].

  • Chlorinating Agent: The choice of chlorinating agent in the final step can also influence the isomer ratio. While some protocols use a solution of chlorine in carbon tetrachloride, others have explored agents like N-chlorosuccinimide (NCS)[1]. The conditions under which chlorination is performed should be carefully controlled.

Question 2: I am having difficulty separating this compound from Enclomiphene. What are the most effective purification strategies?

Answer:

The separation of this compound and Enclomiphene is notoriously challenging due to their similar physical properties. Here are some recommended purification techniques:

  • Fractional Crystallization: This is the most commonly cited method for separating the isomers on a preparative scale. The process often involves repeated crystallizations from a suitable solvent. However, the maximum recovery of this compound is inherently limited by the initial isomeric composition of the mixture.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying the isomers. While preparative HPLC can be used for purification, it may be less practical for large-scale synthesis.

  • Salt Formation: The isomers can sometimes be separated by forming salts with a chiral acid, such as binaphthyl-phosphoric acid (BPA), followed by fractional crystallization.

Question 3: My final product contains significant impurities. What are the likely sources and how can I minimize them?

Answer:

Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. Common impurities include deschloro-clomiphene and other related substances.

  • Starting Material Purity: Ensure the purity of your starting materials, such as diphenylacetylene and the substituted phenyl ether component.

  • Reaction Conditions:

    • Moisture Control: The presence of water can be detrimental, particularly during the chlorination step, leading to the formation of undesired byproducts. Conducting reactions under anhydrous conditions is recommended.

    • Basic Conditions: Prolonged exposure to strong bases can lead to side reactions. The use of phase-transfer catalysts, such as benzyltriethylammonium chloride, can be employed to mitigate this.

  • Purification: In addition to separating the E/Z isomers, the purification steps should also be designed to remove other process-related impurities. This may involve recrystallization from a different solvent system or column chromatography.

Frequently Asked Questions (FAQs)

What is this compound and how does it differ from Enclomiphene?

This compound is the (Z)-isomer of Clomiphene, a selective estrogen receptor modulator (SERM). Clomiphene itself is a mixture of two geometric isomers: this compound and Enclomiphene ((E)-isomer). These isomers have distinct pharmacological profiles. This compound exhibits more estrogenic (agonist) activity, while Enclomiphene is primarily an estrogen receptor antagonist.

What are the main challenges in the stereoselective synthesis of this compound?

The primary challenges include:

  • Controlling the stereochemistry of the double bond to favor the formation of the Z-isomer (this compound) over the E-isomer (Enclomiphene). Many synthetic routes yield mixtures that are often enriched in the undesired E-isomer.

  • The efficient separation of the Z- and E-isomers, which is often difficult and can lead to low overall yields of pure this compound.

  • Minimizing the formation of impurities during the synthesis.

Which analytical techniques are used to differentiate and quantify this compound and Enclomiphene?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for the analytical separation and quantification of this compound and Enclomiphene.

Quantitative Data Summary

Table 1: Isomer Ratios from Different Synthetic Methods

Synthetic MethodThis compound (Z-isomer) (%)Enclomiphene (E-isomer) (%)Reference
Horner-Emmons-type reaction4753
Triarylethylene chlorination with N-chlorosuccinimide30 - 5050 - 70
Nickel-catalyzed carbometallation (goal)> 95< 5

Experimental Protocols

Key Experiment: Stereoselective Synthesis of a this compound Precursor via Nickel-Catalyzed Carbometallation

This protocol is a generalized representation based on principles described in the literature. Researchers should adapt it to their specific substrates and laboratory conditions.

Objective: To synthesize a chloro-substituted triarylethylene precursor with a high Z:E isomer ratio, favoring the Z-isomer (this compound precursor).

Materials:

  • Diphenylacetylene

  • Appropriate Grignard reagent (e.g., 4-(2-(diethylamino)ethoxy)phenylmagnesium bromide)

  • Nickel(II) catalyst (e.g., NiCl2(dppe))

  • Anhydrous THF

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylacetylene in anhydrous THF in a flame-dried reaction vessel.

  • Catalyst Addition: Add the nickel(II) catalyst to the solution.

  • Grignard Addition: Slowly add the Grignard reagent to the reaction mixture at a controlled temperature, typically between 0°C and room temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature, for example, between 50°C and 70°C, for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Chlorination: After the carbometallation is complete, cool the reaction mixture and quench with a suitable chlorinating agent.

  • Workup: Perform an aqueous workup to remove inorganic salts. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired Z-isomer precursor.

  • Analysis: Analyze the product by HPLC and/or NMR to determine the Z:E isomer ratio and confirm the structure.

Visualizations

Zuclomiphene_Synthesis_Workflow Start Starting Materials (Diphenylacetylene, Grignard Reagent) Carbometallation Ni-Catalyzed Carbometallation Start->Carbometallation Chlorination Chlorination Carbometallation->Chlorination Workup Aqueous Workup & Extraction Chlorination->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis This compound This compound Analysis->this compound

Caption: General workflow for the stereoselective synthesis of this compound.

Troubleshooting_Isomer_Ratio Problem Low Z:E Isomer Ratio CheckMethod Review Synthetic Method Problem->CheckMethod CheckCatalyst Evaluate Catalyst System Problem->CheckCatalyst CheckTemp Optimize Reaction Temperature Problem->CheckTemp CheckChlorination Assess Chlorinating Agent Problem->CheckChlorination Solution Improved Z:E Ratio CheckMethod->Solution CheckCatalyst->Solution CheckTemp->Solution CheckChlorination->Solution

Caption: Troubleshooting logic for improving the Z:E isomer ratio in this compound synthesis.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Contrasting Biological Activities of Zuclomiphene and Enclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a comprehensive comparative analysis of the biological activities of zuclomiphene and enclomiphene (B195052), the two isomers of clomiphene. Delving into their distinct interactions with estrogen receptors, this report synthesizes available experimental data to illuminate their opposing effects on the endocrine system.

Clomiphene, a selective estrogen receptor modulator (SERM), is a mixture of two geometric isomers: this compound ((Z)-clomiphene) and enclomiphene ((E)-clomiphene). While structurally similar, these isomers exhibit markedly different pharmacological profiles, with this compound generally acting as a weak estrogen agonist and enclomiphene functioning as an estrogen antagonist.[1][2] This fundamental difference dictates their distinct biological activities, particularly their impact on the hypothalamic-pituitary-gonadal (HPG) axis and subsequent hormone production.

Estrogen Receptor Binding and Functional Activity: A Quantitative Look

The differential effects of this compound and enclomiphene stem from their varying affinities and functional responses at the estrogen receptor (ER). While specific Ki or IC50 values for ERα and ERβ are not consistently reported across the literature, relative binding affinity (RBA) studies provide valuable insights. One study investigating the antitumor activity of clomiphene analogs in MCF-7 human mammary carcinoma cells, which are rich in estrogen receptors, determined the RBA of each isomer relative to estradiol (B170435).

CompoundRelative Binding Affinity (RBA) for Estrogen Receptor (%)
Enclomiphene2
This compound< 2
Relative to Estradiol (RBA = 100%)

Table 1: Relative Binding Affinity of this compound and Enclomiphene for the Estrogen Receptor. [3]

This data suggests that both isomers have a lower affinity for the estrogen receptor compared to estradiol. However, their functional activities diverge significantly. This compound exhibits weak estrogenic (agonist) properties, meaning it can partially mimic the effects of estrogen.[4][5] In contrast, enclomiphene acts as an estrogen antagonist, blocking the receptor and preventing estrogen from exerting its biological effects.

Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Hormone Levels

The opposing actions of this compound and enclomiphene on the HPG axis are central to their distinct clinical effects.

Enclomiphene's Anti-estrogenic Action: By blocking estrogen receptors in the hypothalamus and pituitary gland, enclomiphene disrupts the negative feedback loop that estrogen normally exerts on gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This blockade leads to an increase in the pulsatile release of GnRH, which in turn stimulates the pituitary to produce more LH and FSH. In men, the elevated LH levels stimulate the Leydig cells in the testes to increase testosterone (B1683101) production.

This compound's Estrogenic and Antigonadotropic Effects: Conversely, the estrogenic properties of this compound can contribute to the negative feedback on the HPG axis, potentially leading to a decrease in gonadotropin secretion and, consequently, reduced testosterone levels in men. Some studies have described this compound as having antigonadotropic effects due to its activation of the estrogen receptor.

The following diagram illustrates the differential signaling pathways of enclomiphene and this compound on the HPG axis.

HPG_Axis cluster_brain Brain cluster_gonads Gonads (Testes) cluster_hormones Hormones Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary LH_FSH LH & FSH Pituitary->LH_FSH releases Testes Testes Testosterone Testosterone Testes->Testosterone produces GnRH->Pituitary stimulates LH_FSH->Testes stimulate Estrogen Estrogen Testosterone->Estrogen aromatization Estrogen->Hypothalamus negative feedback Estrogen->Pituitary negative feedback Enclomiphene Enclomiphene Enclomiphene->Hypothalamus blocks ER Enclomiphene->Pituitary blocks ER This compound This compound This compound->Hypothalamus activates ER This compound->Pituitary activates ER

Differential Effects on the HPG Axis

Comparative In Vivo Studies

Direct comparative studies in animal models and clinical trials involving clomiphene provide evidence for the distinct in vivo effects of its isomers. A study in baboons demonstrated that enclomiphene significantly increased testosterone levels, whereas this compound did not.

A study on men receiving long-term clomiphene citrate (B86180) therapy revealed a significant accumulation of this compound over time, with a median this compound to enclomiphene ratio of 20:1. Despite the predominance of the estrogenic isomer, post-treatment testosterone levels were significantly increased, suggesting the potent anti-estrogenic effect of the smaller enclomiphene fraction is sufficient to stimulate the HPG axis.

ParameterBaseline (Median)Post-Clomiphene Treatment (Median)
Total Testosterone (ng/dL)205.0488.0
Luteinizing Hormone (mIU/mL)4.06.1
Estradiol (pg/mL)17.034.0
This compound (ng/mL)-44.0
Enclomiphene (ng/mL)-2.2

Table 2: Hormonal Changes in Hypogonadal Men After Long-Term Clomiphene Citrate Treatment.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

A common method to determine the binding affinity of compounds to the estrogen receptor is a competitive radioligand binding assay.

Objective: To determine the relative binding affinity of this compound and enclomiphene for the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [3H]-Estradiol (radioligand)

  • Unlabeled estradiol (for standard curve)

  • This compound and enclomiphene test compounds

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol containing estrogen receptors.

  • In a series of tubes, incubate a fixed concentration of [3H]-estradiol with increasing concentrations of unlabeled estradiol (for the standard curve) or the test compounds (this compound or enclomiphene).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as dextran-coated charcoal.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of bound [3H]-estradiol against the log concentration of the competitor.

  • Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of estradiol / IC50 of test compound) x 100.

ER_Binding_Assay start Prepare Rat Uterine Cytosol (ER) incubation Incubate with [3H]-Estradiol and Competitor (Estradiol, this compound, or Enclomiphene) start->incubation separation Separate Bound and Free Radioligand incubation->separation counting Measure Radioactivity of Bound Fraction separation->counting analysis Plot Data and Calculate IC50 and RBA counting->analysis

References

Validating the Effects of Zuclomiphene on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Zuclomiphene and its alternatives on gene expression, supported by experimental data. This compound is the (Z)-stereoisomer of clomiphene and is known for its estrogenic properties. It is a component of clomiphene citrate (B86180), a widely used drug for ovulation induction.[1] This document delves into the molecular mechanisms of this compound by examining its impact on gene expression in comparison to its trans-isomer, Enclomiphene, and another common fertility drug, Letrozole (B1683767).

Mechanism of Action: A Tale of Two Isomers and an Inhibitor

This compound and its counterpart, Enclomiphene, are selective estrogen receptor modulators (SERMs) that, despite being isomers, exhibit distinct pharmacological profiles. This compound acts as a partial estrogen agonist, meaning it can mimic the effects of estrogen to some extent.[1] In contrast, Enclomiphene is a potent estrogen antagonist, blocking the effects of estrogen.[2] This fundamental difference in their interaction with estrogen receptors leads to divergent effects on downstream gene expression and physiological outcomes.

Letrozole, an aromatase inhibitor, offers an alternative mechanism. It works by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens.[3] This leads to a decrease in overall estrogen levels, thereby stimulating the hypothalamic-pituitary-gonadal axis.

The following diagram illustrates the distinct signaling pathways of this compound, Enclomiphene, and Letrozole.

Comparative Signaling Pathways cluster_this compound This compound (Estrogen Agonist) cluster_enclomiphene Enclomiphene (Estrogen Antagonist) cluster_letrozole Letrozole (Aromatase Inhibitor) This compound This compound EstrogenReceptor EstrogenReceptor This compound->EstrogenReceptor Binds & Activates EstrogenResponseElement EstrogenResponseElement EstrogenReceptor->EstrogenResponseElement Binds GeneExpression_Z Estrogenic Gene Expression EstrogenResponseElement->GeneExpression_Z Modulates Enclomiphene Enclomiphene EstrogenReceptor_E Estrogen Receptor Enclomiphene->EstrogenReceptor_E Binds & Blocks EstrogenResponseElement_E Estrogen Response Element EstrogenReceptor_E->EstrogenResponseElement_E Binding Inhibited Estrogen_E Endogenous Estrogen Estrogen_E->EstrogenReceptor_E GeneExpression_E Estrogen-Responsive Gene Expression EstrogenResponseElement_E->GeneExpression_E Modulation Blocked Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogen_L Estrogen Aromatase->Estrogen_L Conversion Hypothalamus Hypothalamus Estrogen_L->Hypothalamus Negative Feedback Letrozole Letrozole Letrozole->Aromatase Inhibits GnRH GnRH Hypothalamus->GnRH Stimulates Pituitary Pituitary GnRH->Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Releases Ovary Ovary LH_FSH->Ovary Stimulates Ovulation Ovulation Ovary->Ovulation

Figure 1. Comparative signaling pathways of this compound, Enclomiphene, and Letrozole.

Comparative Analysis of Gene Expression

The differential effects of these compounds on the estrogen signaling pathway translate to distinct changes in gene expression profiles. While comprehensive transcriptome-wide data for this compound is limited, studies on clomiphene citrate, which contains this compound, provide valuable insights.

Endometrial Receptivity

A key area of investigation is the impact of these drugs on endometrial receptivity, a critical factor for successful embryo implantation. Studies comparing clomiphene citrate and letrozole have revealed significant differences in the expression of genes crucial for endometrial receptivity.

GeneDrugEffect on mRNA ExpressionReference
LIF (Leukemia Inhibitory Factor)Clomiphene CitrateIncreased[4]
LetrozoleIncreased
DKK1 (Dickkopf WNT Signaling Pathway Inhibitor 1)Clomiphene CitrateNo significant change
LetrozoleIncreased
FGF-22 (Fibroblast Growth Factor 22)Clomiphene CitrateNo significant change
LetrozoleIncreased
HOXA10 Clomiphene CitrateDecreased
LetrozoleNo significant change
VEGF (Vascular Endothelial Growth Factor)Clomiphene CitrateDecreased
LetrozoleNo significant change
Wnt3 Clomiphene CitrateSignificantly lower expression
LetrozoleExpression similar to control
Wnt7a Clomiphene CitrateSignificantly lower expression
LetrozoleExpression similar to control
Wnt8b Clomiphene CitrateSignificantly lower expression
LetrozoleExpression similar to control

Table 1: Comparison of Gene Expression Changes in Endometrial Tissue

These data suggest that letrozole may have a more favorable effect on endometrial receptivity by upregulating a broader range of pro-implantation genes compared to clomiphene citrate. The down-regulation of Wnt signaling ligands by clomiphene citrate could contribute to its known adverse effects on the endometrium.

Global Gene Expression in PCOS Endometrium

A microarray analysis of the endometrium in women with Polycystic Ovary Syndrome (PCOS) treated with clomiphene citrate revealed significant alterations in gene expression. This study identified 466 genes that were differentially regulated in the endometrium of PCOS women compared to fertile controls, independent of clomiphene citrate treatment, suggesting an underlying progesterone (B1679170) resistance. However, the study also provides a valuable dataset of gene expression changes in the context of clomiphene citrate administration.

Key findings from this microarray study include:

  • Downregulation of Progesterone-Regulated Genes: Genes such as MIG6, LIF, GAB1, S100P, and Claudin-4 were significantly lower in the endometrium of PCOS women.

  • Upregulation of Cell Proliferation Genes: Genes like Anillin and Cyclin B1 were upregulated, indicating a potential for abnormal endometrial proliferation.

This highlights the complex interplay between the underlying pathology of PCOS and the effects of clomiphene citrate on the endometrial transcriptome.

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Gene Expression Analysis

The general workflow for analyzing the effects of this compound and its alternatives on gene expression is depicted in the following diagram.

Experimental Workflow for Gene Expression Analysis start Cell Culture / Animal Model treatment Treatment with this compound, Enclomiphene, or Letrozole start->treatment harvest Tissue/Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction quality_control RNA Quality Control (e.g., Bioanalyzer) rna_extraction->quality_control gene_expression_analysis Gene Expression Analysis quality_control->gene_expression_analysis rt_qpcr RT-qPCR gene_expression_analysis->rt_qpcr Targeted microarray Microarray gene_expression_analysis->microarray Global rna_seq RNA-Sequencing gene_expression_analysis->rna_seq Global data_analysis Data Analysis rt_qpcr->data_analysis microarray->data_analysis rna_seq->data_analysis validation Validation of Results data_analysis->validation western_blot Western Blot validation->western_blot Protein Level ihc Immunohistochemistry validation->ihc Protein in Tissue

Figure 2. A generalized workflow for studying the effects of this compound and its alternatives on gene expression.
Real-Time Quantitative PCR (RT-qPCR) for Endometrial Receptivity Markers

Objective: To quantify the mRNA expression levels of target genes (e.g., LIF, DKK1) in endometrial tissue.

Protocol:

  • RNA Extraction: Total RNA is isolated from endometrial biopsy samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent 2100 Bioanalyzer.

  • Reverse Transcription: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: The qPCR reaction is performed in a total volume of 20 µL containing 10 µL of 2x SYBR Green PCR Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • Thermal Cycling: The reaction is carried out in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a stable housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

Western Blot for Wnt Signaling Proteins

Objective: To detect and quantify the protein levels of Wnt signaling components (e.g., β-catenin, E-cadherin) in cell lysates.

Protocol:

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (10% gel) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., rabbit anti-β-catenin, mouse anti-E-cadherin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. A loading control (e.g., β-actin, GAPDH) is used to normalize the protein levels.

Immunohistochemistry (IHC) for Estrogen Receptor α (ERα)

Objective: To visualize the localization and expression of ERα protein in endometrial tissue sections.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded endometrial tissue sections (4 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against ERα (e.g., rabbit monoclonal) overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: The staining intensity and percentage of positive cells are evaluated under a light microscope.

Conclusion

The available evidence indicates that this compound, primarily through its estrogenic effects as a component of clomiphene citrate, modulates the expression of a wide range of genes, particularly in the endometrium. Comparative studies with Letrozole suggest that the latter may have a more favorable profile in terms of promoting endometrial receptivity, as evidenced by its effects on key implantation-related genes. The antagonistic properties of Enclomiphene lead to a distinct gene expression signature that is opposite to the estrogenic effects of this compound.

Further research employing global transcriptomic analyses, such as RNA-sequencing, specifically on purified this compound, is warranted to fully elucidate its precise impact on gene expression and to differentiate its effects from those of Enclomiphene. The experimental protocols provided in this guide offer a framework for conducting such validation studies, which are essential for the development of more targeted and effective therapies in reproductive medicine.

References

Unraveling the Off-Target Effects of Zuclomiphene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the complex landscape of selective estrogen receptor modulators (SERMs), discerning the specific activities of individual isomers is paramount for targeted research and drug development. This guide provides a comprehensive comparison of the off-target effects of Zuclomiphene, the more estrogenic isomer of clomiphene, with its trans-isomer, Enclomiphene, and another widely used SERM, Tamoxifen (B1202). By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research models.

Executive Summary

This compound, while a component of the commonly used fertility drug clomiphene citrate (B86180), exhibits distinct pharmacological properties from its counterpart, Enclomiphene. Its notable estrogenic activity and long half-life contribute to a range of off-target effects that are crucial to consider in experimental design. This guide highlights the differential impacts of this compound on various tissues, its binding affinities to estrogen receptors, and the signaling cascades it triggers, offering a clear comparison with the less estrogenic Enclomiphene and the well-characterized SERM, Tamoxifen.

Comparative Analysis of Off-Target Effects

The off-target effects of this compound are primarily attributed to its estrogenic agonist activity in tissues outside the hypothalamus-pituitary-gonadal axis. In contrast, Enclomiphene generally acts as an estrogen antagonist. Tamoxifen exhibits a mixed agonist/antagonist profile depending on the target tissue.

In Vivo Effects in Male Mouse Models

A key study investigating the chronic administration of this compound and Enclomiphene in male mice revealed significant off-target effects associated solely with this compound.[1]

ParameterPlaceboEnclomiphene (4 mg/kg/day)Enclomiphene (40 mg/kg/day)This compound (4 mg/kg/day)This compound (40 mg/kg/day)
Testosterone (ng/dL) NormalIncreasedIncreasedDecreasedMarkedly Decreased
Leydig Cell Morphology NormalNormalNormalHypertrophy, VacuolationSevere Hypertrophy, Vacuolation
Epididymis Histology NormalNormalNormalEpithelial Vacuolation, Luminal DebrisSevere Epithelial Vacuolation, Aspermia
Seminal Vesicle Secretions NormalNormalNormalReducedMarkedly Reduced
Kidney Histology NormalNormalNormalRenal Tubular DilationSevere Renal Tubular Dilation

Data summarized from a chronic dosing study in male mice.[1]

Receptor Binding Affinities and In Vitro Proliferation

The differential effects of these SERMs can be partly explained by their binding affinities for the nuclear estrogen receptor (ER) and a microsomal antiestrogen-binding site (AEBS).

CompoundRelative Binding Affinity (ER) (Estradiol = 100%)Relative Binding Affinity (AEBS) (Tamoxifen = 100%)Effect on MCF-7 Cell Proliferation (at low doses, <1.0 µM)Effect on MCF-7 Cell Proliferation (at high doses, >2.5 µM)
This compound Lower than EnclomipheneLower than EnclomipheneLess inhibitory than EnclomipheneMost active inhibitor
Enclomiphene 2%140%Inhibitory (estrogen-reversible)Increased potency
Tamoxifen Not directly compared in this study100% (by definition)InhibitoryNot specified in this study

Data from in vitro studies on MCF-7 human mammary carcinoma cells.[2]

Published IC50 values for Tamoxifen in inhibiting the proliferation of ER-positive breast cancer cell lines like MCF-7 and T47D vary depending on the assay conditions but are generally in the nanomolar to low micromolar range.[3][4] For instance, in one study, the IC50 of tamoxifen in MCF-7aro cells was 1000 nM.

Signaling Pathways

The off-target effects of this compound are mediated through both classical genomic and rapid non-genomic estrogen signaling pathways.

Genomic Estrogen Signaling

This compound, acting as an estrogen agonist in certain tissues, binds to nuclear estrogen receptors (ERα and ERβ). This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, leading to the transcription of target genes. This pathway is responsible for the observed changes in tissue morphology and function.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER ERα / ERβ This compound->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP HSP Nucleus Nucleus Dimerization->Nucleus Translocation ERE ERE Nucleus->ERE Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., tissue changes) Protein->Cellular_Response

Genomic estrogen signaling pathway of this compound.
Non-Genomic Estrogen Signaling (GPER-mediated)

This compound can also activate the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic effects. This pathway involves the activation of downstream signaling cascades, including the release of intracellular calcium and the transactivation of the epidermal growth factor receptor (EGFR).

Non_Genomic_Signaling This compound This compound GPER GPER This compound->GPER Activates G_protein G Proteins (Gα, Gβγ) GPER->G_protein AC Adenylyl Cyclase G_protein->AC Ca_release Ca²⁺ Release G_protein->Ca_release Src Src G_protein->Src Gβγ cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Rapid Cellular Responses PKA->Cellular_Response Ca_release->Cellular_Response MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Transactivates MAPK MAPK Pathway EGFR->MAPK PI3K PI3K/Akt Pathway EGFR->PI3K MAPK->Cellular_Response PI3K->Cellular_Response

Non-genomic signaling via GPER activation by this compound.

Experimental Protocols

Chronic Dosing of Clomiphene Isomers in Male Mice

This protocol is summarized from a study investigating the in vivo off-target effects of this compound and Enclomiphene.

  • Animal Model: Male mice.

  • Treatment Groups:

    • Group I: Placebo (control).

    • Group II: Enclomiphene citrate (40 mg/kg body weight/day).

    • Group III: Enclomiphene citrate (4 mg/kg/day).

    • Group IV: this compound citrate (40 mg/kg/day).

    • Group V: this compound citrate (4 mg/kg/day).

  • Administration: Daily oral gavage.

  • Duration: Chronic dosing study (specific duration should be referenced from the primary literature).

  • Endpoints:

    • Serum levels of testosterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).

    • Histopathological examination of reproductive tissues (testes, epididymis, seminal vesicles) and kidneys.

    • Body weight measurements.

Estrogen Receptor Binding Assay

This is a general protocol for determining the binding affinity of a compound to the estrogen receptor.

  • Objective: To quantify the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

  • Materials:

    • Test compound.

    • Radiolabeled 17β-estradiol.

    • Source of estrogen receptors (e.g., uterine cytosol from ovariectomized rats or recombinant human ERα/β).

    • Assay buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • A fixed concentration of estrogen receptors and radiolabeled estradiol (B170435) are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

    • After incubation to reach equilibrium, the receptor-bound and free radioligand are separated (e.g., by filtration or charcoal adsorption).

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.

    • The relative binding affinity (RBA) is often expressed as a percentage relative to the binding affinity of estradiol.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Source Estrogen Receptor Source Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radiolabeled Estradiol Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Analysis Calculate IC50 and Relative Binding Affinity Quantification->Analysis

Workflow for an estrogen receptor binding assay.

Other Alternatives in Research

While Enclomiphene and Tamoxifen are primary comparators, other SERMs are also utilized in research and may present different off-target profiles.

  • Raloxifene: Approved for the treatment and prevention of osteoporosis in postmenopausal women, Raloxifene has estrogen-agonistic effects on bone but acts as an antagonist in breast and uterine tissue. Its side effect profile includes an increased risk of venous thromboembolism and hot flashes.

  • Toremifene: Structurally similar to Tamoxifen, Toremifene is used for the treatment of metastatic breast cancer in postmenopausal women. It shares a similar efficacy and side effect profile with Tamoxifen, including an increased risk of endometrial changes.

Conclusion

The off-target effects of this compound are a critical consideration for researchers utilizing this compound or clomiphene citrate in their experimental models. Its estrogenic properties and long half-life can lead to significant physiological changes in non-target tissues, as evidenced by in vivo studies in mice. In contrast, Enclomiphene demonstrates a more favorable profile with fewer off-target effects. The choice of SERM for research purposes should be guided by a thorough understanding of their individual pharmacological properties and the specific aims of the study. This guide provides a foundational comparison to aid in the selection of the most appropriate research tool and in the interpretation of experimental outcomes.

References

Comparative Analysis of Zuclomiphene's Cross-Reactivity with Other Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zuclomiphene's cross-reactivity profile with other prominent selective estrogen receptor modulators (SERMs), including its stereoisomer enclomiphene, tamoxifen (B1202), and raloxifene. Cross-reactivity in this context refers to the ability of these compounds to bind to estrogen receptors (ERα and ERβ) and elicit tissue-specific agonist or antagonist responses. The information presented is supported by experimental data and established methodologies to aid in research and drug development.

Introduction to SERMs and this compound

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors but exhibit tissue-dependent effects, acting as agonists in some tissues and antagonists in others.[1][2] This differential activity is crucial to their therapeutic applications, which range from treating breast cancer and osteoporosis to managing infertility.[2][3]

This compound is the (Z)-stereoisomer of clomiphene, a nonsteroidal SERM.[4] Clomiphene citrate (B86180) is a mixture composed of approximately 38% this compound and 62% enclomiphene, its (E)-stereoisomer. While structurally similar, these isomers have distinct pharmacological profiles. This compound is generally characterized by its mildly estrogenic (agonist) properties, in contrast to enclomiphene, which is primarily an estrogen antagonist. This fundamental difference in activity underscores the importance of understanding their respective interactions with estrogen receptors compared to other widely used SERMs like tamoxifen and raloxifene.

Data Presentation: Comparative Binding and Functional Activity

The biological activity of a SERM is determined by its binding affinity for ERα and ERβ and the subsequent functional response (agonism or antagonism) in different tissues. The following table summarizes these characteristics for this compound and other selected SERMs.

Compound Receptor Target(s) Relative Binding Affinity (RBA) for ER Primary Functional Activity Key Tissue-Specific Effects
This compound ERα, ERβLower than enclomipheneEstrogen Agonist (mild)Hypothalamus: Agonist effect contributes to antigonadotropic activity, reducing testosterone (B1683101) in men. Breast Cancer Cells (MCF-7): Can inhibit growth at high, estrogen-irreversible doses.
Enclomiphene ERα, ERβHigher than this compoundEstrogen AntagonistHypothalamus: Antagonist activity blocks negative feedback, increasing LH, FSH, and testosterone.
Tamoxifen ERα, ERβHigh (active metabolite 4-hydroxytamoxifen (B85900) has affinity similar to estradiol)Mixed Agonist/AntagonistBreast: Antagonist (used in breast cancer treatment). Uterus/Endometrium: Agonist (can increase risk of uterine cancer). Bone: Agonist (maintains bone density).
Raloxifene ERα, ERβHighMixed Agonist/AntagonistBreast: Antagonist. Uterus/Endometrium: Antagonist. Bone: Agonist (used to prevent osteoporosis).

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the common signaling pathway for SERMs and a typical experimental workflow for assessing their cross-reactivity and functional profiles.

SERM_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) Dimer SERM-ER Complex (Dimer) ER->Dimer Dimerization & Conformational Change SERM SERM (e.g., this compound) SERM->ER Binding ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Transcription Modulation CoReg Co-regulator (Co-activator or Co-repressor) ERE->CoReg Recruitment mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Dimer->ERE Translocation & DNA Binding Effect Tissue-Specific Agonist or Antagonist Effect Protein->Effect Leads to

Caption: General signaling pathway for Selective Estrogen Receptor Modulators (SERMs).

Experimental_Workflow cluster_binding Receptor Binding Characterization cluster_functional Functional Activity Assessment cluster_invivo In Vivo / Ex Vivo Confirmation (Optional) start Select SERMs for Comparison (this compound, Tamoxifen, etc.) binding_assay Competitive Binding Assay (vs. Radiolabeled Estradiol) start->binding_assay binding_data Determine Binding Affinity (IC50 / RBA) binding_assay->binding_data reporter_assay Reporter Gene Assay (e.g., Luciferase Assay) binding_data->reporter_assay Compounds with ER affinity proceed agonist_mode Agonist Mode: Measure signal with SERM alone reporter_assay->agonist_mode antagonist_mode Antagonist Mode: Measure signal with Estradiol (B170435) + SERM reporter_assay->antagonist_mode functional_data Characterize Activity: Agonist vs. Antagonist agonist_mode->functional_data antagonist_mode->functional_data animal_model Animal Models (e.g., Ovariectomized Rat) functional_data->animal_model Confirm tissue-specific effects end Comprehensive Cross-Reactivity Profile functional_data->end tissue_analysis Analyze Tissue-Specific Effects (Uterus, Bone, etc.) animal_model->tissue_analysis tissue_analysis->end

Caption: Experimental workflow for assessing SERM cross-reactivity and function.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of SERM cross-reactivity. The two primary in vitro assays used for this purpose are the competitive binding assay and the reporter gene assay.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor compared to the natural ligand, 17β-estradiol.

  • Objective: To quantify the concentration of a SERM required to inhibit 50% of radiolabeled estradiol binding to the estrogen receptor (IC50 value).

  • Materials:

    • Receptor Source: Human recombinant ERα or cytosol prepared from the uteri of ovariectomized rats.

    • Radioligand: Tritiated estradiol ([³H]-E₂).

    • Test Compounds: this compound and other SERMs, dissolved in ethanol, across a wide range of concentrations.

    • Assay Buffer: Tris-based buffer (e.g., TEDG buffer).

    • Separation Agent: Hydroxylapatite (HAP) slurry to separate bound from free radioligand.

  • Protocol:

    • Incubation: A constant, single concentration of [³H]-E₂ is incubated with the estrogen receptor preparation in reaction tubes.

    • Competition: Increasing concentrations of the unlabeled test SERM are added to the tubes to compete with [³H]-E₂ for receptor binding sites. Control tubes with no competitor (maximum binding) and with a large excess of unlabeled estradiol (non-specific binding) are included.

    • Equilibration: The mixture is incubated, typically for 18-20 hours at 4°C, to reach binding equilibrium.

    • Separation: A cold hydroxylapatite slurry is added to each tube. The HAP binds to the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the free, unbound [³H]-E₂ is discarded.

    • Quantification: The radioactivity in the HAP pellet, representing the bound [³H]-E₂, is measured using a scintillation counter.

    • Data Analysis: The amount of [³H]-E₂ bound is plotted against the logarithm of the competitor SERM concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The relative binding affinity (RBA) can be calculated relative to estradiol.

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This cell-based assay determines whether a SERM acts as an agonist (activating the receptor) or an antagonist (blocking the action of an agonist).

  • Objective: To measure the ability of a SERM to induce or inhibit the transcription of a reporter gene regulated by estrogen response elements (EREs).

  • Materials:

    • Cell Line: A human cell line that endogenously expresses estrogen receptors, such as MCF-7 (breast cancer) or T47D cells.

    • Reporter Plasmid: A plasmid containing multiple copies of an ERE sequence upstream of a promoter that drives the expression of a reporter gene (e.g., luciferase or β-lactamase). These cells are often stably transfected to ensure consistent expression.

    • Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

    • Test Compounds: this compound, other SERMs, and 17β-estradiol (as a positive control agonist).

  • Protocol (Agonist Mode):

    • Cell Plating: The stably transfected reporter cells are plated in multi-well plates (e.g., 96- or 384-well).

    • Treatment: Cells are treated with various concentrations of the test SERM. A vehicle control (e.g., DMSO) is also included.

    • Incubation: Cells are incubated for 24-48 hours to allow for receptor binding, gene transcription, and accumulation of the reporter protein.

    • Signal Detection: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added, and the resulting signal (luminescence) is measured.

    • Data Analysis: An increase in signal relative to the vehicle control indicates agonist activity.

  • Protocol (Antagonist Mode):

    • Cell Plating and Treatment: The protocol is similar, but cells are co-treated with a fixed concentration of 17β-estradiol (typically its EC50) and varying concentrations of the test SERM.

    • Incubation and Signal Detection: Performed as in the agonist mode.

    • Data Analysis: A decrease in the estradiol-induced signal in the presence of the test SERM indicates antagonist activity. The IC50 for antagonism can be determined.

Conclusion

This compound exhibits a distinct cross-reactivity and functional profile compared to its isomer, enclomiphene, and other benchmark SERMs like tamoxifen and raloxifene. Its characterization as a mild estrogen agonist contrasts sharply with the antagonist nature of enclomiphene, leading to opposite effects on the hypothalamic-pituitary-gonadal axis. While it shares the ability to bind to estrogen receptors with tamoxifen and raloxifene, its tissue-specific agonist/antagonist profile is less well-defined and appears to be predominantly estrogenic. This comprehensive comparison, supported by standardized experimental protocols, provides a critical framework for researchers investigating the nuanced pharmacology of SERMs and for professionals involved in the development of novel, tissue-selective endocrine therapies.

References

A Comparative Analysis of Zuclomiphene and Clomiphene Citrate in Ovulation Induction

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation for researchers and drug development professionals.

This guide provides a comprehensive comparison of zuclomiphene and clomiphene citrate (B86180), focusing on their efficacy and mechanisms in inducing ovulation. While clomiphene citrate is a well-established first-line therapy for anovulatory infertility, understanding the distinct roles of its constituent isomers, this compound and enclomiphene (B195052), is crucial for advancing research and development in fertility treatments. This document synthesizes available data to elucidate the pharmacological profiles and clinical relevance of each compound.

Executive Summary

Clomiphene citrate is a racemic mixture of two geometric isomers: this compound (the cis-isomer) and enclomiphene (the trans-isomer).[1] The primary therapeutic effect of clomiphene citrate in ovulation induction is attributed to enclomiphene, which acts as a potent estrogen receptor antagonist.[2][3] this compound, conversely, exhibits weak estrogenic and anti-estrogenic properties and possesses a significantly longer half-life, leading to its accumulation in the body over consecutive treatment cycles.[3][4] There is a notable absence of clinical trial data on the use of isolated this compound for ovulation induction in women, precluding a direct comparison of its clinical efficacy with that of clomiphene citrate. The available evidence strongly suggests that enclomiphene is the isomer responsible for the desired ovulatory effect of clomiphene citrate, while this compound may contribute to certain side effects.

Pharmacological and Mechanistic Comparison

Clomiphene citrate's mechanism of action involves its anti-estrogenic effect on the hypothalamus. By blocking estrogen receptors, it mitigates the negative feedback of endogenous estrogen, leading to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary gland to secrete higher levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which drive ovarian follicular development and subsequent ovulation.

Enclomiphene , the trans-isomer, is a potent anti-estrogen and is considered the more active component in inducing ovulation. Its shorter half-life means it is cleared from the body more rapidly.

This compound , the cis-isomer, has weaker estrogenic and anti-estrogenic effects. Its most significant characteristic is its long half-life, which can extend for over a month, causing it to accumulate in the serum with repeated dosing. While one source has anomalously suggested that this compound is more potent in inducing ovulation, the overwhelming consensus in the scientific literature indicates that enclomiphene is the primary driver of clomiphene citrate's ovulatory efficacy.

The following diagram illustrates the established signaling pathway for clomiphene citrate in inducing ovulation.

Clomiphene Citrate Signaling Pathway cluster_brain Brain cluster_ovary Ovary Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary ↑ GnRH Ovary Ovary Pituitary->Ovary ↑ FSH & LH Estrogen Estrogen Ovary->Estrogen Produces Follicular_Development Follicular Development & Ovulation Ovary->Follicular_Development Stimulates CC Clomiphene Citrate (Enclomiphene > this compound) CC->Hypothalamus Blocks Estrogen Receptors Estrogen->Hypothalamus Negative Feedback

Caption: Signaling pathway of clomiphene citrate in ovulation induction.

Quantitative Data Presentation

As there are no clinical trials on the efficacy of isolated this compound for ovulation induction, this section presents the established efficacy data for clomiphene citrate.

Table 1: Efficacy of Clomiphene Citrate in Anovulatory Women

OutcomeReported RateNotesCitations
Ovulation Rate60% - 80%In appropriately selected patient populations.
Pregnancy Rate (per ovulatory cycle)~15%Varies based on underlying cause of infertility and patient characteristics.
Cumulative Pregnancy Rate50% - 70%After three to five ovulatory cycles.
Live Birth RateLower than pregnancy rateDue to factors such as miscarriage.

Table 2: Pharmacokinetic Properties of Clomiphene Citrate Isomers

IsomerHalf-lifeSystemic AccumulationPrimary ActivityCitations
Enclomiphene ShortMinimalAnti-estrogenic (induces ovulation)
This compound Long (>1 month)Significant with consecutive cyclesWeakly estrogenic and anti-estrogenic

Experimental Protocols

The standard experimental protocol for ovulation induction with clomiphene citrate is well-documented.

Patient Population: The primary candidates are anovulatory or oligo-ovulatory women who are euthyroid, euprolactinemic, and have adequate endogenous estrogen (demonstrated by progestin-induced withdrawal bleeding). A thorough evaluation to rule out other causes of infertility is essential before initiating treatment.

Dosage and Administration:

  • Starting Dose: Treatment typically begins with 50 mg of clomiphene citrate administered orally once daily for five consecutive days.

  • Timing: The 5-day course is usually initiated on or about the fifth day of the menstrual cycle, following spontaneous or progestin-induced bleeding.

  • Dose Escalation: If ovulation does not occur at the 50 mg dose, the dosage is increased in 50 mg increments in subsequent cycles, up to a maximum of 150-250 mg per day. However, most patients who respond do so at doses of 50 mg or 100 mg. There is no benefit to increasing the dose if ovulation is achieved at a lower dose.

Monitoring:

  • Ovulation Confirmation: Ovulation can be confirmed through various methods, including mid-luteal serum progesterone (B1679170) levels, urinary LH surge detection kits, and serial transvaginal ultrasound.

  • Follicular Development: Transvaginal ultrasound is used to monitor the number and size of developing follicles. This is crucial to assess response and minimize the risk of multiple pregnancies and ovarian hyperstimulation syndrome (OHSS).

  • Endometrial Thickness: Ultrasound can also assess endometrial thickness, as clomiphene citrate can have anti-estrogenic effects on the endometrium.

  • Safety Monitoring: A pregnancy test and pelvic examination are recommended before each treatment cycle to rule out pregnancy and significant ovarian cysts.

The following diagram outlines a typical experimental workflow for clomiphene citrate treatment.

Clomiphene Citrate Experimental Workflow Start Patient Selection (Anovulatory, Eu-estrogenic) Day5 Start Clomiphene Citrate (50mg/day for 5 days) Start->Day5 Monitoring Monitor Follicular Growth (Ultrasound) Day5->Monitoring Ovulation Ovulation Occurs? Monitoring->Ovulation Pregnancy Pregnancy? Ovulation->Pregnancy Yes IncreaseDose Increase Dose (e.g., 100mg/day) Ovulation->IncreaseDose No End Successful Pregnancy or Alternative Treatment Pregnancy->End Yes NewCycle New Cycle at Same Dose Pregnancy->NewCycle No IncreaseDose->Day5 Next Cycle NewCycle->Day5 Next Cycle

Caption: A typical experimental workflow for ovulation induction with clomiphene citrate.

Conclusion and Future Directions

The available scientific evidence unequivocally identifies enclomiphene as the isomer responsible for the ovulation-inducing properties of clomiphene citrate. This compound, due to its weak estrogenic activity and long half-life, does not appear to contribute positively to the primary therapeutic goal and may be associated with some of the adverse effects of clomiphene citrate. The lack of clinical trials investigating this compound as a monotherapy for ovulation induction suggests that it is not considered a viable candidate for this indication.

For drug development professionals, this underscores the potential benefits of developing pure enclomiphene formulations. Such a product could theoretically offer a more targeted therapeutic effect, potentially reducing the incidence of side effects associated with the accumulation of this compound and improving the overall safety and efficacy profile of oral ovulation induction agents. Further research should focus on the clinical outcomes of pure enclomiphene citrate in anovulatory women to substantiate these theoretical advantages.

References

A Comparative Analysis of Zuclomiphene and Enclomiphene on Reproductive Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clomiphene citrate (B86180), a widely prescribed medication for ovulation induction, is a mixture of two geometric isomers: zuclomiphene and enclomiphene (B195052). While often administered together, these isomers possess distinct pharmacological properties with differential effects on reproductive tissues. This guide provides an objective comparison of their individual actions, supported by experimental data, to inform research and drug development in reproductive medicine.

Contrasting Pharmacological Profiles

Enclomiphene and this compound exhibit opposing effects on estrogen receptors, which dictates their downstream impact on the hypothalamic-pituitary-gonadal (HPG) axis and reproductive organs. Enclomiphene is a potent estrogen receptor antagonist, while this compound acts as a partial estrogen receptor agonist.[1][2][3] This fundamental difference in their mechanism of action leads to varied physiological responses.

Enclomiphene's anti-estrogenic activity blocks the negative feedback of estrogen on the hypothalamus and pituitary gland.[4][5] This results in an increased release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH). In males, the subsequent rise in LH stimulates the Leydig cells in the testes to produce more testosterone (B1683101), while FSH supports spermatogenesis. Consequently, enclomiphene has been investigated as a therapy for secondary hypogonadism, as it can elevate testosterone levels while preserving fertility.

Conversely, this compound's estrogenic properties can lead to a different set of physiological outcomes. Its agonistic activity can contribute to some of the side effects associated with clomiphene citrate, such as mood swings and hot flashes. Moreover, due to its longer half-life, this compound tends to accumulate in the body with long-term use.

Differential Effects on Male Reproductive Tissues and Hormones

A pivotal study in male mice highlighted the starkly different and, in some cases, detrimental effects of this compound compared to the beneficial effects of enclomiphene on male reproductive health.

Hormonal Effects

Treatment with enclomiphene has been shown to have a positive impact on the male hormonal profile. Studies in men with secondary hypogonadism have demonstrated that enclomiphene citrate can significantly increase serum levels of total testosterone, LH, and FSH. In one study, enclomiphene treatment resulted in testosterone levels comparable to those achieved with topical testosterone gel, while also preserving sperm counts by increasing LH and FSH.

In contrast, a chronic dosing study in mice revealed that high doses of this compound were associated with profound negative effects on hormone levels.

Tissue-Level Effects

The same chronic dosing study in male mice demonstrated that this compound had pernicious effects on several reproductive organs. These included adverse changes in the Leydig cells, epididymis, and seminal vesicles. Specifically, this compound treatment was associated with testicular degeneration, Leydig cell loss, and an absence of sperm in the seminiferous tubules. It also led to a reduction in the size of the epididymis, seminal vesicles, and kidneys.

In stark contrast, treatment with enclomiphene had positive effects on testosterone production and showed no adverse effects on testicular histology in the same study. These findings underscore the potential for developing enclomiphene as a monoisomeric preparation for treating male hypogonadism without the deleterious effects associated with this compound.

Quantitative Data Summary

The following tables summarize the quantitative findings from key comparative studies on the effects of this compound and enclomiphene.

Table 1: Effects on Serum Hormone Levels in Men with Secondary Hypogonadism (Enclomiphene vs. Topical Testosterone)

ParameterBaseline (Mean ± SD)Enclomiphene Citrate (25 mg/day) at 6 weeks (Mean ± SD)Topical Testosterone Gel at 6 weeks (Mean ± SD)
Total Testosterone (ng/dL)< 350604500
Luteinizing Hormone (IU/L)Low/NormalIncreased above normal rangeDecreased
Follicle-Stimulating Hormone (IU/L)Low/NormalIncreased above normal rangeDecreased

Data adapted from a randomized phase II clinical trial.

Table 2: Comparative Effects of this compound and Enclomiphene in Male Mice (Chronic Dosing Study)

ParameterPlaceboEnclomiphene (4 mg/kg/day)Enclomiphene (40 mg/kg/day)This compound (4 mg/kg/day)This compound (40 mg/kg/day)
Serum TestosteroneNormalIncreasedIncreasedAdverse EffectsProfound Adverse Effects
Testicular HistologyNormalNo adverse effectsNo adverse effectsAdverse EffectsProfound Adverse Effects
Leydig CellsNormalNo adverse effectsNo adverse effectsAdverse EffectsProfound Adverse Effects
EpididymisNormalNo adverse effectsNo adverse effectsAdverse EffectsProfound Adverse Effects
Seminal VesiclesNormalNo adverse effectsNo adverse effectsAdverse EffectsProfound Adverse Effects

Qualitative summary based on the findings of a chronic dosing study in male mice.

Signaling Pathways

The differential effects of enclomiphene and this compound on the hypothalamic-pituitary-gonadal (HPG) axis are illustrated below.

HPG_Axis cluster_brain Brain cluster_gonads Gonads (Testes) Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary LH LH Pituitary->LH releases FSH FSH Pituitary->FSH releases Leydig_Cells Leydig_Cells Testosterone Testosterone Leydig_Cells->Testosterone produces Sertoli_Cells Sertoli_Cells Sertoli_Cells->Testosterone supports spermatogenesis with GnRH->Pituitary stimulates LH->Leydig_Cells stimulates FSH->Sertoli_Cells stimulates Testosterone->Hypothalamus (-) Negative Feedback Testosterone->Pituitary (-) Negative Feedback Estrogen Estrogen Estrogen->Hypothalamus (-) Negative Feedback Estrogen->Pituitary (-) Negative Feedback Enclomiphene Enclomiphene Enclomiphene->Pituitary blocks Estrogen receptors (Antagonist) This compound This compound This compound->Pituitary activates Estrogen receptors (Agonist)

Caption: Signaling pathways of enclomiphene and this compound on the HPG axis.

Experimental Protocols

Chronic Dosing Study in Male Mice

Objective: To determine the oral toxicity potential of enclomiphene citrate (ENC) and this compound citrate (ZUC) in male mice after chronic administration.

Animals: Male mice were used for this study. All procedures were conducted in compliance with the Animal Welfare Act Regulations.

Treatment Groups: Mice were divided into five treatment groups:

  • Group I: Placebo (vehicle control)

  • Group II: 40 mg/kg body weight/day ENC

  • Group III: 4 mg/kg body weight/day ENC

  • Group IV: 40 mg/kg body weight/day ZUC

  • Group V: 4 mg/kg body weight/day ZUC

Administration: The test substances were administered daily by oral gavage for 90 days.

Data Collection:

  • Body Weights: Measured throughout the study.

  • Serum Samples: Collected for analysis of testosterone, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) levels.

  • Tissue Samples: Reproductive tissues (testes, epididymis, seminal vesicles) and kidneys were obtained for histological analysis.

Analysis:

  • Hormone Analysis: Serum hormone concentrations were determined using appropriate immunoassay techniques.

  • Histopathology: Tissues were processed, sectioned, stained, and examined microscopically to assess for any pathological changes.

Conclusion

The available evidence strongly indicates that this compound and enclomiphene have distinct and often opposing effects on reproductive tissues and the endocrine system. Enclomiphene acts as an estrogen receptor antagonist, leading to a beneficial increase in gonadotropins and testosterone, making it a promising candidate for the treatment of male hypogonadism while preserving fertility. In contrast, this compound, with its estrogenic properties and tendency to accumulate, has been shown to have detrimental effects on male reproductive organs in preclinical studies. These findings highlight the importance of considering the isomeric composition of clomiphene citrate in clinical applications and support the development of enclomiphene as a standalone therapeutic agent. Further research is warranted to fully elucidate the long-term effects of each isomer in humans.

References

A Comparative Meta-Analysis of Zuclomiphene and Enclomiphene in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of zuclomiphene and enclomiphene (B195052), two stereoisomers of clomiphene citrate (B86180), based on available clinical trial data and meta-analyses. The focus is on their distinct pharmacological properties, efficacy in treating male hypogonadism, and safety profiles, with a clear presentation of quantitative data and experimental methodologies.

Introduction to this compound and Enclomiphene

Clomiphene citrate is a selective estrogen receptor modulator (SERM) composed of two geometric isomers: this compound (the cis-isomer) and enclomiphene (the trans-isomer).[1] While clomiphene citrate is a mixture of approximately 38% this compound and 62% enclomiphene, the individual isomers possess markedly different pharmacological characteristics that influence their clinical effects.[2][3] Enclomiphene acts primarily as an estrogen receptor antagonist, while this compound exhibits estrogenic (agonist) activity.[4][5] This fundamental difference in their mechanism of action leads to distinct physiological responses and side-effect profiles.

Mechanism of Action: A Tale of Two Isomers

Enclomiphene's primary mechanism of action involves the competitive inhibition of estrogen receptors at the hypothalamus and pituitary gland. This blockade disrupts the negative feedback loop normally exerted by estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). Subsequently, the pituitary gland is stimulated to produce and release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In men, elevated LH levels stimulate the Leydig cells in the testes to increase endogenous testosterone (B1683101) production, while FSH supports spermatogenesis.

This compound, in contrast, acts as an estrogen receptor agonist. It has a significantly longer half-life of about 30 days compared to enclomiphene's approximately 10-hour half-life. This prolonged estrogenic activity can contribute to some of the undesirable side effects observed with clomiphene citrate therapy.

Signaling Pathway of Enclomiphene

Enclomiphene_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone produces Enclomiphene Enclomiphene Enclomiphene->Hypothalamus Antagonizes Estrogen Receptors Estrogen Estrogen Estrogen->Hypothalamus Negative Feedback GnRH->Pituitary stimulates LH_FSH->Testes stimulates

Caption: Signaling pathway of enclomiphene in the hypothalamic-pituitary-gonadal axis.

Comparative Efficacy: Hormonal and Semen Parameters

Clinical trials and meta-analyses have consistently demonstrated the efficacy of enclomiphene and clomiphene citrate in increasing testosterone levels in men with secondary hypogonadism.

A systematic review and meta-analysis of randomized controlled trials found that SERM therapy (clomiphene or enclomiphene) significantly improved total testosterone, LH, and FSH levels compared to placebo. The mean difference in total testosterone was a significant increase of 273.76 ng/dL. When compared to testosterone gel, SERM therapy showed no significant difference in raising total testosterone levels.

One key advantage of enclomiphene is its ability to preserve or even enhance fertility by stimulating the body's natural testosterone production pathways. In contrast, exogenous testosterone therapy suppresses gonadotropin release, leading to impaired spermatogenesis.

ParameterEnclomipheneThis compoundKey Findings from Comparative Studies
Total Testosterone Significant IncreaseNo significant increaseEnclomiphene and clomiphene citrate significantly raise serum testosterone levels.
LH Significant IncreaseNo significant increaseEnclomiphene is the isomer responsible for increasing LH and FSH levels.
FSH Significant IncreaseNo significant increaseSERM therapy significantly enhances LH and FSH levels compared to testosterone gel.
Estradiol (B170435) Lower increase or decreasePotential for increaseEnclomiphene has been associated with a significantly lower increase in estradiol levels compared to clomiphene citrate.
Sperm Count Maintained or ImprovedPotentially negative impactEnclomiphene has been shown to maintain or improve sperm concentration.

Safety and Tolerability Profile

The differing pharmacological properties of enclomiphene and this compound also translate to different safety profiles. The estrogenic effects and long half-life of this compound are thought to contribute to a higher incidence of adverse events with clomiphene citrate.

A retrospective study comparing patients who had been prescribed clomiphene and later enclomiphene found that adverse effects were significantly less frequent with enclomiphene.

Adverse EventClomiphene CitrateEnclomipheneOdds Ratio (Enclomiphene vs. Clomiphene)
Any Adverse Event 47%13.8%0.18
Decreased Libido 33.3%8.6%Not explicitly stated, but significantly less frequent with enclomiphene.
Reduced Energy 16.7%5.2%Not explicitly stated, but significantly less frequent with enclomiphene.
Mood Changes Statistically significant reportsSignificantly fewer reportsNot explicitly stated, but significantly less frequent with enclomiphene.

Common side effects reported for clomiphene citrate in women include vasomotor flushing, pelvic distension, nausea, and headaches. While direct, extensive studies on the adverse effects of pure enclomiphene are more limited, it appears to be well-tolerated with reported side effects including headache and abdominal discomfort.

Experimental Protocols: A Generalized Approach

While specific protocols vary between studies, a general methodology for a randomized controlled trial comparing enclomiphene to another agent (e.g., placebo or clomiphene) can be outlined.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Hormone Levels, Semen Analysis) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Enclomiphene) Randomization->GroupA GroupB Treatment Group B (e.g., Clomiphene/Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Monitoring Follow-up Assessments (Hormone Levels, Semen Analysis, Adverse Events) Treatment->Monitoring Analysis Data Analysis (Statistical Comparison) Monitoring->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized workflow for a clinical trial comparing enclomiphene and a comparator.

1. Patient Selection:

  • Inclusion Criteria: Adult males with a diagnosis of secondary hypogonadism, often defined by low total testosterone levels (e.g., ≤ 300 ng/dL) and low or normal LH and FSH levels.

  • Exclusion Criteria: Primary hypogonadism, history of certain cancers, severe comorbidities, or use of medications that could affect the hypothalamic-pituitary-gonadal axis.

2. Baseline Assessments:

  • Hormonal Profiling: Measurement of total testosterone, free testosterone, estradiol, LH, and FSH.

  • Semen Analysis: Assessment of sperm concentration, motility, and morphology.

  • Safety Labs: Complete blood count, lipid profile, and metabolic panel.

3. Randomization and Blinding:

  • Participants are randomly assigned to receive either enclomiphene or the comparator drug (e.g., clomiphene citrate, placebo, or testosterone gel).

  • Double-blinding is often employed, where neither the participants nor the investigators know the treatment assignment.

4. Dosing and Administration:

  • Enclomiphene is typically administered orally at doses ranging from 12.5 mg to 25 mg daily.

  • Clomiphene citrate is often dosed at 25 mg daily.

5. Follow-up and Monitoring:

  • Regular follow-up visits are scheduled to monitor for efficacy and safety.

  • Hormone levels and semen parameters are re-assessed at specified intervals throughout the study.

  • Adverse events are systematically recorded at each visit.

6. Endpoints:

  • Primary Endpoints: Change in total testosterone from baseline.

  • Secondary Endpoints: Changes in LH, FSH, semen parameters, and the incidence of adverse events.

Conclusion

The available evidence from meta-analyses and clinical trials suggests that enclomiphene is the isomer of clomiphene citrate responsible for the therapeutic effect of increasing gonadotropin and testosterone levels. By isolating enclomiphene from this compound, it is possible to achieve the desired hormonal effects while potentially minimizing the estrogenic side effects associated with the mixed isomer formulation. Enclomiphene offers a promising therapeutic option for men with secondary hypogonadism, particularly for those who wish to preserve fertility. Further long-term studies are warranted to fully establish its safety and efficacy profile compared to other treatment modalities.

References

In Vitro Embryotoxicity of Zuclomiphene Versus Enclomiphene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clomiphene citrate (B86180), a widely used drug for ovulation induction, is a racemic mixture of two geometric isomers: zuclomiphene and enclomiphene (B195052). These isomers exhibit distinct estrogenic and anti-estrogenic properties, raising questions about their individual contributions to the potential embryotoxicity observed with the parent compound. This guide provides a comparative analysis of the in vitro toxicity of this compound and enclomiphene on embryonic development, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Embryotoxic Effects

A key study directly comparing the in vitro effects of this compound and enclomiphene on mouse embryos found that both isomers adversely affect early embryonic development in a dose-dependent manner. The study reported no statistically significant differences between the toxic effects of the two isomers on fertilization, blastocyst formation, and embryo degeneration rates.

Table 1: Comparative In Vitro Toxicity of this compound and Enclomiphene on Mouse Embryos

Concentration (µg/mL)IsomerFertilization Rate (%)Blastocyst Formation Rate (%)Degeneration Rate (%)
Control -Data not availableData not availableData not available
1 This compoundData not availableData not availableData not available
EnclomipheneData not availableData not availableData not available
10 This compoundData not availableData not availableData not available
EnclomipheneData not availableData not availableData not available
100 This compoundData not availableData not availableData not available
EnclomipheneData not availableData not availableData not available

Note: The specific quantitative data from the primary comparative study by Abu-Musa et al. (1988) was not accessible. The table structure is provided as a template for presenting such data.

Experimental Protocols

The following is a representative protocol for assessing the in vitro toxicity of compounds on mouse embryos, based on standard methodologies.

1. Animal Model and Superovulation:

  • Animals: Sexually mature female (6-8 weeks old) and male (8-12 weeks old) mice (e.g., B6C3F1 strain) are used.

  • Superovulation: Female mice are superovulated via intraperitoneal (i.p.) injection of 5 IU of Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by an i.p. injection of 5 IU of human Chorionic Gonadotropin (hCG).

  • Mating: Immediately after hCG injection, females are paired with fertile males (1:1). The morning of the following day, females are checked for the presence of a vaginal plug, indicating successful mating (gestational day 0).

2. Embryo Collection and Culture:

  • Zygote Collection: On gestational day 0, fertilized zygotes are collected from the oviducts of mated females.

  • Culture Medium: Embryos are cultured in a suitable medium, such as Human Tubal Fluid (HTF) medium supplemented with bovine serum albumin (BSA), under mineral oil.

  • Culture Conditions: Embryos are cultured in groups in microdrops in a humidified incubator at 37°C with 5% CO2 in air.

3. In Vitro Exposure to Test Compounds:

  • Preparation of Test Solutions: Stock solutions of this compound citrate and enclomiphene citrate are prepared in a suitable solvent (e.g., ethanol) and then diluted to the final desired concentrations in the embryo culture medium. A vehicle control group with the solvent at the highest concentration used is included.

  • Exposure: Zygotes are randomly allocated to different treatment groups: control, vehicle control, and various concentrations of this compound and enclomiphene. Embryos are continuously exposed to the compounds throughout the culture period.

4. Assessment of Embryonic Development:

  • Fertilization Assessment: Approximately 24 hours post-hCG, fertilization is assessed by the presence of two pronuclei within the zygote.

  • Cleavage and Blastocyst Formation: Embryo development is monitored daily. The number of embryos reaching the 2-cell, 4-cell, morula, and blastocyst stages are recorded. The blastocyst formation rate is calculated at 96-120 hours post-hCG.

  • Degeneration Rate: The number of degenerated or developmentally arrested embryos is recorded at each time point.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods, such as Chi-square analysis or Fisher's exact test for rates (fertilization, blastocyst formation, degeneration) and ANOVA for continuous data, to determine significant differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of toxicity, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Embryo Handling cluster_2 Exposure cluster_3 Assessment Superovulation (PMSG & hCG) Superovulation (PMSG & hCG) Mating Mating Superovulation (PMSG & hCG)->Mating Zygote Collection Zygote Collection Mating->Zygote Collection In Vitro Culture In Vitro Culture Zygote Collection->In Vitro Culture Treatment Groups (Control, this compound, Enclomiphene) Treatment Groups (Control, this compound, Enclomiphene) In Vitro Culture->Treatment Groups (Control, this compound, Enclomiphene) Continuous Exposure Continuous Exposure Treatment Groups (Control, this compound, Enclomiphene)->Continuous Exposure Fertilization Rate (24h) Fertilization Rate (24h) Continuous Exposure->Fertilization Rate (24h) Blastocyst Formation (96-120h) Blastocyst Formation (96-120h) Fertilization Rate (24h)->Blastocyst Formation (96-120h) Degeneration Rate Degeneration Rate Blastocyst Formation (96-120h)->Degeneration Rate Statistical Analysis Statistical Analysis Degeneration Rate->Statistical Analysis

Caption: Experimental workflow for in vitro embryo toxicity assessment.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPER1 GPER1 MAPK MAPK Pathway GPER1->MAPK Activates ER ERα / ERβ ERE Estrogen Response Elements (ERE) ER->ERE Binds Gene Gene Expression (Proliferation, Survival) MAPK->Gene Regulates ERE->Gene Embryonic\nDevelopment Embryonic Development Gene->Embryonic\nDevelopment This compound This compound (Agonist) This compound->GPER1 Activates This compound->ER Activates Enclomiphene Enclomiphene (Antagonist) Enclomiphene->GPER1 Blocks Enclomiphene->ER Blocks Toxicity Toxicity Embryonic\nDevelopment->Toxicity

Caption: Putative signaling pathways for this compound and enclomiphene embryotoxicity.

Differential Impact of Zuclomiphene and Enclomiphene on Gonadotropin Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clomiphene citrate (B86180), a selective estrogen receptor modulator (SERM), is a mixture of two geometric isomers: zuclomiphene and enclomiphene (B195052). While often prescribed as a composite drug, these isomers exhibit distinct pharmacological properties, leading to differential effects on the hypothalamic-pituitary-gonadal (HPG) axis and subsequent gonadotropin secretion. This guide provides an objective comparison of the performance of this compound and enclomiphene, supported by experimental data, to elucidate their individual contributions to hormonal regulation.

Mechanism of Action: A Tale of Two Isomers

Enclomiphene primarily functions as an estrogen receptor antagonist.[1] By blocking estrogen receptors in the hypothalamus and pituitary gland, it disrupts the negative feedback loop that estrogen exerts on gonadotropin-releasing hormone (GnRH) secretion.[2][3] This leads to an increase in the pulsatile release of GnRH, which in turn stimulates the anterior pituitary to secrete elevated levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] In males, the subsequent increase in LH stimulates the Leydig cells of the testes to produce more testosterone (B1683101).

Conversely, this compound is characterized by its estrogenic (agonist) activity. While it can also exhibit some anti-estrogenic properties, its primary effect is to mimic the action of estrogen. This estrogenic activity is thought to be responsible for some of the side effects associated with clomiphene citrate therapy and can counteract the gonadotropin-stimulating effects of enclomiphene. The differential binding and activity of these two isomers at the estrogen receptor ultimately dictate their impact on the HPG axis and gonadotropin secretion.

Quantitative Data Comparison

The following tables summarize the quantitative effects of enclomiphene and this compound on key hormones involved in the hypothalamic-pituitary-gonadal axis.

Table 1: Comparative Effects of Enclomiphene and this compound on Gonadotropin and Testosterone Levels in Male Mice

Treatment GroupDoseChange in LHChange in FSHChange in TestosteroneReference
Enclomiphene Citrate4 mg/kg/dayIncreaseIncreasePositive Effect
Enclomiphene Citrate40 mg/kg/dayIncreaseIncreasePositive Effect
This compound Citrate4 mg/kg/dayDecreaseDecreaseNegative Effect
This compound Citrate40 mg/kg/dayDecreaseDecreaseNegative Effect

Data from a chronic dosing study in male mice.

Table 2: Effects of Enclomiphene Citrate on Gonadotropin and Testosterone Levels in Men with Secondary Hypogonadism (Compared to Topical Testosterone)

Treatment GroupDurationMean Change in LH (IU/L)Mean Change in FSH (IU/L)Mean Change in Total Testosterone (ng/dL)Reference
Enclomiphene Citrate (12.5 mg/day)16 weeksIncreasedIncreasedIncreased
Enclomiphene Citrate (25 mg/day)16 weeksIncreasedIncreasedIncreased
Topical Testosterone Gel16 weeksDecreasedDecreasedIncreased

Data from two parallel, randomized, double-blind, placebo-controlled, multicenter, phase III studies (ZA-304 and ZA-305).

Table 3: In Vitro Effects of Enclomiphene and this compound on Gonadotropin Secretion from Ovine Pituitary Cells

TreatmentEffect on LH Secretion (in response to LHRH)Effect on Basal FSH SecretionReference
Enclomiphene (10⁻⁶ M)E₂ Antagonist (blocked E₂ action)E₂ Antagonist (blocked E₂ inhibition)
This compound (10⁻⁷–10⁻⁵ M)E₂ Agonist (sensitized cultures to LHRH)E₂ Antagonist (blocked E₂ inhibition)

E₂ = 17β-Estradiol; LHRH = Luteinizing hormone-releasing hormone. This study highlights the dual agonist/antagonist nature of this compound depending on the gonadotropin measured.

Experimental Protocols

Chronic Dosing Study of Enclomiphene and this compound in Male Mice
  • Objective: To determine the oral toxicity and effects on reproductive tissues and hormone levels of enclomiphene citrate and this compound citrate in male mice.

  • Animals: Male mice were utilized for this chronic dosing study.

  • Treatment Groups: Mice were divided into five groups:

    • Placebo control

    • Enclomiphene citrate (4 mg/kg body weight/day)

    • Enclomiphene citrate (40 mg/kg body weight/day)

    • This compound citrate (4 mg/kg body weight/day)

    • This compound citrate (40 mg/kg body weight/day)

  • Administration: The test substances were administered daily by oral gavage.

  • Data Collection: Body weights were measured throughout the study. At the end of the treatment period, serum samples were collected for hormonal analysis (testosterone, FSH, and LH), and various tissues, including testes, epididymis, and seminal vesicles, were obtained for histological examination.

  • Hormone Analysis: Serum concentrations of testosterone, FSH, and LH were determined using appropriate immunoassay techniques.

Clinical Trials of Enclomiphene Citrate in Men with Secondary Hypogonadism (ZA-304 & ZA-305)
  • Objective: To evaluate the efficacy and safety of two doses of enclomiphene citrate compared to topical testosterone gel on serum testosterone, LH, FSH, and sperm counts in overweight men with secondary hypogonadism.

  • Study Design: Two parallel, randomized, double-blind, double-dummy, placebo-controlled, multicenter, phase III studies.

  • Participants: Overweight men aged 18-60 years with a diagnosis of secondary hypogonadism, characterized by early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L) on two separate occasions.

  • Treatment Arms:

    • Enclomiphene citrate (12.5 mg/day)

    • Enclomiphene citrate (25 mg/day)

    • Topical testosterone gel (AndroGel® 1.62%)

    • Placebo

  • Duration: 16 weeks of treatment.

  • Hormone and Semen Analysis: Serum samples were collected at baseline and after 16 weeks to measure total testosterone, LH, and FSH levels. Semen samples were provided twice at the beginning and twice at the end of the study for sperm count analysis.

In Vitro Study of Enclomiphene and this compound on Ovine Pituitary Cells
  • Objective: To investigate the estrogenic and anti-estrogenic effects of enclomiphene, this compound, and their commercial mixture on gonadotropin secretion by ovine pituitary cells in culture.

  • Cell Culture: Primary cultures of ovine pituitary cells were established.

  • Experimental Design: The cultured pituitary cells were used to assess two primary responses modulated by 17β-estradiol (E₂):

    • Augmentation of the LH response to LHRH.

    • Inhibition of the basal secretion of FSH.

  • Treatments: The cells were treated with enclomiphene, this compound, or a mixture, both alone and in the presence of E₂, to determine their agonist and antagonist properties.

  • Hormone Measurement: The concentrations of LH and FSH in the culture medium were measured by radioimmunoassay to quantify the effects of the different treatments on gonadotropin secretion.

Signaling Pathways and Experimental Workflow

HPG_Axis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Anterior Pituitary LH LH Pituitary->LH + FSH FSH Pituitary->FSH + Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone GnRH->Pituitary LH->Testes + Estrogen Estrogen Testosterone->Estrogen Aromatase Estrogen->Hypothalamus - Estrogen->Pituitary - Enclomiphene Enclomiphene Enclomiphene->Hypothalamus Antagonist (-) Enclomiphene->Pituitary Antagonist (-) This compound This compound This compound->Hypothalamus Agonist (+) This compound->Pituitary Agonist (+)

Caption: HPG axis and differential effects of isomers.

Clinical_Trial_Workflow Screening Patient Screening (Hypogonadism Diagnosis) Baseline Baseline Assessment (Hormone Levels & Semen Analysis) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A Enclomiphene Citrate Randomization->GroupA GroupB Group B This compound Citrate (or Comparator) Randomization->GroupB Treatment Treatment Period (e.g., 16 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Hormone Levels & Semen Analysis) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis

Caption: Generalized clinical trial workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Zuclomiphene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Zuclomiphene, a selective estrogen receptor modulator (SERM), requires careful handling and adherence to specific disposal protocols to prevent environmental contamination and ensure personnel safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

I. Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a fume hood.

II. Step-by-Step Disposal Procedure

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. While not explicitly listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its pharmacological activity warrants a cautious approach. It is prudent to manage it as, at minimum, a non-hazardous pharmaceutical waste.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in a dedicated, clearly labeled waste container.

Step 2: Containerization and Labeling

  • Primary Container: Place the this compound waste in a compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with "this compound Waste," the approximate quantity, and any relevant hazard warnings (e.g., "Caution: Pharmacologically Active Compound").

Step 3: Neutralization (If Applicable and Permissible)

For bulk quantities or highly concentrated solutions, consult with your EHS office regarding the potential for chemical neutralization. This step should only be performed by trained personnel following a validated protocol.

Step 4: Final Disposal Pathway

The selection of the final disposal method is contingent on the classification of the waste and institutional procedures.

  • For Non-Hazardous Pharmaceutical Waste:

    • Solid Waste: If permissible, for trace amounts, mix the solid this compound with an inert, non-recyclable material (e.g., cat litter, sawdust) to render it unusable. Place this mixture in a sealed bag before disposing of it in the designated pharmaceutical waste stream.

    • Liquid Waste: Small quantities of aqueous solutions may be suitable for drain disposal if permitted by local wastewater treatment authorities and your institution's EHS guidelines. However, the strong recommendation is to avoid drain disposal to prevent environmental contamination.[1]

  • For Hazardous or Potentially Hazardous Pharmaceutical Waste:

    • Licensed Waste Contractor: The most recommended and safest method is to arrange for disposal through a licensed hazardous waste management company.[1] These contractors are equipped to handle and incinerate pharmaceutical waste in a controlled and compliant manner.

    • Institutional Pickup: Follow your institution's established procedures for hazardous chemical waste pickup.

Crucially, never dispose of this compound or any pharmaceutical waste by flushing it down the toilet or drain unless explicitly instructed to do so by regulatory guidance for that specific substance. [1]

III. Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, a detailed quantitative data table is not available. However, based on information for the closely related compound Enclomiphene Citrate, the following hazard information is pertinent:

Hazard Information (for Enclomiphene Citrate)Classification
Acute Toxicity (Oral) Harmful if swallowed
Carcinogenicity Suspected of causing cancer
Reproductive Toxicity May damage fertility or the unborn child[2]

Researchers should handle this compound with the understanding that it may possess a similar hazard profile.

IV. Experimental Protocols

Detailed experimental protocols for the chemical degradation or neutralization of this compound are not publicly available and would need to be developed and validated on a case-by-case basis in a controlled laboratory setting, in consultation with environmental health and safety professionals.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Zuclomiphene_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate consult_ehs Consult Institutional EHS Guidelines segregate->consult_ehs is_hazardous Is Waste Classified as Hazardous? consult_ehs->is_hazardous licensed_contractor Dispose via Licensed Hazardous Waste Contractor is_hazardous->licensed_contractor Yes non_hazardous_path Follow Non-Hazardous Pharmaceutical Waste Protocol is_hazardous->non_hazardous_path No end End: Disposal Complete licensed_contractor->end solid_waste Solid Waste: Mix with Inert Material, Seal, and Dispose non_hazardous_path->solid_waste liquid_waste Liquid Waste: Avoid Drain Disposal. Consult EHS for Solidification/Disposal non_hazardous_path->liquid_waste solid_waste->end liquid_waste->end

This compound Disposal Decision Workflow

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.

References

Personal protective equipment for handling Zuclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Zuclomiphene, a selective estrogen receptor modulator (SERM). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound, an isomer of clomiphene citrate, is classified as a hazardous substance, with potential reproductive and developmental toxicity.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The required PPE includes:

  • Gloves : Double gloving with chemotherapy-rated nitrile gloves is recommended.[1][3] Gloves should be changed every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[3]

  • Gowns : A disposable, solid-front gown made of polyethylene-coated polypropylene (B1209903) or a similar impermeable material is required. Laboratory coats made of absorbent materials are not suitable.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. When there is a risk of splashes or generating aerosols, chemical safety goggles and a face shield should be worn.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, such as during weighing or reconstitution, an N95 respirator or a higher level of respiratory protection (e.g., a combination particulate/chemical cartridge-type respirator for volatile agents) should be used. All respiratory protection requires proper fit-testing and training.

  • Additional Protective Clothing : When handling larger quantities or in situations with a higher risk of contamination, disposable head, hair, shoe, and sleeve covers should be worn.

Hazard and Exposure Data

No specific Occupational Exposure Limit (OEL) has been established for this compound or its parent compound, Clomiphene Citrate. In the absence of a formal OEL, a control banding approach is recommended. This involves categorizing the compound based on its hazard potential and implementing appropriate control measures. Given its reproductive toxicity, this compound falls into a high-hazard category, necessitating stringent engineering and administrative controls.

Data PointValueSpeciesSource
Oral LD50 (Clomiphene Citrate) 5,750 mg/kgRat
Primary Skin Irritation No irritant effect
Primary Eye Irritation Irritant and potentially harmful
Sensitization No sensitizing effects known

Experimental Protocol: Handling and Preparation of this compound Powder

This protocol outlines the steps for safely weighing and dissolving powdered this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All handling of powdered this compound must be conducted in a designated area, clearly marked with hazard warnings.

  • A certified chemical fume hood, exhausted biosafety cabinet (BSC), or a vented balance enclosure must be used for all manipulations that could generate dust or aerosols.

  • Place plastic-backed absorbent pads on the work surface to contain any potential spills. These should be disposed of as hazardous waste after the procedure.

2. Weighing the Compound:

  • Whenever possible, purchase pre-weighed amounts of the compound to minimize handling.

  • If weighing is necessary, place the analytical balance inside the fume hood if the required accuracy can be maintained.

  • Alternatively, pre-weigh a sealable container (e.g., a vial with a screw cap) on a balance located just outside the fume hood.

  • Inside the fume hood, carefully transfer the approximate amount of this compound powder into the pre-weighed container. Use disposable spatulas and weighing paper, which should be discarded as hazardous waste immediately after use.

  • Seal the container and move it back to the balance to obtain the precise weight.

  • Repeat the addition and weighing steps as necessary to achieve the target weight, ensuring the container is sealed during transport between the fume hood and the balance.

3. Dissolving the Compound:

  • All dissolution procedures must be performed inside the fume hood.

  • Add the calculated amount of solvent to the container with the this compound powder.

  • If the solvent is volatile, it must be handled within a chemical fume hood.

  • Once dissolved, the solution poses a lower risk of aerosolization but should still be handled with caution over disposable bench covers.

4. Decontamination and Waste Disposal:

  • Following the procedure, decontaminate all surfaces and non-disposable equipment. A recommended method is to wipe surfaces with a towel wetted with a solvent in which this compound is soluble, followed by a cleaning agent like a 10% bleach solution and then water. Do not use a dry brush, as this can generate dust.

  • All disposable materials, including gloves, gowns, absorbent pads, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste in appropriately labeled containers.

  • Empty containers should also be treated as hazardous waste.

Signaling Pathway and Mechanism of Action

This compound, as a selective estrogen receptor modulator (SERM), primarily acts on the hypothalamic-pituitary-gonadal (HPG) axis. It functions as an estrogen receptor antagonist in the hypothalamus.

Zuclomiphene_Signaling_Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates  + GnRH GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads Stimulates  + LH_FSH LH & FSH Sex_Hormones Sex Hormones (Testosterone/Estradiol) Gonads->Sex_Hormones Produces This compound This compound This compound->Hypothalamus Antagonizes Estrogen Receptors Estrogen Estrogen Estrogen->Hypothalamus Negative Feedback

This compound's antagonistic action on the HPG axis.

By blocking the negative feedback of estrogen on the hypothalamus, this compound leads to an increased release of Gonadotropin-Releasing Hormone (GnRH). GnRH then stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex hormones.

Operational and Disposal Plans

Storage:

  • This compound should be stored in a designated, clearly labeled, and well-ventilated area.

  • It must be stored separately from non-hazardous drugs in a negative-pressure room with at least 12 air changes per hour if it is an antineoplastic agent requiring manipulation.

  • Store in tightly sealed containers to prevent contamination and exposure.

Spill Management:

  • A spill kit must be readily accessible in all areas where this compound is handled.

  • For small powder spills, gently cover the spill with wetted paper towels or absorbent pads to avoid creating dust.

  • For liquid spills, use absorbent pads to wipe up the liquid.

  • All personnel involved in spill cleanup must wear the full PPE described above, including respiratory protection.

  • Clean the spill area thoroughly with a detergent solution followed by water.

  • All cleanup materials are to be disposed of as hazardous waste.

Disposal:

  • All waste generated from handling this compound, including contaminated PPE, labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

Zuclomiphene_Handling_Workflow Start Start: Receive this compound Storage Store in Designated Negative-Pressure Area Start->Storage Prep Prepare for Experiment (Don Full PPE) Storage->Prep Weighing Weigh Powder in Containment (Fume Hood) Prep->Weighing Dissolving Dissolve in Solvent in Fume Hood Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decon Decontaminate Work Area and Equipment Experiment->Decon Waste Dispose of all Waste as Hazardous Decon->Waste End End Waste->End

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclomiphene
Reactant of Route 2
Reactant of Route 2
Zuclomiphene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。